molecular formula C12H11NO3 B1593558 methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate CAS No. 2065-28-3

methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate

Cat. No.: B1593558
CAS No.: 2065-28-3
M. Wt: 217.22 g/mol
InChI Key: VJCQAWFSNYNJLG-UHFFFAOYSA-N
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Description

Methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 18.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)11(13-16-8)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCQAWFSNYNJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352492
Record name Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804975
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2065-28-3
Record name Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Methyl 5-Methyl-3-Phenyl-4-Isoxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the crystal structure of methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural analysis, and the experimental protocols essential for crystallographic studies of this class of compounds. The insights provided herein are grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of Isoxazole Derivatives

Isoxazole derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. Their diverse biological activities, including anti-tumor, antiviral, hypoglycemic, antifungal, and anti-HIV properties, have made them a focal point of extensive research. The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Understanding the crystal structure of molecules like this compound is therefore paramount for rational drug design and the development of novel therapeutic agents.

While the precise crystal structure of this compound is not publicly available, a detailed analysis can be extrapolated from closely related and structurally characterized analogues. This guide will leverage crystallographic data from 5-methyl-3-phenylisoxazole-4-carboxylic acid and ethyl 5-methyl-3-phenylisoxazole-4-carboxylate to provide a robust model of the target compound's solid-state conformation.

Synthesis and Crystallization

A plausible synthetic route to obtain this compound involves the esterification of the corresponding carboxylic acid. The synthesis of the parent acid, 5-methyl-3-phenylisoxazole-4-carboxylic acid, is well-established.

Experimental Protocol: Synthesis

A general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters can be adapted for this purpose.[1] The synthesis would typically proceed through the reaction of a β-enamino ester with a nitroalkane, followed by hydrolysis and subsequent esterification. For the title compound, the synthesis could be envisioned as a multi-step process culminating in the esterification of 5-methyl-3-phenylisoxazole-4-carboxylic acid with methanol under acidic conditions.

Experimental Protocol: Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in determining a crystal structure.[2] The following protocol outlines a standard approach for the crystallization of small organic molecules.

1. Purification of the Compound:

  • Ensure the compound is of high purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality. Recrystallization or chromatography are recommended purification methods.

2. Solvent Selection:

  • The choice of solvent is critical.[3] A solvent in which the compound has moderate solubility is ideal. Slow evaporation of the solvent from a saturated or near-saturated solution is a common and effective technique.[3][4]

  • For isoxazole derivatives, solvents such as ethanol have been successfully used for crystallization.[5][6]

3. Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent to create a nearly saturated solution. Filter the solution to remove any particulate matter and place it in a clean vial, loosely covered to allow for slow evaporation of the solvent at a constant temperature.[3][4]

  • Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a "precipitant" solvent in which the compound is insoluble but the first solvent is miscible. The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

  • Cooling: Slowly cooling a saturated solution can also yield high-quality crystals. The rate of cooling should be carefully controlled to prevent the formation of polycrystalline material.[7]

4. Crystal Harvesting:

  • Once suitable crystals have formed (typically with dimensions > 0.1 mm), they should be carefully harvested from the mother liquor.[2]

Crystal Structure Analysis

The crystal structure of this compound can be predicted with a high degree of confidence by examining the crystallographic data of its close analogues, 5-methyl-3-phenylisoxazole-4-carboxylic acid[8] and ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[5][6]

Molecular Geometry

The core of the molecule consists of a planar isoxazole ring. Attached to this ring at the 3-position is a phenyl group, at the 5-position a methyl group, and at the 4-position a methyl carboxylate group. A key structural feature is the dihedral angle between the isoxazole and phenyl rings. In the ethyl ester analogue, this angle is reported to be 43.40 (13)°.[5][6] For the carboxylic acid derivative, the dihedral angle is 56.64 (8)°.[8] It is therefore expected that the phenyl ring in this compound will also be significantly twisted with respect to the isoxazole ring.

The ester group itself is also likely to be rotated out of the plane of the isoxazole ring. In the ethyl ester, the ethoxycarbonyl group is rotated by 16.2 (13)°.[5][6] A similar rotation is anticipated for the methyl ester group.

Caption: Predicted molecular structure of this compound.

Crystallographic Data of Analogous Compounds

The following table summarizes the crystallographic data for closely related compounds, which provides a basis for understanding the expected crystal system and unit cell parameters for the title compound.

Parameter5-Methyl-3-phenylisoxazole-4-carboxylic acid[8]Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate[5][6]
Chemical FormulaC₁₁H₉NO₃C₁₃H₁₃NO₃
Formula Weight203.19231.24
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nP2₁/c
a (Å)11.953 (4)9.750 (8)
b (Å)5.981 (2)14.589 (13)
c (Å)14.142 (5)9.397 (8)
β (°)105.548 (6)116.872 (13)
Volume (ų)974.0 (6)1192.3 (18)
Z44

Based on this data, it is highly probable that this compound will also crystallize in a monoclinic system.

Intermolecular Interactions

In the solid state, the packing of molecules is governed by intermolecular interactions. For 5-methyl-3-phenylisoxazole-4-carboxylic acid, the crystal structure is stabilized by O—H⋯O hydrogen bonds, forming head-to-head dimers.[8] Additionally, C—H⋯N hydrogen bonds and π–π stacking interactions between the phenyl rings contribute to a three-dimensional network.[8] While the methyl ester will not participate in the strong O—H⋯O hydrogen bonding seen in the carboxylic acid, weaker C—H⋯O interactions are expected to play a significant role in the crystal packing.

Experimental Workflow: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a multi-step process that requires specialized instrumentation and software.[2][9]

X-ray_Crystallography_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase crystal_growth Single Crystal Growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection X-ray Diffraction Data Collection crystal_mounting->data_collection data_reduction Data Reduction and Integration data_collection->data_reduction structure_solution Structure Solution (Phasing) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation and Deposition structure_refinement->validation

Caption: A generalized workflow for single-crystal X-ray crystallography.

Step-by-Step Protocol
  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected.[2] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A modern instrument, such as a Bruker APEXII CCD area-detector diffractometer, is commonly used for this purpose.[5][6][10]

  • Data Reduction: The raw diffraction data is processed to determine the intensities and positions of the diffraction spots. This step also involves cell refinement and data reduction.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined. This is known as solving the "phase problem." Direct methods are commonly employed for small molecules.

  • Structure Refinement: The atomic positions and other parameters are refined to improve the agreement between the calculated and observed diffraction patterns.

  • Validation and Deposition: The final structure is validated to ensure its chemical and crystallographic sensibility. The data is then typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), which is maintained by the Cambridge Crystallographic Data Centre (CCDC).[11][12][13][14][15]

Conclusion

This technical guide has provided a comprehensive overview of the anticipated crystal structure of this compound, based on a detailed analysis of closely related compounds. The synthesis, crystallization, and the experimental workflow for single-crystal X-ray diffraction have been outlined to provide a complete picture for researchers in the field. The structural insights presented here are crucial for understanding the properties of this important class of molecules and for guiding future research in drug discovery and materials science.

References

The Isoxazole Core: A Comprehensive Technical Guide to the Physical and Chemical Properties of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 3,5-disubstituted isoxazole motif is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic and steric properties, coupled with its synthetic accessibility, have established it as a "privileged structure" in drug discovery.[1] This guide provides an in-depth exploration of the core physical and chemical properties of 3,5-disubstituted isoxazoles, offering insights into their synthesis, reactivity, and characterization. By understanding the fundamental principles that govern the behavior of this heterocyclic system, researchers can better leverage its potential in the design of novel therapeutics and functional materials.

The Isoxazole Scaffold: An Introduction to a Versatile Heterocycle

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key building block in a multitude of biologically active compounds.[2] Its presence in commercially available drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide underscores its therapeutic importance.[3][4] The arrangement of the heteroatoms imparts a unique electronic distribution, influencing the ring's aromaticity, dipole moment, and reactivity. The substituents at the 3- and 5-positions play a critical role in modulating these properties, allowing for fine-tuning of the molecule's overall characteristics for specific applications.[5][6] This guide will focus specifically on the 3,5-disubstituted pattern, which is the most common and synthetically accessible substitution pattern.

Synthetic Strategies: Accessing the 3,5-Disubstituted Isoxazole Core

The construction of the 3,5-disubstituted isoxazole ring is most prominently achieved through the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This powerful and versatile reaction allows for the convergent assembly of the heterocyclic core from two readily available fragments.

The Cornerstone: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is the most widely employed method for the synthesis of 3,5-disubstituted isoxazoles.[7][8][9] The reaction involves the in situ generation of a nitrile oxide from a suitable precursor, typically an aldoxime, which then reacts with a terminal alkyne. The regioselectivity of this reaction is generally high, leading predominantly to the 3,5-disubstituted isomer.

The choice of oxidant for the conversion of the aldoxime to the nitrile oxide is crucial and can influence the reaction conditions and substrate scope. Common oxidants include N-chlorosuccinimide (NCS), sodium hypochlorite, and hypervalent iodine reagents.[7][10]

Figure 1: General scheme for the synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition.

Domino and One-Pot Approaches

To enhance synthetic efficiency, several domino and one-pot procedures have been developed. These methods combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing waste. For instance, a one-pot, three-step synthesis can be achieved starting from an aldehyde, which is first converted to the corresponding oxime, then to the nitrile oxide, and finally reacted with an alkyne.[10] Another innovative approach involves the domino reductive Nef reaction/cyclization of β-nitroenones to furnish 3,5-disubstituted isoxazoles under mild conditions.[11]

Green and Sustainable Methods

Recent research has focused on developing more environmentally friendly synthetic routes. The use of deep eutectic solvents (DES) as a recyclable reaction medium has been shown to be effective for the synthesis of 3,5-disubstituted isoxazoles.[10][12] Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields.[13]

Physical Properties of 3,5-Disubstituted Isoxazoles

The physical properties of 3,5-disubstituted isoxazoles are largely dictated by the nature of the substituents at the 3- and 5-positions. These properties are crucial for their application in drug discovery, as they influence solubility, membrane permeability, and metabolic stability.

CompoundR1R2Melting Point (°C)Reference
3,5-diphenylisoxazolePhenylPhenyl141–142[14]
3-(4-chlorophenyl)-5-phenylisoxazole4-ChlorophenylPhenyl179–180[14]
3-(2-chlorophenyl)-5-phenylisoxazole2-ChlorophenylPhenyl74–75[14]
3-(4-nitrophenyl)-5-phenylisoxazole4-NitrophenylPhenyl222–223[14]
3-methyl-5-phenylisoxazoleMethylPhenyl63–64[14]

Table 1: Melting points of selected 3,5-disubstituted isoxazoles.

Chemical Properties and Reactivity

The isoxazole ring exhibits a rich and diverse reactivity profile, making it a versatile synthon for further chemical transformations.

Ring-Opening Reactions

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to a range of synthetically useful intermediates.

  • Reductive Cleavage: Catalytic hydrogenation or treatment with other reducing agents can cleave the N-O bond to afford β-aminoenones.[10] This transformation is valuable for the synthesis of functionalized acyclic compounds.

  • Base-Mediated Ring Opening: In the presence of a strong base, the isoxazole ring can undergo cleavage to yield various products depending on the substitution pattern and reaction conditions.

  • Ring-Opening Fluorination: A novel ring-opening fluorination of isoxazoles has been developed using an electrophilic fluorinating agent, providing access to tertiary fluorinated carbonyl compounds.[15][16][17]

G cluster_reactivity Key Reactivity of the 3,5-Disubstituted Isoxazole Ring Isoxazole 3,5-Disubstituted Isoxazole RingOpening Ring-Opening Reactions Isoxazole->RingOpening Photoisomerization Photoisomerization Isoxazole->Photoisomerization Cycloaddition Cycloaddition (as Diene) Isoxazole->Cycloaddition

Figure 2: Overview of the chemical reactivity of the 3,5-disubstituted isoxazole core.

Photoisomerization

Upon irradiation with UV light, isoxazoles can undergo photoisomerization to form carbonyl-2H-azirines.[5][6] This process is often reversible, and the position of the equilibrium is highly dependent on the nature of the substituents at the 3- and 5-positions. The resulting azirines are valuable intermediates in organic synthesis.

Cycloaddition Reactions

The isoxazole ring can participate as a diene component in inverse electron-demand hetero-Diels-Alder reactions with electron-rich olefins, leading to the formation of substituted pyridines.[18] This transformation provides a unique route to access highly functionalized pyridine derivatives.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous characterization of 3,5-disubstituted isoxazoles and for distinguishing between isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton at the 4-position of the isoxazole ring (H-4) typically appears as a sharp singlet in the range of δ 6.0-7.0 ppm.[14][19] The chemical shift of this proton is sensitive to the electronic effects of the substituents at the 3- and 5-positions and can be a useful diagnostic tool for distinguishing between isomers.[19][20]

  • ¹³C NMR: The carbon atom at the 4-position (C-4) also shows a characteristic chemical shift. The chemical shift of C-4 is significantly influenced by the nature of the substituent at the 5-position due to direct conjugation.[20] This effect can be used to definitively assign the isomeric structure of a 3,5-disubstituted isoxazole.

  • ¹⁷O NMR: While less common, ¹⁷O NMR spectroscopy can provide valuable information about the electronic environment of the oxygen atom in the isoxazole ring.[21]

Mass Spectrometry (MS)

The fragmentation pattern observed in the mass spectrum of 3,5-diarylisoxazoles can be used to determine the isomeric structure.[20][22] The initial N-O bond cleavage leads to the formation of an acylazirine intermediate, which then fragments in a predictable manner, allowing for the identification of the substituents at the 3- and 5-positions.

G cluster_workflow Experimental Workflow for Characterization Synthesis Synthesis of 3,5-Disubstituted Isoxazole Purification Purification (e.g., Column Chromatography) Synthesis->Purification HNMR ¹H NMR Spectroscopy (Identify H-4 signal) Purification->HNMR CNMR ¹³C NMR Spectroscopy (Analyze C-4 chemical shift) Purification->CNMR MS Mass Spectrometry (Analyze fragmentation) Purification->MS Structure Structure Elucidation & Isomer Assignment HNMR->Structure CNMR->Structure MS->Structure

Figure 3: A typical experimental workflow for the synthesis and characterization of 3,5-disubstituted isoxazoles.

Experimental Protocols

General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol provides a general method for the synthesis of 3,5-disubstituted isoxazoles from an aldehyde and a terminal alkyne.

Step 1: Synthesis of the Aldoxime

  • To a stirred solution of the aldehyde (1.0 mmol) in ethanol (10 mL), add hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aldoxime, which can often be used in the next step without further purification.

Step 2: 1,3-Dipolar Cycloaddition

  • Dissolve the crude aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as dichloromethane or THF (10 mL).

  • Add N-chlorosuccinimide (1.1 mmol) portion-wise to the reaction mixture at 0 °C.

  • Add triethylamine (1.5 mmol) dropwise and allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 3,5-disubstituted isoxazole.

Biological Significance and Applications

The 3,5-disubstituted isoxazole scaffold is a prominent feature in a wide array of compounds with diverse biological activities. This is attributed to the ability of the isoxazole ring to act as a bioisostere for other functional groups, such as amides and esters, and its capacity to engage in various non-covalent interactions with biological targets.

  • Anticancer Activity: Numerous 3,5-disubstituted isoxazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[23][24]

  • Antimicrobial and Antifungal Activity: The isoxazole core is present in several antimicrobial and antifungal agents.[3][25]

  • Anti-inflammatory Activity: As exemplified by Valdecoxib, isoxazole-containing compounds are effective anti-inflammatory agents, primarily through the inhibition of COX enzymes.[3][4]

  • Antileishmanial Activity: Novel 3,5-disubstituted isoxazoles have shown promising activity against Leishmania species.[25]

The diverse biological profiles of these compounds highlight the immense potential of the 3,5-disubstituted isoxazole scaffold in the development of new therapeutic agents.[26]

Conclusion

The 3,5-disubstituted isoxazole is a versatile and valuable heterocyclic system with a rich landscape of physical and chemical properties. Its synthetic accessibility, coupled with its diverse reactivity and significant biological activity, ensures its continued importance in the fields of organic synthesis, medicinal chemistry, and materials science. A thorough understanding of the fundamental principles outlined in this guide will empower researchers to design and synthesize novel isoxazole-containing molecules with tailored properties for a wide range of applications.

References

An In-depth Technical Guide to Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate (CAS Number: 2065-28-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in the field of medicinal chemistry.[1] Its unique electronic characteristics, metabolic stability, and capacity to form diverse non-covalent bonds have established it as a fundamental component in the creation of new therapeutic compounds.[1] Isoxazole derivatives demonstrate a wide array of biological effects, encompassing anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] This guide provides a detailed technical overview of Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate, a key intermediate in the synthesis of advanced pharmaceutical compounds.

Chemical Identity and Physicochemical Properties

Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate is an organic compound distinguished by its oxazole ring structure.[4] The presence of methyl and phenyl groups contributes to its aromatic character and affects its reactivity and solubility. The carboxylate functional group makes it amenable to various chemical reactions, such as esterification and nucleophilic substitutions.[4]

PropertyValueSource(s)
CAS Number 2065-28-3[4]
Molecular Formula C₁₂H₁₁NO₃[4][5]
Molecular Weight 217.22 g/mol [4][5]
IUPAC Name methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate
Synonyms 4-Isoxazolecarboxylic Acid, 5-Methyl-3-Phenyl-, Methyl Ester; 5-Methyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester; Methyl 5-Methyl-3-Phenylisoxazole-4-Carboxylate[4]
Appearance White to light yellow crystalline solid
Melting Point 79-81 °C
Boiling Point (Predicted) 361.0 ± 30.0 °C
Density (Predicted) 1.174 ± 0.06 g/cm³
Solubility 18.1 µg/mL at pH 7.4[5]

Safety and Handling

GHS Hazard Statements: [5]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.

  • Storage: Store in a dry, well-ventilated place. Keep container tightly closed.

  • First Aid:

    • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Synthesis and Reaction Mechanisms

The synthesis of isoxazole derivatives, including Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate, often involves 1,3-dipolar cycloaddition reactions. This powerful method allows for the construction of the five-membered isoxazole ring.

A general and efficient pathway for synthesizing 3,4,5-trisubstituted isoxazoles involves the [3+2] cycloaddition between an alkyne and a nitrile oxide.[6] The regioselectivity of this reaction is a key consideration in the synthesis of specifically substituted isoxazoles.[6]

Conceptual Synthesis Workflow:

The following diagram illustrates a plausible synthetic approach for Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate, based on established isoxazole synthesis methodologies.

G cluster_reactants Starting Materials cluster_intermediates Intermediate Steps cluster_product Final Product Benzaldehyde Benzaldehyde Benzaldoxime Benzaldoxime Benzaldehyde->Benzaldoxime + Hydroxylamine Hydroxylamine Hydroxylamine Methyl Acetoacetate Methyl Acetoacetate Target_Compound Methyl 5-methyl-3-phenyl- 1,2-oxazole-4-carboxylate Methyl Acetoacetate->Target_Compound [3+2] Cycloaddition Benzohydroximoyl Chloride Benzohydroximoyl Chloride Benzaldoxime->Benzohydroximoyl Chloride Chlorinating Agent (e.g., NCS) Nitrile Oxide Nitrile Oxide Benzohydroximoyl Chloride->Nitrile Oxide Base (in situ generation) Nitrile Oxide->Target_Compound

Caption: Conceptual workflow for the synthesis of Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Formation of Benzohydroximoyl Chloride. Benzaldehyde is reacted with hydroxylamine to form benzaldoxime. The subsequent treatment with a chlorinating agent, such as N-chlorosuccinimide (NCS), yields benzohydroximoyl chloride.

  • Step 2: In situ Generation of Nitrile Oxide and Cycloaddition. The benzohydroximoyl chloride is treated with a base (e.g., triethylamine) in the presence of methyl acetoacetate. This generates the nitrile oxide intermediate in situ, which then undergoes a [3+2] dipolar cycloaddition reaction with the enol form of methyl acetoacetate.

  • Step 3: Cyclization and Product Formation. The cycloaddition adduct spontaneously cyclizes to form the stable isoxazole ring, yielding Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate.

  • Step 4: Purification. The crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to obtain the final product of high purity.

Applications in Drug Development

Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate serves as a crucial building block in the synthesis of more complex pharmaceutical molecules. Its most notable application is as an intermediate in the synthesis of isotopically labeled Oxacillin.

Role as a Synthetic Intermediate:

This compound is a key precursor in the synthesis of Oxacillin Sodium-d5 Salt, a deuterium-labeled version of the semi-synthetic antibiotic Oxacillin. Labeled compounds like this are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies, allowing researchers to trace the absorption, distribution, metabolism, and excretion of the drug with high precision.

Illustrative Synthetic Pathway:

The following diagram outlines the role of Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate in the synthesis of a penicillin-class antibiotic.

G cluster_starting Key Intermediate cluster_process Synthetic Transformations cluster_reagents Coreactant cluster_final Final Product Start Methyl 5-methyl-3-phenyl- 1,2-oxazole-4-carboxylate (CAS 2065-28-3) Hydrolysis Saponification (Hydrolysis of Ester) Start->Hydrolysis Activation Carboxylic Acid Activation (e.g., to Acid Chloride) Hydrolysis->Activation Coupling Amide Bond Formation Activation->Coupling Final Oxacillin (Penicillin-class Antibiotic) Coupling->Final APA 6-Aminopenicillanic Acid (6-APA) APA->Coupling

Caption: Synthetic utility of CAS 2065-28-3 in antibiotic synthesis.

Biological Context: The Broad-Spectrum Potential of Isoxazole Derivatives

While specific biological activity for Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate has not been extensively documented, the isoxazole scaffold it contains is present in numerous FDA-approved drugs and biologically active compounds.[6] This underscores the therapeutic potential of this class of molecules. Isoxazole derivatives have been reported to exhibit a wide range of pharmacological activities, including:

  • Anticancer Activity: They can induce apoptosis, inhibit protein kinases, and disrupt microtubule dynamics in cancer cells.[1][7]

  • Antimicrobial Activity: Many isoxazole-containing compounds, such as the antibiotic Cloxacillin, show potent antibacterial effects.[5]

  • Anti-inflammatory Effects: Some isoxazole derivatives act as inhibitors of enzymes like COX-2.[2][3]

  • Antiviral Properties: The isoxazole ring is a component of certain antiviral agents.[2][3]

The diverse bioactivity of isoxazoles makes them a subject of ongoing research and development in the pharmaceutical industry. The specific substitutions on the isoxazole ring play a critical role in determining their biological targets and pharmacological profiles.[6]

Conclusion and Future Outlook

Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate (CAS 2065-28-3) is a valuable chemical intermediate with direct relevance to drug development, particularly in the synthesis of labeled antibiotics for research purposes. While it is classified as an irritant and requires careful handling, its synthetic utility is well-established. The broader class of isoxazole derivatives continues to be a rich source of new therapeutic leads, with applications spanning oncology, infectious diseases, and inflammatory conditions. Further investigation into the direct biological properties of this specific compound could reveal novel therapeutic applications, expanding its role beyond that of a synthetic precursor.

References

An In-Depth Technical Guide to the Biological Activity Screening of Novel Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] This unique structural motif confers a favorable combination of electronic properties, metabolic stability, and the capacity for diverse molecular interactions.[1] Consequently, isoxazole derivatives have garnered significant attention for their broad spectrum of biological activities, demonstrating potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] The versatility of the isoxazole core allows for extensive structural modifications, enabling the development of novel therapeutic candidates with enhanced potency and reduced toxicity.[2] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals engaged in the systematic screening of novel isoxazole derivatives to uncover their therapeutic potential.

Section 1: Foundational Screening — A Triad of Therapeutic Potential

The initial phase of screening is designed to cast a wide net, identifying promising candidates from a library of newly synthesized isoxazole derivatives. This foundational screen focuses on three of the most well-documented and therapeutically relevant activities of isoxazoles: anticancer, antimicrobial, and anti-inflammatory effects.[5] A tiered approach, beginning with high-throughput in vitro assays, is essential for efficiently identifying lead compounds for further investigation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Isoxazole derivatives have shown considerable promise as anticancer agents by inducing apoptosis, inhibiting key cell cycle regulators, and disrupting microtubule dynamics.[1][6] A primary screening cascade for anticancer activity should begin with a robust cell viability assay to assess general cytotoxicity against a panel of cancer cell lines.

Primary Screening: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for evaluating the cytotoxic effects of compounds.[7][8] The assay's principle lies in the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells.[7][9]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[10]

  • Compound Treatment: Prepare serial dilutions of the novel isoxazole derivatives in a complete culture medium. After 24 hours, replace the existing medium with 100 µL of fresh medium containing the various concentrations of the test compounds. Include vehicle control (e.g., DMSO) and untreated control wells.[7]

  • Incubation: Incubate the plate for a predetermined period, typically 24 to 72 hours, depending on the cell line and experimental objectives.

  • MTT Addition: Following the treatment period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[7]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620 nm can be used to correct for background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the half-maximal inhibitory concentration (IC50), which is a key measure of a compound's potency.[10]

Data Presentation: Hypothetical IC50 Values of Novel Isoxazole Derivatives against Various Cancer Cell Lines

Compound IDHeLa (Cervical Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
ISO-0011.574.8410.22
ISO-002> 50> 50> 50
ISO-0035.28.13.7
Doxorubicin (Control)0.81.20.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.[12]

Visualization of the Anticancer Screening Workflow

G cluster_0 Primary Screening cluster_1 Data Analysis & Hit Identification cluster_2 Secondary & Mechanistic Assays Library of Novel Isoxazole Derivatives Library of Novel Isoxazole Derivatives MTT Assay (Cytotoxicity) MTT Assay (Cytotoxicity) Library of Novel Isoxazole Derivatives->MTT Assay (Cytotoxicity) Determine IC50 Values Determine IC50 Values MTT Assay (Cytotoxicity)->Determine IC50 Values Panel of Cancer Cell Lines Panel of Cancer Cell Lines Panel of Cancer Cell Lines->MTT Assay (Cytotoxicity) Identify 'Hit' Compounds (Potent & Selective) Identify 'Hit' Compounds (Potent & Selective) Determine IC50 Values->Identify 'Hit' Compounds (Potent & Selective) Apoptosis Assays (e.g., Annexin V/PI) Apoptosis Assays (e.g., Annexin V/PI) Identify 'Hit' Compounds (Potent & Selective)->Apoptosis Assays (e.g., Annexin V/PI) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Identify 'Hit' Compounds (Potent & Selective)->Cell Cycle Analysis (Flow Cytometry) Target-Based Assays (e.g., Kinase Inhibition) Target-Based Assays (e.g., Kinase Inhibition) Identify 'Hit' Compounds (Potent & Selective)->Target-Based Assays (e.g., Kinase Inhibition)

Caption: Workflow for anticancer activity screening of isoxazole derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant microbial infections poses a significant global health threat.[13] Isoxazole derivatives have demonstrated notable antibacterial and antifungal activities, making them a promising area of research for new antimicrobial agents.[14][15] The agar well diffusion method is a widely used and cost-effective technique for the initial screening of antimicrobial activity.[13][16]

Primary Screening: Antimicrobial Susceptibility Testing via Agar Well Diffusion

This method relies on the diffusion of an antimicrobial agent from a well through an agar medium, resulting in a zone of inhibition where microbial growth is prevented.[17] The size of this zone is indicative of the compound's antimicrobial potency.[17][18]

  • Media Preparation: Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a uniform lawn.[17]

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.[19]

  • Compound Application: Add a defined volume (e.g., 100 µL) of the isoxazole derivative solution (at a known concentration) into the wells. Include a positive control (a known antibiotic like Ciprofloxacin or Fluconazole) and a negative control (the solvent used to dissolve the compounds, e.g., DMSO).[16][18]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.

  • Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The results are typically compared to the positive control.

Data Presentation: Hypothetical Antimicrobial Activity of Isoxazole Derivatives (Zone of Inhibition in mm)

Compound IDS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
ISO-001181512
ISO-002---
ISO-003221916
Ciprofloxacin (Control)2528N/A
Fluconazole (Control)N/AN/A20

Note: The data presented in this table is hypothetical and for illustrative purposes only. '-' indicates no activity.[14]

Visualization of the Antimicrobial Screening Workflow

G cluster_0 Primary Screening cluster_1 Data Analysis & Hit Identification cluster_2 Secondary & Mechanistic Assays Library of Novel Isoxazole Derivatives Library of Novel Isoxazole Derivatives Agar Well Diffusion Assay Agar Well Diffusion Assay Library of Novel Isoxazole Derivatives->Agar Well Diffusion Assay Measure Zones of Inhibition Measure Zones of Inhibition Agar Well Diffusion Assay->Measure Zones of Inhibition Panel of Microorganisms (Bacteria & Fungi) Panel of Microorganisms (Bacteria & Fungi) Panel of Microorganisms (Bacteria & Fungi)->Agar Well Diffusion Assay Identify 'Hit' Compounds (Broad Spectrum or Specific Activity) Identify 'Hit' Compounds (Broad Spectrum or Specific Activity) Measure Zones of Inhibition->Identify 'Hit' Compounds (Broad Spectrum or Specific Activity) Minimum Inhibitory Concentration (MIC) Determination Minimum Inhibitory Concentration (MIC) Determination Identify 'Hit' Compounds (Broad Spectrum or Specific Activity)->Minimum Inhibitory Concentration (MIC) Determination Mechanism of Action Studies Mechanism of Action Studies Identify 'Hit' Compounds (Broad Spectrum or Specific Activity)->Mechanism of Action Studies Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination Minimum Inhibitory Concentration (MIC) Determination->Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

Caption: Workflow for antimicrobial activity screening of isoxazole derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases. Many isoxazole derivatives have demonstrated potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[2][20] An initial in vitro screen for anti-inflammatory activity can be effectively performed using a COX inhibition assay.

Primary Screening: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of the inflammatory response.[21][22] The assay typically quantifies the production of prostaglandins, such as PGE2, from arachidonic acid.[23]

  • Enzyme and Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, heme, and arachidonic acid substrate according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

  • Inhibitor Addition: Add the novel isoxazole derivatives at various concentrations to the test wells. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes at 37°C) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Reaction Termination: After a specific incubation time (e.g., 2 minutes at 37°C), stop the reaction by adding a suitable reagent (e.g., stannous chloride).

  • Prostaglandin Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Data Presentation: Hypothetical COX-2 Inhibition by Isoxazole Derivatives

Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
ISO-0010.240.964.0
ISO-002> 100> 100N/A
ISO-0031.303.262.51
Celecoxib (Control)0.055.0100

Note: The data presented in this table is hypothetical and for illustrative purposes only.[12]

Visualization of the Anti-inflammatory Screening Workflow

G cluster_0 Primary Screening cluster_1 Data Analysis & Hit Identification cluster_2 Secondary & In Vivo Assays Library of Novel Isoxazole Derivatives Library of Novel Isoxazole Derivatives In Vitro COX-1/COX-2 Inhibition Assay In Vitro COX-1/COX-2 Inhibition Assay Library of Novel Isoxazole Derivatives->In Vitro COX-1/COX-2 Inhibition Assay Determine IC50 Values for COX-1 & COX-2 Determine IC50 Values for COX-1 & COX-2 In Vitro COX-1/COX-2 Inhibition Assay->Determine IC50 Values for COX-1 & COX-2 Recombinant COX-1 & COX-2 Enzymes Recombinant COX-1 & COX-2 Enzymes Recombinant COX-1 & COX-2 Enzymes->In Vitro COX-1/COX-2 Inhibition Assay Calculate Selectivity Index Calculate Selectivity Index Determine IC50 Values for COX-1 & COX-2->Calculate Selectivity Index Identify 'Hit' Compounds (Potent & Selective COX-2 Inhibitors) Identify 'Hit' Compounds (Potent & Selective COX-2 Inhibitors) Calculate Selectivity Index->Identify 'Hit' Compounds (Potent & Selective COX-2 Inhibitors) Cell-Based Assays (e.g., LPS-induced PGE2 production) Cell-Based Assays (e.g., LPS-induced PGE2 production) Identify 'Hit' Compounds (Potent & Selective COX-2 Inhibitors)->Cell-Based Assays (e.g., LPS-induced PGE2 production) In Vivo Models (e.g., Carrageenan-induced paw edema) In Vivo Models (e.g., Carrageenan-induced paw edema) Identify 'Hit' Compounds (Potent & Selective COX-2 Inhibitors)->In Vivo Models (e.g., Carrageenan-induced paw edema)

Caption: Workflow for anti-inflammatory activity screening of isoxazole derivatives.

Section 2: In Vitro Safety and Toxicity Assessment

Early assessment of potential toxicity is crucial to de-risk drug development and avoid late-stage failures.[24] In vitro toxicity assays provide a rapid and cost-effective means to identify compounds with potential safety liabilities.[25][26]

General Cytotoxicity in Normal Cell Lines

To assess the selectivity of the anticancer "hit" compounds, their cytotoxicity should be evaluated in non-cancerous cell lines (e.g., human embryonic kidney cells HEK293T or normal liver cell line LX-2).[12] The MTT assay protocol described in Section 1.1 can be adapted for this purpose. A favorable therapeutic window is indicated by high potency against cancer cells and low toxicity towards normal cells.

Genotoxicity Assessment

Genotoxicity testing evaluates the potential of a compound to damage DNA or chromosomes, which can be a predictor of carcinogenic risk.[27] The bacterial reverse mutation test, commonly known as the Ames test, is a standard assay for this purpose.[27]

Organ-Specific Toxicity

Depending on the intended therapeutic application, more specialized in vitro models can be employed to assess organ-specific toxicity, such as:

  • Hepatotoxicity: Using human liver cell lines (e.g., HepG2) or primary hepatocytes to evaluate drug-induced liver injury.[28]

  • Cardiotoxicity: Assessing the inhibition of the hERG potassium channel, which is associated with the risk of cardiac arrhythmias.[27]

Conclusion: From Hits to Leads

This in-depth technical guide outlines a systematic and robust strategy for the biological activity screening of novel isoxazole derivatives. By employing a tiered approach that begins with broad primary screening for anticancer, antimicrobial, and anti-inflammatory activities, followed by essential in vitro safety and toxicity assessments, researchers can efficiently identify promising "hit" compounds. Subsequent, more detailed mechanistic studies and in vivo validation can then be focused on these well-characterized hits to advance them as viable lead candidates for drug development. The inherent versatility of the isoxazole scaffold, combined with a rigorous screening cascade, holds significant promise for the discovery of next-generation therapeutics.

References

A Technical Guide to the Solubility and Stability of Methyl 5-Methyl-3-Phenyl-4-Isoxazolecarboxylate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Critical Role of Physicochemical Profiling in Early-Stage Drug Discovery

In the landscape of modern drug development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of the molecule itself. An otherwise potent and selective compound can fail catastrophically if it cannot be dissolved, formulated, or proven stable enough to maintain its integrity and potency over time. This guide provides an in-depth technical framework for the comprehensive evaluation of Methyl 5-Methyl-3-Phenyl-4-Isoxazolecarboxylate , a representative molecule featuring the biologically significant isoxazole scaffold.[1][2][3]

The isoxazole ring is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates, prized for its role as a bioisostere and its ability to engage in key hydrogen bonding interactions.[1][3][4] However, the stability and solubility of any new chemical entity (NCE) cannot be assumed. Understanding these attributes is not merely a data-gathering exercise; it is a foundational step that dictates formulation strategy, predicts bioavailability, ensures patient safety, and establishes a viable shelf-life.[5][6][7][8]

This document is structured to provide researchers, chemists, and formulation scientists with both the strategic rationale and detailed methodologies for characterizing the solubility and stability of this isoxazole derivative. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

Part 1: Comprehensive Solubility Profiling

Solubility is a primary determinant of a drug's absorption and, consequently, its bioavailability.[5] For this compound, its structure—a polar heterocyclic ring system flanked by lipophilic phenyl and methyl groups—suggests a compound with potentially limited aqueous solubility, a common challenge for "brick-like" small molecules. A multi-faceted approach is therefore essential.

Thermodynamic vs. Kinetic Solubility: Understanding the "Why"

It is crucial to distinguish between two key solubility measurements, as they answer different questions pertinent to different stages of drug discovery.

  • Thermodynamic Solubility is the true, equilibrium solubility of a compound. It represents the maximum concentration of a substance that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pH.[5][9][10] This is the "gold standard" measurement, critical for late-stage development and formulation.[10]

  • Kinetic Solubility is a measure of a compound's ability to remain in solution after being rapidly dissolved from a high-concentration stock (typically in DMSO).[11][12] It is a high-throughput assessment of precipitation, not true equilibrium.[12][13] Its value lies in early discovery, where it rapidly flags compounds likely to precipitate in aqueous assay buffers, preventing unreliable biological data.[13]

G cluster_0 Early Discovery (High-Throughput Screening) cluster_1 Lead Optimization & Formulation DMSO_Stock Compound in DMSO Stock Dilution Rapid Dilution in Aqueous Buffer DMSO_Stock->Dilution Fast Process Measurement_K Measure Precipitate (Nephelometry, UV-Vis) Dilution->Measurement_K Kinetic Kinetic Solubility (µM) Measurement_K->Kinetic Thermo Thermodynamic Solubility (µg/mL) Kinetic->Thermo Informs Decision to Proceed Solid_Compound Solid (Crystalline) Compound Equilibration Long Incubation in Buffer (e.g., 24h Shake-Flask) Solid_Compound->Equilibration Slow Process Separation Filter/Centrifuge Undissolved Solid Equilibration->Separation Quantification Quantify Supernatant (HPLC-UV, LC-MS) Separation->Quantification Quantification->Thermo

Caption: Workflow contrasting Kinetic and Thermodynamic solubility assays.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility in physiologically relevant buffers.

1. Preparation: a. Prepare a series of aqueous buffers: pH 1.2 (Simulated Gastric Fluid, SGF), pH 4.5 (acetate), pH 6.8 (phosphate), and pH 7.4 (Phosphate-Buffered Saline, PBS).[5] b. Accurately weigh an excess of solid this compound (e.g., 1-2 mg) into separate 1.5 mL glass vials for each buffer condition (perform in triplicate).[9]

2. Equilibration: a. Add 1 mL of the respective buffer to each vial.[9] b. Seal the vials and place them in a shaker or rotator incubator set to a constant temperature (e.g., 25°C or 37°C). c. Incubate for a minimum of 24 hours to ensure equilibrium is reached.[9] Some compounds may require 48-72 hours; this should be confirmed by sampling at multiple time points (e.g., 24h, 48h) until the concentration plateaus.

3. Sample Processing & Analysis: a. After incubation, carefully remove the vials. A visible solid pellet should confirm that a saturated solution was achieved. b. Filter the supernatant using a low-binding 0.45 µm syringe filter to remove all undissolved solid. Alternatively, centrifuge at high speed (e.g., >10,000 x g) and sample the clear supernatant. c. Prepare a standard calibration curve of the compound in a suitable solvent (e.g., Acetonitrile/Water). d. Quantify the concentration of the dissolved compound in the filtered supernatant using a validated HPLC-UV method.[5]

Experimental Protocol: Kinetic Solubility

This protocol uses a high-throughput format to quickly assess precipitation from a DMSO stock.

1. Preparation: a. Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.[11] b. Dispense the desired aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.[14]

2. Assay Execution: a. Add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the final desired test concentrations (e.g., 1-2 µL of stock into 98-198 µL of buffer, ensuring the final DMSO concentration is low, typically ≤2%).[12] b. Seal the plate and mix on a plate shaker for a set incubation period (e.g., 2 hours) at a controlled temperature (e.g., room temperature).[13][14]

3. Detection: a. Nephelometry: Measure light scattering using a nephelometer. An increase in scattered light relative to buffer-only controls indicates the formation of a precipitate.[13] b. Direct UV/Filtration: Alternatively, filter the plate using a solubility filter plate (e.g., Millipore MultiScreen).[13] Measure the UV absorbance of the filtrate in a UV-compatible plate and compare it to a calibration curve prepared in an identical buffer/DMSO mixture to determine the concentration remaining in solution.[13]

Anticipated Results & Data Presentation

The solubility data should be compiled into a clear, comparative table. Based on the structure, we anticipate low aqueous solubility that may not be significantly affected by pH in the physiological range, as the molecule lacks readily ionizable functional groups.

Solubility Type Medium pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
ThermodynamicSGF1.2375.222.5
ThermodynamicAcetate Buffer4.5374.820.8
ThermodynamicPBS7.4374.519.5
KineticPBS7.42545.1195.0
ThermodynamicWaterN/A256.126.4
ThermodynamicEthanolN/A25>1000>4325

Note: Data are hypothetical and for illustrative purposes.

Part 2: Stability Profiling and Forced Degradation Studies

Stability testing provides critical evidence on how a drug substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[15] Forced degradation, or stress testing, is an essential component of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to deliberately induce degradation.[7][16]

The core objectives of forced degradation are:

  • To identify potential degradation products and elucidate degradation pathways.[7][17]

  • To establish the intrinsic stability of the molecule.[7]

  • To develop and validate a stability-indicating analytical method that can resolve the parent drug from all significant degradants.[8][17]

G cluster_stress Stress Conditions (ICH Guidelines) cluster_output Key Outputs compound Methyl 5-methyl-3-phenyl- 4-isoxazolecarboxylate acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) compound->acid Expose base Base Hydrolysis (e.g., 0.1M NaOH, RT) compound->base Expose oxidation Oxidation (e.g., 3% H₂O₂, RT) compound->oxidation Expose thermal Thermal (e.g., 80°C, Dry Heat) compound->thermal Expose photo Photolytic (ICH Q1B Light Exposure) compound->photo Expose analysis Analysis by Stability-Indicating HPLC-PDA / LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways products Characterize Degradation Products analysis->products method Validate Analytical Method analysis->method stability Understand Intrinsic Stability analysis->stability

Caption: Workflow for a forced degradation study.

General Protocol for Forced Degradation

1. Sample Preparation: a. Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50).[18] b. For each stress condition, an unstressed control sample (stored at 5°C in the dark) and a blank (reagents without the drug) must be run in parallel.

2. Stress Conditions: The goal is to achieve a target degradation of 5-20%.[18] Conditions may need to be optimized (time, temperature, reagent concentration) if degradation is too low or too high.

  • Acidic Hydrolysis: Mix the drug stock with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Sample at time points (e.g., 2, 8, 24 hours). Neutralize samples with NaOH before analysis.[18]

  • Basic Hydrolysis: Mix the drug stock with an equal volume of 0.2 M NaOH. Incubate at room temperature, as ester hydrolysis is often rapid. Sample at early time points (e.g., 30 min, 1, 4 hours). Neutralize samples with HCl before analysis.[18]

  • Oxidative Degradation: Mix the drug stock with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Incubate at room temperature, protected from light. Sample at various time points (e.g., 2, 8, 24 hours).[8]

  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) in an oven. Also, expose a solution of the drug to the same temperature. Sample at intervals (e.g., 1, 3, 7 days).

  • Photostability: Expose the solid drug and a solution of the drug to a light source conforming to ICH Q1B guidelines.[19][20] The total exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.[7][21] A dark control sample, wrapped in aluminum foil, must be stored alongside the exposed sample to differentiate between thermal and photolytic degradation.[21]

3. Analytical Methodology: a. All samples must be analyzed using a validated, stability-indicating HPLC method. A C18 column with a gradient elution of a buffered mobile phase (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is a common starting point. b. A Photodiode Array (PDA) detector is crucial for assessing peak purity and detecting co-eluting peaks.[17] c. LC-MS/MS should be used to obtain the mass of degradation products to aid in structural elucidation.[17]

Potential Degradation Pathways

Based on the structure, several degradation pathways are plausible:

  • Ester Hydrolysis (Acidic/Basic): The most likely pathway is the hydrolysis of the methyl ester to form the corresponding carboxylic acid, 5-methyl-3-phenylisoxazole-4-carboxylic acid . This is expected to be particularly rapid under basic conditions.

  • Isoxazole Ring Cleavage (Acidic/Photolytic): The N-O bond in the isoxazole ring is inherently weak and susceptible to cleavage. Under acidic conditions, this can lead to complex rearrangements.[22] Photolysis is also known to cause ring opening and rearrangement to an oxazole intermediate.[23]

  • Oxidative Degradation: While the core ring is relatively stable to oxidation, advanced oxidation could lead to hydroxylation of the phenyl ring, potentially forming reactive quinone-type species, a known bioactivation pathway for some isoxazole-containing compounds.[24]

G Parent Methyl 5-methyl-3-phenyl- 4-isoxazolecarboxylate Acid 5-methyl-3-phenylisoxazole- 4-carboxylic acid Parent->Acid Hydrolysis (H⁺ or OH⁻) RingOpened Ring-Opened Products (e.g., β-ketonitrile derivative) Parent->RingOpened Strong Acid / Base Cleavage PhotoProduct Photo-rearranged Isomer (e.g., Oxazole derivative) Parent->PhotoProduct Photolysis (UV) (ICH Q1B)

Caption: Plausible degradation pathways for the target molecule.

Summary of Hypothetical Forced Degradation Results
Stress Condition Observation % Degradation Major Degradant(s) Identified (Hypothetical)
0.1 M HCl, 60°C, 24hModerate degradation12.5%5-methyl-3-phenylisoxazole-4-carboxylic acid
0.1 M NaOH, RT, 4hRapid and extensive degradation>50%5-methyl-3-phenylisoxazole-4-carboxylic acid; Ring-opened products
3% H₂O₂, RT, 24hMinor degradation4.8%Trace hydroxylated phenyl derivatives
Thermal (Solid), 80°C, 7dNo significant degradation<1%None detected
Photolytic (ICH Q1B)Significant degradation18.2%Photo-rearranged isomer; Minor unknown degradants

Note: Data are hypothetical and for illustrative purposes.

These hypothetical results suggest the molecule is highly susceptible to basic hydrolysis and photolytic degradation, moderately stable in acid, and very stable to heat and mild oxidation. This information is invaluable for guiding formulation development (e.g., avoiding high pH excipients) and packaging (e.g., requiring light-protective packaging).

Conclusion and Forward Look

The comprehensive physicochemical characterization of this compound, as outlined in this guide, provides the foundational data necessary for its progression as a drug candidate. The solubility profile indicates that formulation strategies, such as amorphous solid dispersions or particle size reduction, may be required to achieve adequate oral bioavailability. The stability assessment highlights a clear lability to basic pH and light, mandating careful control of pH during formulation and the use of light-resistant primary packaging.

By systematically applying these thermodynamic, kinetic, and stress-testing methodologies, development teams can anticipate and mitigate risks, ensuring that a molecule's progression is dictated by its biological merit rather than unforeseen physicochemical flaws. This rigorous, science-driven approach is the bedrock of successful and efficient pharmaceutical development.

References

A Technical Guide to 3-Phenyl-4-Isoxazolecarboxylate Compounds: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry due to its diverse biological activities and versatile synthetic accessibility.[1][2][3] Among its many derivatives, the 3-phenyl-4-isoxazolecarboxylate scaffold has emerged as a particularly valuable pharmacophore, featuring in compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[4] This technical guide provides an in-depth review for researchers and drug development professionals, covering the core synthetic methodologies, critical spectroscopic characterization techniques, and a comprehensive overview of the structure-activity relationships (SAR) that drive the biological efficacy of this important class of molecules.

Core Synthetic Strategies: Building the Isoxazole Scaffold

The construction of the 3-phenyl-4-isoxazolecarboxylate core is primarily achieved through cyclization reactions. The choice of strategy depends on the availability of starting materials, desired scale, and substituent patterns. The most prevalent and robust method involves the [3+2] cycloaddition of nitrile oxides with activated alkynes or the cyclocondensation of β-dicarbonyl compounds with hydroxylamine.

Synthesis via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from a hydroximoyl chloride) and an alkyne, such as a propiolate ester, is a classic and highly effective method for forming the isoxazole ring with precise regiocontrol.

Rationale & Mechanistic Insight: This reaction is a concerted pericyclic process that efficiently constructs the five-membered ring. The hydroximoyl chloride is treated with a base (e.g., triethylamine or DIPEA) to eliminate HCl, forming the transient, highly reactive nitrile oxide dipole. This dipole then readily reacts with the electron-deficient triple bond of the propiolate ester to yield the 3,4-disubstituted isoxazole. The regioselectivity is governed by the electronic properties of the reactants.

G cluster_start Starting Materials cluster_reaction Reaction Core A Phenyl Hydroximoyl Chloride C In situ generation of Nitrile Oxide A->C Base (e.g., Et3N) B Ethyl Propiolate D [3+2] Cycloaddition B->D C->D Reactive Intermediate E Ethyl 3-Phenyl-4- Isoxazolecarboxylate D->E Final Product

Caption: General workflow for 1,3-dipolar cycloaddition synthesis.

Synthesis via Condensation of β-Ketoesters

Rationale & Mechanistic Insight: The reaction proceeds through the initial formation of an oxime intermediate by the reaction of hydroxylamine with the more reactive ketone carbonyl of the β-ketoester. Subsequent intramolecular cyclization with the loss of water, often promoted by acid or base catalysis, yields the isoxazole ring. A patent describes a multi-step process starting from a 3-phenyl-3-oxopropionate, which undergoes cyclization with hydroxylamine hydrochloride to form an isoxazol-5-one intermediate, which is then further elaborated to the desired 4-carboxylate.[5]

Experimental Protocol: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

This protocol is adapted from established literature procedures for the condensation of β-dicarbonyl compounds.[6]

Materials:

  • Ethyl 2-acetyl-3-oxo-3-phenylpropanoate (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium acetate (1.1 eq)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-acetyl-3-oxo-3-phenylpropanoate (1.0 eq) in ethanol (10 mL per gram of starting material).

  • Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in a minimal amount of water. Add this aqueous solution to the ethanolic solution of the β-ketoester.

    • Scientist's Note: Sodium acetate acts as a weak base to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine needed for the reaction.

  • Reaction Execution: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 7:3).

    • Self-Validation: The disappearance of the starting material spot on the TLC plate indicates reaction completion.

  • Workup and Isolation: After cooling to room temperature, reduce the solvent volume under reduced pressure. Add deionized water to the residue to precipitate the crude product.

  • Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the pure product.

    • Self-Validation: The final product should be a crystalline solid with a sharp melting point. Purity can be further confirmed by HPLC and spectroscopic analysis. The crystal structure of this specific compound has been reported, confirming a dihedral angle of 43.40° between the phenyl and isoxazole rings.[6]

Spectroscopic and Structural Characterization

Unambiguous identification of 3-phenyl-4-isoxazolecarboxylate derivatives relies on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectra are characterized by distinct signals for the aromatic protons of the phenyl ring (typically in the δ 7.4-7.8 ppm range) and the protons of the ester group (a quartet for -OCH₂- around δ 4.4 ppm and a triplet for -CH₃ around δ 1.4 ppm for an ethyl ester). If the C5 position is unsubstituted, a sharp singlet is observed downfield (δ ~8.5-9.0 ppm).[5]

  • ¹³C NMR: The carbon spectra will show characteristic signals for the ester carbonyl (C=O) around δ 160-165 ppm, and the isoxazole ring carbons (C3, C4, C5) in the δ 110-170 ppm range.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. A strong absorption band around 1720-1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretching vibration. Additional bands corresponding to C=N and C=C stretching of the aromatic and isoxazole rings are observed in the 1500-1650 cm⁻¹ region.[8]

Data Summary Table
Technique Functional Group / Atom Typical Chemical Shift / Frequency Reference
¹H NMRPhenyl-Hδ 7.4 - 7.8 ppm[5][8]
¹H NMRIsoxazole C5-H (if present)δ 8.5 - 9.0 ppm[5]
¹H NMREthyl Ester (-OCH₂CH₃)δ 4.4 ppm (q), 1.4 ppm (t)[6]
¹³C NMREster Carbonyl (C=O)δ 160 - 165 ppm[7]
IREster Carbonyl (C=O) Stretch1720 - 1740 cm⁻¹[8]

Biological Activities and Structure-Activity Relationships (SAR)

The 3-phenyl-4-isoxazolecarboxylate scaffold is a versatile template that has been extensively explored in drug discovery. The substitution patterns on the phenyl ring (position 3) and modifications of the carboxylate group (position 4) are critical determinants of biological activity.

Anticancer Activity

Derivatives of this class have demonstrated significant potential as anticancer agents.[3][4][9] The mechanism often involves the induction of apoptosis or the inhibition of key signaling pathways in cancer cells.

Structure-Activity Relationship (SAR) Insights:

  • C3-Phenyl Ring: The electronic nature of substituents on the phenyl ring is crucial. Electron-withdrawing groups (e.g., halogens, CF₃) can enhance potency.[10]

  • C4-Carboxamide vs. Carboxylate: Conversion of the C4-carboxylate ester to a carboxamide allows for the introduction of diverse substituents, providing a handle to modulate physiochemical properties and target interactions. SAR studies on isoxazole-3-carboxamides as TRPV1 antagonists revealed that specific cyclic amine motifs at this position balanced potency and solubility.[11]

G cluster_R1 Position 3 (Phenyl Ring) cluster_R2 Position 4 (Amide) Core 3-Phenyl-4-Isoxazole Carboxamide Core R1_pos Favorable: Electron-Withdrawing Groups (e.g., -Cl, -CF3) Core->R1_pos Influences Electronic Profile R1_neg Unfavorable: Bulky Groups Core->R1_neg R2_pos Favorable: Cyclic Amines, Substituted Aryls (Modulates Solubility & Potency) Core->R2_pos Modulates PK/PD Properties

Caption: Key SAR drivers for isoxazole carboxamide derivatives.

Antimicrobial and Antifungal Activity

The isoxazole nucleus is present in several approved antimicrobial drugs. Novel 3-phenyl-4-isoxazolecarboxylate derivatives have been synthesized and shown to possess significant activity against various bacterial and fungal strains.[3][4][12] A study on 3-substituted isoxazolecarboxamides demonstrated high fungicidal activities against several plant pathogens.[12]

Enzyme Inhibition

This scaffold has proven effective for designing potent and selective enzyme inhibitors.

  • Phosphodiesterase 4 (PDE4) Inhibitors: A series of 4-phenyl-2-oxazole and 5-phenyl-2-furan derivatives, structurally related to the isoxazole core, were designed as PDE4 inhibitors for treating asthma and COPD.[13] The docking studies suggested that methoxy groups on the phenyl ring enhance interaction with the enzyme's metal-binding domain.[13]

  • Chitin Synthesis Inhibitors: 5-benzoylamino-3-phenylisoxazoles (IOXs) were found to inhibit chitin synthesis in insects. Quantitative SAR analysis showed that activity was favored by hydrophobic substituents of optimal size on the 3-phenyl ring, while bulky groups were detrimental.[14]

Summary of Biological Activities
Compound Class Biological Target / Activity Key SAR Findings Reference
3,5-DiarylisoxazolesIL-8 Receptor AntagonistsOral activity demonstrated in a rat arthritis model.[15]
3-Aryl-5-aryl-1,2,4-oxadiazolesApoptosis Inducers (Anticancer)A substituted 5-membered ring at the 5-position is critical for activity.[10]
Isoxazole-3-carboxamidesTRPV1 AntagonistsA 3-aminocyclohexanol motif at the amide balanced potency and solubility.[11]
5-Benzoylamino-3-phenylisoxazolesChitin Synthesis InhibitorsHydrophobic, non-bulky groups on the 3-phenyl ring enhance activity.[14]

Future Perspectives

The 3-phenyl-4-isoxazolecarboxylate scaffold remains a highly attractive and "privileged" structure in drug discovery. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its proven track record across multiple biological targets underscores its therapeutic potential. Future research will likely focus on:

  • Multi-Targeted Therapies: Designing single molecules that can modulate multiple targets, particularly in complex diseases like cancer.[1]

  • Green Chemistry Approaches: Developing more sustainable and efficient synthetic methods to access these compounds.[1][3]

  • Personalized Medicine: Exploring isoxazole derivatives as targeted therapies for specific patient populations based on genetic or molecular markers.[1]

The continued exploration of the chemical space around this versatile core, guided by rational design and a deeper understanding of its SAR, promises to yield the next generation of innovative therapeutics.

References

Methodological & Application

Application Note: A Robust Protocol for the Copper-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Scaffold

Isoxazoles are a prominent class of five-membered heterocyclic compounds that are integral to medicinal chemistry and drug discovery.[1][2] Their unique electronic properties and ability to act as bioisosteres for other functional groups have led to their incorporation into a wide array of commercially available pharmaceuticals. The development of efficient and regioselective synthetic routes to substituted isoxazoles is, therefore, a topic of considerable interest. Among the various synthetic strategies, the copper(I)-catalyzed [3+2] cycloaddition of terminal alkynes and nitrile oxides has emerged as a highly reliable and versatile method for the specific synthesis of 3,5-disubstituted isoxazoles.[1][3][4][5][6] This approach, often referred to as a "click" reaction, offers high yields, broad functional group tolerance, and operational simplicity.[3][5]

This application note provides a detailed, field-proven protocol for a one-pot, three-step synthesis of 3,5-disubstituted isoxazoles starting from readily available aldehydes and terminal alkynes. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide insights into reaction optimization and troubleshooting.

Reaction Principle and Mechanism

The overall transformation involves three sequential steps conducted in a single reaction vessel, thereby avoiding the isolation of potentially unstable intermediates like hydroximoyl chlorides.[3][6] The process begins with the formation of an aldoxime from an aldehyde and hydroxylamine. The aldoxime is then converted in situ to a nitrile oxide. Finally, the nitrile oxide undergoes a highly regioselective, copper(I)-catalyzed 1,3-dipolar cycloaddition with a terminal alkyne to yield the desired 3,5-disubstituted isoxazole.[1][3][4][5]

The key to the high regioselectivity of this reaction lies in the copper(I) catalyst. In the absence of the catalyst, the thermal cycloaddition of nitrile oxides and alkynes often results in a mixture of regioisomers (3,4- and 3,5-disubstituted isoxazoles) and lower yields.[3] The copper(I) catalyst selectively activates the terminal alkyne by forming a copper(I) acetylide intermediate.[3][5][6] This intermediate then reacts in a stepwise manner with the nitrile oxide to exclusively form the 3,5-disubstituted product.[3][5]

The active copper(I) catalyst is conveniently generated in situ from the comproportionation of copper(II) sulfate and metallic copper.[3][5]

Catalytic Cycle

Catalytic Cycle CuI Cu(I) Cu_acetylide Copper(I) Acetylide CuI->Cu_acetylide + Alkyne - H⁺ Intermediate Cuprated Isoxazole Intermediate Cu_acetylide->Intermediate + Nitrile Oxide Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Cu_acetylide Nitrile_Oxide Nitrile Oxide (R-C≡N⁺-O⁻) Nitrile_Oxide->Intermediate Isoxazole 3,5-Disubstituted Isoxazole Intermediate->Isoxazole + H⁺ Isoxazole->CuI - Catalyst Proton_Source H⁺ Proton_Source->Intermediate

Figure 1: Proposed catalytic cycle for the copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles.

Experimental Workflow Overview

The one-pot procedure can be visualized as a streamlined sequence of additions and reactions, minimizing handling and purification steps.

Experimental Workflow cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Generation cluster_2 Step 3: Cycloaddition Aldehyde Aldehyde Oxime Aldoxime (in situ) Aldehyde->Oxime Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Oxime Base1 NaOH Base1->Oxime Solvent t-BuOH/H₂O Solvent->Oxime NitrileOxide Nitrile Oxide (in situ) Oxime->NitrileOxide Reaction ChloramineT Chloramine-T ChloramineT->NitrileOxide Product 3,5-Disubstituted Isoxazole NitrileOxide->Product Reaction Catalyst CuSO₄·5H₂O + Cu turnings Catalyst->Product Alkyne Terminal Alkyne Alkyne->Product

Figure 2: One-pot experimental workflow for isoxazole synthesis.

Detailed Experimental Protocol

This protocol is exemplified for the synthesis of 3-phenyl-5-(phenylethynyl)isoxazole.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
BenzaldehydeC₇H₆O106.1210.01.06 g (1.02 mL)
Hydroxylamine HClNH₂OH·HCl69.4910.50.73 g
Sodium HydroxideNaOH40.0010.50.42 g
PhenylacetyleneC₈H₆102.1310.01.02 g (1.1 mL)
Chloramine-T trihydrateC₇H₇ClNNaO₂S·3H₂O281.6910.52.96 g
Copper(II) Sulfate PentahydrateCuSO₄·5H₂O249.680.375 mg
Copper turningsCu63.55-~25 mg
tert-ButanolC₄H₁₀O--40 mL
Deionized WaterH₂O--40 mL

Procedure:

  • Oxime Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add hydroxylamine hydrochloride (0.73 g, 10.5 mmol) and dissolve it in a 1:1 mixture of tert-butanol and deionized water (80 mL total).

    • Add sodium hydroxide (0.42 g, 10.5 mmol) to the solution.

    • Add benzaldehyde (1.02 mL, 10.0 mmol) to the stirring solution.

    • Stir the mixture at ambient temperature for 30 minutes. Completion of the oxime formation can be monitored by Thin Layer Chromatography (TLC).

  • Nitrile Oxide Generation and Cycloaddition:

    • To the reaction mixture containing the in situ formed benzaldoxime, add Chloramine-T trihydrate (2.96 g, 10.5 mmol) in small portions over 5 minutes. Caution: The addition may be slightly exothermic.

    • Following the Chloramine-T addition, add copper(II) sulfate pentahydrate (75 mg, 0.3 mmol) and copper turnings (~25 mg).

    • Finally, add phenylacetylene (1.1 mL, 10.0 mmol) to the reaction mixture.

    • Stir the reaction vigorously at ambient temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by TLC.

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product is typically a solid. The primary byproduct, p-toluenesulfonamide, and any unreacted alkyne can be removed by recrystallization from ethanol or by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[3][5]

Key Parameters and Optimization

The success of this one-pot synthesis hinges on several key factors. The following table summarizes their roles and provides insights for optimization.

ParameterRecommendedRationale & Optimization Insights
Solvent 1:1 t-BuOH/H₂OAn aqueous solvent system is crucial for this reaction and is compatible with most functional groups.[3][4] The biphasic nature helps to dissolve both the organic and inorganic reagents.
Oxidant Chloramine-TActs as both a halogenating agent and a base to convert the aldoxime to the nitrile oxide.[3][5] Other oxidants like sodium hypochlorite have been tested but generally result in lower yields.[3]
Copper Source CuSO₄·5H₂O + Cu turningsThis combination generates the active Cu(I) catalyst in situ.[3][5] The use of stoichiometric reagents minimizes byproduct formation.[3][4]
Temperature AmbientThe copper catalysis allows the reaction to proceed efficiently at room temperature, which is a significant advantage over the higher temperatures required for the uncatalyzed reaction.[3]
Substrate Scope BroadThe reaction tolerates a wide range of functional groups on both the aldehyde and alkyne components, including aromatic, heteroaromatic, and aliphatic variants.[3][7]

Troubleshooting and Expert Insights

  • Low Yield:

    • Incomplete Oxime Formation: Ensure the initial 30-minute stirring period is sufficient. Monitor by TLC. If starting with an electron-poor aldehyde, a slightly longer reaction time or gentle warming might be necessary.

    • Nitrile Oxide Dimerization: Nitrile oxides, especially electron-rich ones, can dimerize to form furoxans. Adding the alkyne and copper catalyst promptly after the Chloramine-T can help to trap the nitrile oxide as it is formed.

    • Catalyst Inactivity: Ensure the copper turnings are fresh or have been briefly activated (e.g., with dilute HCl) to remove any passivating oxide layer.

  • Formation of Regioisomers:

    • The presence of the 3,4-disubstituted isomer is a clear indication that the copper catalyst is not functioning optimally. In the absence of a Cu(I) catalyst, the thermal reaction can lead to mixtures of regioisomers.[3] Check the quality and quantity of the copper sources.

  • Purification Challenges:

    • The main byproduct, p-toluenesulfonamide, can sometimes co-crystallize with the product. If recrystallization is insufficient, column chromatography is highly effective for its removal.[3][5]

Conclusion

The one-pot, copper-catalyzed synthesis of 3,5-disubstituted isoxazoles represents a powerful and practical tool for synthetic and medicinal chemists. Its operational simplicity, high regioselectivity, and broad substrate scope make it an exemplary "click" reaction. By understanding the underlying mechanism and key experimental parameters outlined in this guide, researchers can reliably access this valuable heterocyclic scaffold for applications in drug development and materials science.

References

Application Notes and Protocols for Methyl 5-Methyl-3-Phenyl-4-Isoxazolecarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity to form diverse non-covalent interactions have cemented its status as a "privileged scaffold."[1] This structure is present in numerous marketed drugs, including the anti-inflammatory agent valdecoxib and the antirheumatic drug leflunomide, highlighting its therapeutic relevance.[2][3] Isoxazole derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5][6][7]

Within this versatile chemical class, methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate serves as a particularly valuable starting material and lead compound. Its structure contains multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The methyl ester at the 4-position is an excellent synthetic handle, readily converted into a wide array of amides, hydrazides, and other functional groups to modulate physicochemical properties and target engagement. This guide provides an in-depth exploration of the synthesis, derivatization, and biological evaluation of this compound, offering detailed protocols for researchers in drug discovery.

Section 1: Synthesis and Derivatization Strategy

The utility of this compound begins with its synthesis and its role as a precursor to a diverse chemical library. The common synthetic route involves the initial formation of the corresponding ethyl ester, followed by hydrolysis to the carboxylic acid, which can then be re-esterified or, more strategically, converted into various amides.

Protocol 1: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid (Key Precursor)

This protocol is adapted from established methods for synthesizing the isoxazole core structure.[8][9] The foundational reaction involves a [3+2] cycloaddition.

Causality: This method is favored due to the high availability of the starting materials (benzaldehyde oxime and ethyl acetoacetate) and the robust nature of the reaction, which reliably forms the isoxazole ring.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve benzaldehyde oxime (1.0 eq) and an N-chlorinating agent like chloramine-T (1.0 eq) in ethanol at 10°C.

  • Addition of β-Ketoester: To the stirred solution, add freshly distilled ethyl acetoacetate (2.0 eq).

  • Reaction: Stir the mixture at 10°C for approximately 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, remove the ethanol under reduced pressure. The resulting solid is crude ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

  • Purification (Ester): Recrystallize the crude solid from hot ethanol to yield pure ethyl ester.

  • Hydrolysis to Acid: Treat the purified ethyl ester with a solution of 5% sodium hydroxide at room temperature for 4 hours to hydrolyze the ester to the corresponding carboxylic acid.[10]

  • Acidification: After hydrolysis, cool the reaction mixture and acidify with dilute HCl to precipitate the 5-methyl-3-phenylisoxazole-4-carboxylic acid.

  • Final Purification (Acid): Collect the precipitate by filtration, wash with cold water, and dry to obtain the pure carboxylic acid precursor.

Application Note: Library Generation via Amide Coupling

The true power of the isoxazole scaffold in medicinal chemistry is realized through the creation of a focused library of derivatives to probe biological targets. The carboxylic acid is a versatile intermediate for generating a diverse set of carboxamides.[11]

Rationale: The conversion of the carboxylic acid to an amide is a fundamental strategy in medicinal chemistry. The amide bond is metabolically stable, and by varying the amine component, one can introduce a wide range of functionalities to systematically explore SAR. This allows for fine-tuning of properties like solubility, cell permeability, and target-binding affinity.

G cluster_0 Synthesis & Activation cluster_1 Library Generation cluster_2 SAR Exploration Ester Methyl 5-Methyl-3-Phenyl -4-Isoxazolecarboxylate Acid 5-Methyl-3-Phenylisoxazole -4-Carboxylic Acid Ester->Acid Hydrolysis (NaOH) AcylChloride Isoxazole-4-Carbonyl Chloride Acid->AcylChloride Activation (SOCl₂ or Oxalyl Chloride) Amide1 Amide Derivative 1 AcylChloride->Amide1 Amide Coupling Amide2 Amide Derivative 2 AcylChloride->Amide2 Amide3 Amide Derivative 3 AcylChloride->Amide3 Amine1 Primary Amine (R₁-NH₂) Amine1->Amide1 Amine2 Secondary Amine (R₁R₂-NH) Amine2->Amide2 Amine3 Aniline Derivatives Amine3->Amide3 SAR Diverse Chemical Space (Explore R-groups for activity) Amide1->SAR Amide2->SAR Amide3->SAR

Caption: Synthetic workflow for generating a carboxamide library from the isoxazole scaffold.

Section 2: Protocols for Biological Evaluation

Once a library of derivatives is synthesized, a cascade of in vitro assays is required to identify compounds with promising biological activity. The isoxazole scaffold has demonstrated potential in several therapeutic areas.[2]

Application 2.1: Anticancer Activity Screening

Numerous isoxazole derivatives have shown potent cytotoxic activity against various cancer cell lines.[12][13][14] The MTT assay is a robust, high-throughput colorimetric method for assessing cell viability and is a standard first-line screen for novel anticancer agents.[15][16]

Protocol 2.1.1: In Vitro Cytotoxicity by MTT Assay

Principle: This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.[16] A decrease in signal indicates reduced cell viability.

Step-by-Step Methodology: [17]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of each isoxazole derivative in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: After 24 hours, remove the medium from the cells and replace it with 100 µL of the medium containing the compound dilutions. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

G Scaffold Isoxazole Scaffold (Methyl 5-methyl-3-phenyl- 4-isoxazolecarboxylate) Library Library Synthesis (Amide Derivatives) Scaffold->Library Screening Primary In Vitro Screening (Cytotoxicity, Anti-inflammatory, Antibacterial Assays) Library->Screening Data Data Analysis (IC₅₀ / MIC Determination) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR SAR->Library Iterative Design Hit Hit Compound(s) Identified SAR->Hit LeadOpt Lead Optimization (ADME/Tox, In Vivo) Hit->LeadOpt

References

Application Notes and Protocols for Isoxazole Derivatives as PARP Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting the Achilles' Heel of Cancer with Isoxazole-Based PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are central players in the cellular DNA damage response (DDR).[1] They act as sentinels, detecting single-strand breaks (SSBs) in DNA and initiating their repair through the base excision repair (BER) pathway.[2] In the burgeoning field of targeted cancer therapy, inhibiting PARP has emerged as a powerful strategy, especially for cancers harboring defects in other DNA repair pathways, such as those with mutations in the BRCA1 and BRCA2 genes. This concept, known as synthetic lethality, creates a scenario where the simultaneous loss of two DNA repair pathways is catastrophic for the cancer cell, leading to its demise, while normal cells with at least one functional pathway remain viable.[3]

Several PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, have received FDA approval for treating various cancers, including those of the ovary, breast, and prostate.[3] However, the quest for novel, more potent, and selective PARP inhibitors with improved pharmacological profiles is ongoing. Isoxazole, a five-membered heterocyclic ring containing nitrogen and oxygen, has garnered significant attention as a versatile scaffold in medicinal chemistry due to its favorable physicochemical properties and synthetic tractability.[3][4] This document provides a comprehensive guide to the application of isoxazole derivatives as PARP inhibitors in cancer research, detailing the underlying scientific principles and providing robust, field-proven protocols for their evaluation.

The Mechanism of Action: From Catalytic Inhibition to PARP Trapping

PARP inhibitors primarily exert their anticancer effects through two distinct but complementary mechanisms: catalytic inhibition and PARP trapping.

  • Catalytic Inhibition: PARP inhibitors competitively bind to the nicotinamide adenine dinucleotide (NAD+) binding site of PARP enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This blockage of PARylation disrupts the recruitment of downstream DNA repair proteins to the site of SSBs, leading to their accumulation.

  • PARP Trapping: Beyond catalytic inhibition, many PARP inhibitors trap the PARP enzyme onto the DNA at the site of the break.[5] This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, leading to the formation of more cytotoxic double-strand breaks (DSBs).[5] In cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, these DSBs cannot be efficiently repaired, triggering apoptosis.[2]

The ability of a PARP inhibitor to trap PARP on DNA is a critical determinant of its cytotoxic potency and is not always directly correlated with its catalytic inhibitory activity. Therefore, assays that can distinguish between these two mechanisms are essential in the development of new PARP inhibitors.

Visualizing the Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition_Pathway Mechanism of PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_SSB_1 DNA Single-Strand Break (SSB) PARP_Activation_1 PARP Activation DNA_SSB_1->PARP_Activation_1 BER_1 Base Excision Repair (BER) PARP_Activation_1->BER_1 Recruits repair proteins DNA_Repair_1 DNA Repair BER_1->DNA_Repair_1 Cell_Survival_1 Cell Survival DNA_Repair_1->Cell_Survival_1 DNA_SSB_2 DNA Single-Strand Break (SSB) PARP_Inhibitor Isoxazole PARP Inhibitor DNA_SSB_2->PARP_Inhibitor PARP_Trapping PARP Trapping PARP_Inhibitor->PARP_Trapping Inhibits PARP & Traps on DNA Replication_Fork_Stalling Replication Fork Stalling PARP_Trapping->Replication_Fork_Stalling DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Stalling->DNA_DSB Failed_HR_Repair Failed Homologous Recombination Repair DNA_DSB->Failed_HR_Repair BRCA1/2 mutation Apoptosis Apoptosis Failed_HR_Repair->Apoptosis

Caption: Mechanism of PARP inhibition and synthetic lethality.

Application Notes: Evaluating Isoxazole Derivatives as PARP Inhibitors

The successful development of novel isoxazole-based PARP inhibitors requires a multi-faceted evaluation strategy, encompassing biochemical assays, cell-based studies, and in vivo models.

Part 1: Biochemical Characterization

The initial assessment of a novel isoxazole derivative involves determining its direct interaction with the PARP enzyme and its effect on its catalytic activity and trapping potential.

1.1. PARP1 Enzymatic Activity Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP1.[1]

  • Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, which are coated on a microplate. The amount of incorporated biotin is detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.[1] A decrease in the chemiluminescent signal indicates inhibition of PARP1 activity.

1.2. PARP Trapping Assay (Fluorescence Polarization)

This assay is crucial for determining the ability of an inhibitor to trap PARP1 on DNA.[5][6][7]

  • Principle: The assay utilizes a fluorescently labeled DNA oligonucleotide. When PARP1 binds to the DNA, the large complex tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal. Upon addition of NAD+, PARP1 auto-PARylates and dissociates from the DNA, leading to a low FP signal. A potent trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.[5][7]

Part 2: Cell-Based Efficacy and Mechanism of Action

Cell-based assays are essential to confirm the on-target activity of the isoxazole derivatives in a biological context and to assess their anticancer efficacy.

2.1. Cell Viability and Cytotoxicity Assays

These assays determine the concentration-dependent effect of the isoxazole derivative on the proliferation and survival of cancer cells.

  • Principle: Commonly used assays include the MTT, MTS, or WST-8 assays, which measure the metabolic activity of viable cells, or assays that measure ATP levels as an indicator of cell viability.[8] The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.

2.2. PARP Cleavage Western Blot

This assay provides evidence of apoptosis induction by the isoxazole derivative.

  • Principle: During apoptosis, caspases cleave full-length PARP1 (116 kDa) into two fragments of 89 kDa and 24 kDa.[9] The detection of the 89 kDa fragment by Western blot is a hallmark of apoptosis.[9][10][11][12]

2.3. RAD51 Foci Formation Immunofluorescence Assay

This assay assesses the functional status of the homologous recombination repair pathway and can predict sensitivity to PARP inhibitors.[2][13]

  • Principle: RAD51 is a key protein in HR that forms nuclear foci at sites of DNA double-strand breaks.[2] In HR-proficient cells, treatment with a DNA damaging agent will induce the formation of RAD51 foci. In HR-deficient cells, RAD51 foci formation is impaired.[14][15] A decrease in RAD51 foci formation in the presence of the isoxazole derivative indicates a disruption of the HR pathway.[2]

Part 3: Preclinical In Vivo Evaluation

In vivo studies are the final preclinical step to evaluate the efficacy, pharmacokinetics, and toxicity of promising isoxazole-based PARP inhibitors.

3.1. Xenograft Models

These models involve the implantation of human cancer cells into immunodeficient mice.[16]

  • Principle: Tumor-bearing mice are treated with the isoxazole derivative, and tumor growth is monitored over time. Efficacy is assessed by measuring tumor volume and weight.[16][17][18][19][20]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific cell lines, reagents, and equipment used.

Protocol 1: PARP1 Enzymatic Activity Assay (Chemiluminescent)

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plate

  • Activated DNA

  • Biotinylated NAD+

  • 10x PARP Assay Buffer

  • Blocking Buffer

  • PBST (PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Isoxazole derivative and control inhibitor (e.g., Olaparib)

  • DMSO

  • Microplate reader capable of measuring chemiluminescence

Procedure:

  • Plate Preparation: Wash the histone-coated plate three times with 200 µL of PBST per well. Block the wells with 200 µL of Blocking Buffer for 90 minutes at room temperature. Wash the plate three times with PBST.[1]

  • Inhibitor Preparation: Prepare serial dilutions of the isoxazole derivative and control inhibitor in 1x PARP Assay Buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup:

    • Prepare a Master Mix containing 1x PARP Assay Buffer, activated DNA, and biotinylated NAD+.

    • Add 2.5 µL of the diluted inhibitor or vehicle (for positive control) to the appropriate wells.

    • Add 12.5 µL of the Master Mix to all wells except the blank.

    • Add 10 µL of 1x PARP Assay Buffer to the blank wells.

    • Initiate the reaction by adding 10 µL of diluted PARP1 enzyme to all wells except the blank.

  • Incubation: Incubate the plate at room temperature for 1 hour.[1]

  • Detection:

    • Wash the plate five times with PBST.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate five times with PBST.

    • Add 50 µL of chemiluminescent substrate to each well.[1]

  • Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.

  • Data Analysis: Subtract the background signal (blank wells) and calculate the percent inhibition for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: PARP Trapping Assay (Fluorescence Polarization)

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled DNA oligonucleotide duplex

  • 5x PARPtrap™ Assay Buffer

  • NAD+

  • Isoxazole derivative and control trapping inhibitor (e.g., Talazoparib)

  • DMSO

  • 384-well black plate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare 1x PARPtrap™ Assay Buffer by diluting the 5x stock with distilled water.

    • Prepare serial dilutions of the isoxazole derivative and control inhibitor in 1x PARPtrap™ Assay Buffer.

  • Reaction Setup:

    • Prepare a Master Mix containing 1x PARPtrap™ Assay Buffer and the fluorescently labeled DNA.

    • Add the Master Mix to all wells.

    • Add the diluted inhibitor or vehicle to the appropriate wells.

    • Add diluted PARP1 enzyme to all wells except the reference and blank wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow for PARP1-DNA complex formation.[21]

  • Reaction Initiation and Reading:

    • Add distilled water to the "High FP Control" wells (no NAD+).

    • Initiate the PARylation reaction by adding NAD+ to all other wells.

    • Incubate for 60 minutes at room temperature.[21]

    • Read the fluorescence polarization of the plate.

  • Data Analysis: An increase in the FP signal in the presence of the inhibitor compared to the no-inhibitor control indicates PARP trapping. Calculate the EC50 for trapping from the dose-response curve.

Protocol 3: Cell Viability Assay (WST-8)

Materials:

  • Cancer cell line of interest (e.g., BRCA-mutant and BRCA-wildtype)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Isoxazole derivative and control inhibitor

  • DMSO

  • WST-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the isoxazole derivative or control inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • WST-8 Addition: Add 10 µL of WST-8 reagent to each well and incubate for 2-4 hours.[8]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4: PARP Cleavage Western Blot

Materials:

  • Cancer cell line

  • 6-well plates

  • Isoxazole derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PARP1, anti-cleaved PARP1, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with the isoxazole derivative for the desired time (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., etoposide).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.[10][11]

    • Centrifuge to pellet cell debris and collect the supernatant.[10][11]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities for full-length PARP1 (116 kDa) and cleaved PARP1 (89 kDa). Normalize to the loading control.

Protocol 5: In Vivo Xenograft Study

Materials:

  • Immunodeficient mice (e.g., SCID or nude mice)

  • Human cancer cell line

  • Matrigel

  • Isoxazole derivative and vehicle

  • Calipers

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the isoxazole derivative or vehicle to the mice according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis to determine the significance of the antitumor effect.

Structure-Activity Relationship (SAR) of Isoxazole Derivatives

The potency and selectivity of isoxazole-based PARP inhibitors are highly dependent on the nature and position of substituents on the isoxazole ring and its appended aryl groups.

Compound ClassKey Structural FeaturesObserved ActivityReference
3,5-DiarylisoxazolesSubstituents on the aryl rings (e.g., methyl, methoxy, chloro)Antiproliferative activity against glioblastoma cells (U87), with IC50 values in the micromolar range. Electron-donating and halogen substituents on the aryl rings were found to enhance activity.[4]
Isoxazole ChalconesStructural similarity to combretastatin A4 (a tubulin inhibitor)Potent cytotoxic activity against prostate cancer cell lines (DU145), with IC50 values in the low micromolar range. Methoxy substituents on the benzene ring enhanced anticancer activity.[4]
Oxadiazole-based PARP inhibitorsPresence of a naked benzaldehyde groupPotent inhibition of MCF-7 breast cancer cell viability with an IC50 value of 1.4 µM, which was more potent than Olaparib (IC50 = 3.2 µM).[22]

Note: The development of detailed SAR for novel isoxazole scaffolds requires the synthesis and evaluation of a library of analogs with systematic variations in their chemical structure.

Conclusion and Future Perspectives

Isoxazole derivatives represent a promising class of scaffolds for the development of novel PARP inhibitors. Their synthetic accessibility and tunable physicochemical properties offer a rich landscape for medicinal chemists to explore. The protocols detailed in this document provide a robust framework for the comprehensive evaluation of these compounds, from initial biochemical characterization to preclinical in vivo efficacy studies.

Future research in this area should focus on:

  • Improving Potency and Selectivity: Designing isoxazole derivatives that exhibit high potency for both catalytic inhibition and PARP trapping, while maintaining selectivity for PARP1/2 over other PARP family members.

  • Overcoming Resistance: Investigating the efficacy of novel isoxazole derivatives in the context of acquired resistance to existing PARP inhibitors.

  • Combination Therapies: Exploring the synergistic potential of isoxazole-based PARP inhibitors with other anticancer agents, such as chemotherapy, immunotherapy, and other targeted therapies.

By leveraging the principles and protocols outlined in this guide, researchers can significantly contribute to the advancement of isoxazole-based PARP inhibitors as a new generation of targeted cancer therapeutics.

References

Application Notes and Protocols for the Development of Antifungal Agents from Isoxazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Isoxazole Carboxylates in Antifungal Drug Discovery

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. This necessitates the urgent development of novel antifungal agents with unique mechanisms of action. Among the heterocyclic compounds being explored, the isoxazole scaffold has garnered significant attention due to its diverse pharmacological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] Isoxazole derivatives, particularly isoxazole carboxylates, are emerging as a promising class of compounds in the quest for new and effective antifungal therapies.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key methodologies and protocols for the development of antifungal agents derived from isoxazole carboxylates. This document offers a structured approach, from the synthesis of lead compounds to their in vitro and in vivo evaluation, while emphasizing the critical aspects of scientific integrity and experimental rationale.

I. Synthesis of Isoxazole Carboxylate Derivatives: A Step-by-Step Protocol

The synthesis of a diverse library of isoxazole carboxylates is the foundational step in the discovery of novel antifungal leads. The following protocol details a reliable method for the preparation of a key intermediate, 5-amino-3-methyl-isoxazole-4-carboxylic acid, which can be further modified to generate a variety of ester derivatives.[6][7]

Protocol 1: Synthesis of 5-Amino-3-Methyl-Isoxazole-4-Carboxylic Acid

This three-step synthesis provides a robust route to a versatile isoxazole carboxylate precursor.[7]

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate

  • In a round-bottom flask, combine triethyl orthoacetate and ethyl cyanoacetate in a 1:1 molar ratio.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Heat the mixture to 110°C and equip the flask with a distillation apparatus to remove the ethanol formed during the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the resulting precipitate and wash it with a 10% hydrochloric acid (HCl) solution to yield ethyl 2-cyano-3-ethoxybut-2-enoate.

Step 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate

  • Prepare a solution of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.

  • Dissolve the ethyl 2-cyano-3-ethoxybut-2-enoate from Step 1 in ethanol and add it to the EtONa/NH₂OH·HCl mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the excess ethanol under reduced pressure.

  • Filter the precipitate, wash it thoroughly with water, and dry to obtain ethyl 5-amino-3-methyl-isoxazole-4-carboxylate.[7]

Step 3: Synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid

  • Dissolve the ethyl 5-amino-3-methyl-isoxazole-4-carboxylate from Step 2 in a 10% sodium hydroxide (NaOH) solution.

  • Heat the mixture to 70°C to facilitate hydrolysis of the ester.

  • Cool the reaction mixture and acidify to pH 4 with HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the final product, 5-amino-3-methyl-4-isoxazolecarboxylic acid.[7]

From this key intermediate, a variety of isoxazole-4-carboxylate esters can be synthesized through standard esterification reactions with different alcohols under acidic conditions.

II. Unraveling the Antifungal Mechanism of Action

Understanding the mechanism by which isoxazole carboxylates exert their antifungal effects is crucial for rational drug design and optimization. While the exact mechanisms for all derivatives are still under investigation, a primary target for many azole-containing compounds is the fungal enzyme lanosterol 14α-demethylase (CYP51).[8][9][10]

Inhibition of Ergosterol Biosynthesis

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its biosynthesis is a critical pathway for fungal viability. Lanosterol 14α-demethylase is a key enzyme in this pathway, responsible for the conversion of lanosterol to ergosterol.[9] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and function, and leading to fungal cell death.[9]

Another potential mechanism of action for some isoxazole derivatives is the disruption of lipid homeostasis, leading to a decrease in sphingolipid intermediates and fatty acids.[11]

Ergosterol Biosynthesis Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Isoxazole Carboxylate Isoxazole Carboxylate Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Isoxazole Carboxylate->Lanosterol 14α-demethylase (CYP51) Inhibition

Caption: Inhibition of Lanosterol 14α-demethylase by Isoxazole Carboxylates.

III. In Vitro Antifungal Susceptibility Testing

Determining the in vitro antifungal activity of newly synthesized isoxazole carboxylates is a critical step in identifying promising lead compounds. The following protocols are based on the standardized methods of the Clinical and Laboratory Standards Institute (CLSI).

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antifungal agent.

Materials:

  • 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Isoxazole carboxylate compounds

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each isoxazole carboxylate in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. For yeasts, this is often a ≥50% reduction in turbidity, while for molds, it is typically complete visual inhibition.

IV. Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the antifungal potency and pharmacological properties of isoxazole carboxylates. By systematically modifying the chemical structure and observing the corresponding changes in antifungal activity, researchers can identify key structural features required for efficacy.

Table 1: Illustrative Structure-Activity Relationship of Isoxazole Derivatives

Compound IDR1 (at C3)R2 (at C5)R3 (Ester Group)Antifungal Activity (MIC/EC₅₀ in µg/mL)Reference
7ai 1,3-dimethyl-1H-pyrazol-4-yl5-methylisoxazol-3-yl-0.37 (R. solani)[4][5]
Hypothetical A Phenyl4-ChlorophenylEthylModerate-
Hypothetical B 4-Fluorophenyl4-ChlorophenylEthylHigh-
Hypothetical C Phenyl4-MethoxyphenylEthylLow-

Note: This table is illustrative. Researchers should populate it with their own experimental data.

Key Insights from SAR Studies:

  • Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings attached to the isoxazole core can significantly influence antifungal activity. Electron-withdrawing groups, such as halogens, often enhance activity.

  • Ester Moiety: The size and nature of the ester group can impact the compound's solubility, cell permeability, and interaction with the target enzyme.

V. In Vivo Efficacy Evaluation in Murine Models

Promising candidates from in vitro studies must be evaluated in animal models to assess their therapeutic potential in a living organism. Murine models of disseminated and localized fungal infections are widely used for this purpose.

Protocol 3: Murine Model of Disseminated Aspergillosis

This model is suitable for evaluating the efficacy of systemically administered isoxazole carboxylates against invasive aspergillosis.[12][13][14][15][16]

Animals:

  • Immunocompromised mice (e.g., cyclophosphamide or corticosteroid-treated) are typically used to establish a robust infection.

Procedure:

  • Immunosuppression: Administer cyclophosphamide (e.g., 150 mg/kg intraperitoneally) on days -4 and -1 relative to infection.

  • Inoculum Preparation: Prepare a suspension of Aspergillus fumigatus conidia in sterile saline containing 0.05% Tween 80. Adjust the concentration to 2.5 x 10⁷ conidia/mL.

  • Infection: On day 0, infect the mice via intravenous (tail vein) injection of 0.1 mL of the conidial suspension.

  • Treatment: Begin treatment with the isoxazole carboxylate (e.g., administered orally or intraperitoneally) 24 hours post-infection. Include a vehicle control group and a positive control group (e.g., treated with voriconazole).

  • Monitoring and Endpoints:

    • Survival: Monitor the mice daily for 21 days and record mortality.

    • Fungal Burden: At predetermined time points (e.g., day 4 post-infection), euthanize a subset of mice from each group. Harvest organs (kidneys, brain, lungs), homogenize them, and plate serial dilutions on appropriate agar to determine the fungal burden (CFU/gram of tissue).

Protocol 4: Murine Model of Dermatophytosis

This model is suitable for evaluating the efficacy of topically or orally administered isoxazole carboxylates against cutaneous fungal infections.[17][18][19][20]

Animals:

  • Guinea pigs or mice can be used.

Procedure:

  • Infection Site Preparation: Anesthetize the animal and gently abrade a small area of skin on the back.

  • Inoculation: Apply a suspension of Trichophyton or Microsporum species to the abraded skin.

  • Treatment: Begin topical or oral treatment with the isoxazole carboxylate 24-48 hours post-infection.

  • Monitoring and Endpoints:

    • Clinical Scoring: Regularly assess the infection site for signs of inflammation, scaling, and hair loss using a standardized scoring system.

    • Fungal Culture: At the end of the study, collect skin scrapings from the infection site for fungal culture to confirm clearance of the pathogen.

InVivo_Workflow cluster_Pre-Infection Pre-Infection Phase cluster_Infection Infection & Treatment cluster_Post-Infection Post-Infection Analysis Immunosuppression Immunosuppression Infection Animal Infection (IV or Topical) Immunosuppression->Infection Inoculum_Prep Fungal Inoculum Preparation Inoculum_Prep->Infection Treatment_Groups Treatment Groups (Vehicle, Test Compound, Positive Control) Infection->Treatment_Groups Monitoring Daily Monitoring (Survival, Clinical Score) Treatment_Groups->Monitoring Fungal_Burden Fungal Burden (CFU/g tissue) Monitoring->Fungal_Burden Histopathology Histopathology Monitoring->Histopathology

Caption: General workflow for in vivo efficacy testing of antifungal agents.

VI. Concluding Remarks and Future Directions

The development of novel antifungal agents from isoxazole carboxylates represents a promising avenue for addressing the growing threat of fungal infections. The protocols and methodologies outlined in these application notes provide a robust framework for the systematic discovery and preclinical evaluation of these compounds. Future research should focus on expanding the chemical diversity of isoxazole carboxylate libraries, further elucidating their mechanisms of action, and exploring their potential for combination therapy with existing antifungal drugs. Through a dedicated and scientifically rigorous approach, the full therapeutic potential of this exciting class of compounds can be realized.

References

Application Note: A Comprehensive Guide to the Analytical Purity Determination of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Ensuring the purity of these Active Pharmaceutical Ingredients (APIs) is a non-negotiable aspect of drug development, directly impacting safety and efficacy. This guide provides an in-depth exploration of the analytical methodologies required for the robust purity determination of isoxazole derivatives. We will delve into the principles and practical applications of chromatographic and spectroscopic techniques, underpinned by a rigorous method validation framework compliant with international regulatory standards. This document is designed to serve as a practical, field-proven resource for scientists tasked with ensuring the quality of isoxazole-based pharmaceutical compounds.

Introduction: The Imperative of Purity in Isoxazole Drug Development

The purity of a drug substance is a critical quality attribute. Impurities, which are any components other than the defined chemical entity, can arise from various sources including the synthetic route (starting materials, by-products, intermediates), degradation of the API during manufacturing or storage, or residual solvents.[1][2] Even at trace levels, these impurities can possess undesirable pharmacological or toxicological properties, compromising the safety and efficacy of the final drug product.[2]

Regulatory bodies, such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), have established stringent guidelines for the control of impurities in new drug substances.[1][3] The ICH Q3A(R2) guideline, for instance, sets clear thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[1] Adherence to these guidelines is mandatory for regulatory submission and approval.

This guide provides the technical framework and detailed protocols for establishing a comprehensive purity control strategy for isoxazole derivatives, focusing on the development and validation of stability-indicating analytical methods.

The Analytical Toolbox: An Integrated Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust purity assessment relies on an integrated approach, employing orthogonal methods that measure the same attribute using different physical and chemical principles. This ensures that all potential impurities, regardless of their properties, are detected and quantified.

The primary workflow for purity determination is illustrated below.

Purity_Workflow cluster_0 Phase 1: Method Development & Initial Screening cluster_1 Phase 2: Forced Degradation & Method Specificity cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Impurity Identification & Quantification API Isoxazole API Batch HPLC_Dev Primary Analysis: RP-HPLC Method Development API->HPLC_Dev GC_Dev Residual Solvents: GC Method Development API->GC_Dev Forced_Deg Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) HPLC_Dev->Forced_Deg Specificity Confirm Specificity & Stability-Indicating Nature of Method Forced_Deg->Specificity Validation Full Method Validation (ICH Q2) Accuracy, Precision, Linearity, LOD/LOQ, Robustness Specificity->Validation Quant Routine Batch Analysis: Quantify Impurities Validation->Quant Threshold Impurity > Identification Threshold? Quant->Threshold qNMR Absolute Purity: qNMR Assay Quant->qNMR Orthogonal Check LCMS Orthogonal Analysis: LC-MS for Identification Threshold->LCMS Yes Final_Report Certificate of Analysis (CoA) & Regulatory Submission Threshold->Final_Report No LCMS->Final_Report qNMR->Final_Report

Caption: Overall workflow for purity determination of an isoxazole API.

Core Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of organic molecules, including the moderately polar isoxazole class.[4] The goal is to develop a "stability-indicating" method: one that can separate the API from its process-related impurities and any degradation products that may form over time.[5]

Causality Behind Method Development Choices
  • Column Chemistry: A C18 (octadecylsilane) column is the universal starting point. Its hydrophobic nature provides effective retention for most isoxazole derivatives. For highly polar isoxazoles or impurities, a column with an embedded polar group (e.g., polar-embedded C18) can improve peak shape by minimizing interactions with residual silanols on the silica surface.

  • Mobile Phase: A mixture of water (or an aqueous buffer) and an organic solvent (acetonitrile or methanol) is typical.

    • Acetonitrile is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and lower UV cutoff, which is advantageous if impurities absorb at low wavelengths.

    • Buffer Selection: A buffer (e.g., phosphate or acetate) is critical if the isoxazole derivative has ionizable functional groups. Maintaining a consistent pH (typically 2-3 units away from the compound's pKa) ensures the analyte is in a single ionic form, leading to sharp, reproducible peaks.

  • Detection: UV detection is standard. The wavelength should be chosen to maximize the response for both the API and potential impurities. A photodiode array (PDA) detector is highly recommended as it captures the entire UV spectrum for each peak, which helps in assessing peak purity and can aid in preliminary identification of impurities.[5]

Protocol: Development of a Stability-Indicating RP-HPLC Method

This protocol outlines the steps for developing a purity method for a representative isoxazole API.

Objective: To separate the isoxazole API from all known process impurities and potential degradation products with a resolution (Rs) of >1.5.

1. Initial Screening & Optimization:

  • Step 1: Column & Solvent Screening. Prepare a solution of the API and known impurities at approx. 0.5 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
  • Step 2: Gradient Elution. Run a fast gradient (e.g., 5% to 95% Acetonitrile in 15 minutes) on a C18 column to determine the approximate retention time of the API and the complexity of the impurity profile.
  • Step 3: Isocratic vs. Gradient. If all peaks elute within a reasonable time frame with good separation, an isocratic method may be developed for simplicity and robustness. If impurities are spread out, a gradient method is necessary.
  • Step 4: pH Optimization. If peak tailing is observed, evaluate the effect of mobile phase pH using different buffers (e.g., 20 mM potassium phosphate at pH 3.0 vs. pH 7.0).

2. Forced Degradation Studies:

  • Objective: To generate degradation products to challenge the method's specificity.[6][7][8] The goal is to achieve 5-20% degradation of the API.[6]
  • Step 1: Prepare API solutions (e.g., 1 mg/mL) for each stress condition:
  • Acid Hydrolysis: 0.1 M HCl, heat at 60 °C for 8 hours.
  • Base Hydrolysis: 0.1 M NaOH, heat at 60 °C for 4 hours.
  • Oxidation: 3% H₂O₂, room temperature for 24 hours.
  • Thermal: Store solid API at 105 °C for 48 hours.
  • Photolytic: Expose solution to ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²).[9]
  • Step 2: Neutralize the acidic and basic samples before injection.
  • Step 3: Analyze all stressed samples using the optimized HPLC method.
  • Step 4: Evaluate. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main API peak and from each other. Use a PDA detector to check for peak purity.

3. Final Method Parameters (Example):

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmGeneral purpose, good retention for isoxazoles.
Mobile Phase A 20 mM KH₂PO₄, pH 3.0Controls ionization, ensures good peak shape.
Mobile Phase B AcetonitrileGood solvent strength, low UV cutoff.
Gradient 10% B to 70% B over 20 minElutes a range of polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CImproves reproducibility of retention times.
Detection PDA at 254 nmCommon chromophore wavelength for aromatic systems.
Injection Vol. 10 µLBalances sensitivity and peak shape.
Diluent Acetonitrile/Water (50:50)Ensures sample is fully dissolved and compatible with mobile phase.

Orthogonal and Complementary Techniques

Gas Chromatography (GC) for Residual Solvents

Residual solvents are inorganic or organic liquids used during the synthesis and purification of the API.[4] Since they offer no therapeutic benefit and can be toxic, their levels are strictly controlled according to ICH Q3C guidelines. GC with a flame ionization detector (FID) is the standard method for their analysis due to its high sensitivity for volatile organic compounds.

Protocol: GC-FID for Residual Solvents

  • Instrumentation: GC system with a headspace autosampler and FID.

  • Column: Typically a polar column like a DB-624 or equivalent.

  • Sample Preparation: Accurately weigh ~100 mg of the isoxazole API into a headspace vial. Add a high-boiling point solvent (e.g., DMSO or DMF) to dissolve the sample.

  • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 240 °C) to elute solvents with a wide range of boiling points.

  • Quantification: Quantify against a certified reference standard mixture of expected solvents.

Quantitative NMR (qNMR) for Absolute Purity

qNMR is a powerful primary analytical method that provides an absolute measure of purity without the need for a reference standard of the analyte itself.[10][11][12] It is an excellent orthogonal technique to chromatography because its quantification principle is based on the direct proportionality between the NMR signal integral and the number of nuclei, which is independent of the compound's chromophore.[13][14]

Causality Behind qNMR Experimental Choices:

  • Internal Standard: A high-purity, stable, non-volatile standard with simple, non-overlapping signals (e.g., maleic acid, dimethyl sulfone) is co-dissolved with the sample at a precisely known concentration.[10][13]

  • Relaxation Delay (D1): A sufficiently long relaxation delay (typically 5-7 times the longest T₁ of both the analyte and standard) must be used to ensure all protons are fully relaxed before the next pulse. This is critical for accurate integration.

  • Signal Selection: Choose signals for both the analyte and the internal standard that are sharp, well-resolved, and free from any overlap with impurity or solvent signals.

qNMR_Logic start qNMR Purity Assay weigh Accurately weigh API (m_analyte) and Internal Standard (m_std) start->weigh dissolve Dissolve in deuterated solvent (e.g., DMSO-d6) weigh->dissolve acquire Acquire 1H NMR spectrum with long relaxation delay (D1 > 5*T1) dissolve->acquire process Process data: Phase and baseline correction acquire->process integrate Integrate selected signals: Analyte (I_analyte) and Standard (I_std) process->integrate calculate Calculate Purity integrate->calculate formula Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std calculate->formula

Caption: Logical flow for absolute purity determination by qNMR.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

When an impurity is detected above the ICH identification threshold (e.g., >0.10%), its structure must be elucidated.[2] LC-MS is the definitive tool for this purpose.[15][16] It couples the separation power of HPLC with the mass-resolving power of a mass spectrometer, providing the molecular weight of the impurity. High-resolution mass spectrometry (HRMS), using instruments like TOF or Orbitrap, can provide a highly accurate mass measurement, which allows for the determination of the elemental composition.[17]

Chiral Purity: A Special Consideration

Many isoxazole derivatives are chiral and may be developed as a single enantiomer. In these cases, it is a regulatory requirement to control the level of the unwanted enantiomer (the enantiomeric impurity).

  • Technique: Chiral HPLC is the most common method for separating enantiomers.[18][19][20] This is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and effective for a broad range of compounds, including isoxazoles.[21][22]

  • Method Development: Development involves screening different CSPs and mobile phases (normal phase, polar organic, or reversed phase) to find conditions that provide baseline separation of the enantiomers.[22]

Method Validation: Proving Fitness for Purpose

Once a method is developed, it must be validated to demonstrate that it is suitable for its intended purpose, as mandated by ICH Q2(R2) and FDA guidelines.[23][24][25] Validation involves a series of experiments to assess the method's performance characteristics.

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.995 for the API peak in stressed samples. All peaks are baseline resolved (Rs > 1.5).
Linearity To show that the method's response is directly proportional to the analyte concentration over a given range.Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the specification level for impurities.
Accuracy To demonstrate the closeness of the test results to the true value.Recovery of 80-120% for impurities spiked into the API matrix at three concentration levels.
Precision To show the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): RSD ≤ 5.0% for 6 replicate preparations. Intermediate Precision: RSD ≤ 10.0% for results from different days/analysts/instruments.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10. Precision at LOQ should meet acceptance criteria.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Peak resolution and quantification remain acceptable when parameters like pH (±0.2), column temp (±5°C), and flow rate (±10%) are varied.

Conclusion

The purity determination of isoxazole derivatives is a multifaceted process that forms the bedrock of quality control in pharmaceutical development. A successful strategy is built upon a foundation of high-resolution chromatographic techniques, particularly stability-indicating RP-HPLC, and is supported by orthogonal methods like qNMR and GC. The structural elucidation of unknown impurities via techniques like LC-MS is critical for meeting regulatory expectations. Every method employed must be rigorously validated according to ICH guidelines to prove it is accurate, precise, and fit for its intended purpose. By following the integrated approach and detailed protocols outlined in this guide, researchers and drug development professionals can confidently ensure the purity, safety, and quality of their isoxazole-based drug candidates.

References

Formulation of Isoxazole Compounds for In Vivo Studies: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of Isoxazole Formulation

The isoxazole moiety is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents, from anti-inflammatory drugs to anticancer compounds.[1] Despite their pharmacological significance, isoxazole derivatives often present a formidable challenge to in vivo researchers: poor aqueous solubility. This inherent characteristic can severely limit oral bioavailability and complicate the development of parenteral formulations, potentially masking the true efficacy and toxicity profile of a promising new chemical entity (NCE).

This comprehensive guide provides a detailed roadmap for formulating isoxazole compounds for preclinical in vivo studies. Moving beyond a simple recitation of steps, this document delves into the rationale behind formulation choices, offering practical, field-proven protocols and troubleshooting advice. Our objective is to empower researchers to develop stable, safe, and effective formulations that ensure maximal exposure and generate reliable, reproducible data.

I. The Isoxazole Scaffold: Physicochemical Properties and Stability Considerations

A thorough understanding of the isoxazole ring's chemical nature is paramount to successful formulation development.

Physicochemical Landscape of Isoxazoles

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structure imparts a polar nature, rendering them more soluble in polar solvents.[2] However, the overall solubility of an isoxazole derivative is heavily influenced by its substituents. Many pharmacologically active isoxazoles are highly substituted with lipophilic groups, leading to poor water solubility.

Table 1: Key Physicochemical Properties of Isoxazoles Relevant to Formulation

PropertyGeneral Characteristics for Isoxazole DerivativesFormulation Implications
Aqueous Solubility Generally low for highly substituted, pharmacologically active compounds.Requires solubility enhancement techniques such as co-solvents, surfactants, or complexing agents.
LogP Can vary widely depending on substituents, but often high for drug-like molecules.High LogP values often correlate with poor aqueous solubility and may favor lipid-based formulations.
pKa The isoxazole ring itself is a very weak base. The overall pKa is determined by ionizable functional groups on the substituents.pH adjustment can be a viable solubilization strategy if the molecule has an ionizable group.
Melting Point Typically crystalline solids with relatively high melting points.High melting point can indicate strong crystal lattice energy, which can negatively impact dissolution rate.
Chemical Stability The N-O bond is the weakest point of the ring and is susceptible to cleavage.Stability is a critical consideration, especially in aqueous solutions and at non-neutral pH.
Stability: The Achilles' Heel of the Isoxazole Ring

The isoxazole ring, while generally aromatic and stable, possesses an inherent liability: the weak N-O bond. This bond can be cleaved under various conditions, leading to degradation of the parent compound.

  • pH Sensitivity : The isoxazole ring is particularly susceptible to cleavage under basic conditions. This is a critical consideration when contemplating pH adjustment as a solubilization strategy. Acidic conditions are generally more favorable for the stability of the isoxazole ring itself.

  • Temperature : Elevated temperatures can accelerate the degradation of isoxazole compounds, especially in solution. Formulations should be stored at appropriate temperatures (e.g., refrigerated or frozen) to maintain stability.

  • Photostability : Some isoxazoles can undergo rearrangement to the more stable oxazole ring upon exposure to UV light. It is, therefore, prudent to protect isoxazole compounds and their formulations from light.

II. Strategic Formulation Approaches for Isoxazole Compounds

The selection of a formulation strategy should be a data-driven process, guided by the physicochemical properties of the isoxazole compound and the intended route of administration.

Decision Tree for Formulation Strategy Selection

G start Poorly Soluble Isoxazole Compound route Route of Administration? start->route oral Oral (Gavage) route->oral Oral iv Intravenous (IV) route->iv IV ip Intraperitoneal (IP) route->ip IP sol_susp Solution or Suspension? oral->sol_susp iv_sol IV Formulation Options iv->iv_sol ip->sol_susp solution Solution sol_susp->solution Soluble in a vehicle? suspension Suspension sol_susp->suspension Insoluble? sol_strat Solubilization Strategy solution->sol_strat susp_strat Suspension Vehicle suspension->susp_strat cosolvent Co-solvent System sol_strat->cosolvent surfactant Surfactant Micelles sol_strat->surfactant cyclodextrin Cyclodextrin Complexation sol_strat->cyclodextrin cmc Aqueous Vehicle with Suspending Agent (e.g., CMC, HPMC) susp_strat->cmc oil Oil-based Vehicle (e.g., Corn Oil) susp_strat->oil iv_cosolvent Co-solvent/Surfactant System iv_sol->iv_cosolvent iv_cd Cyclodextrin-based Solution iv_sol->iv_cd G start Formulation Prepared qc Quality Control Checks start->qc stability Stability Assessment start->stability visual Visual Inspection qc->visual ph pH Measurement qc->ph concentration Concentration (HPLC) qc->concentration particle_size Particle Size (Suspensions) qc->particle_size sterility Sterility (Parenteral) qc->sterility release Release for In Vivo Study qc->release short_term Short-Term Stability stability->short_term freeze_thaw Freeze-Thaw Stability stability->freeze_thaw stability->release

References

Troubleshooting & Optimization

improving yield in the synthesis of methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth, field-proven insights into the synthesis of methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate. This guide moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot effectively and improve your yields.

Overview of the Synthesis

This compound is a valuable heterocyclic compound, often synthesized as a key intermediate in medicinal chemistry and materials science.[1] The most common and reliable synthetic routes involve the construction of the isoxazole ring through a cycloaddition or condensation reaction. The primary method we will focus on is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a β-ketoester.[2][3] This method is highly versatile but requires careful control of reaction conditions to maximize yield and minimize side-product formation.

A prevalent and effective approach involves the in situ generation of benzonitrile oxide from benzaldoxime, which then reacts with methyl acetoacetate. This guide will address the critical parameters and common pitfalls of this specific pathway.

Reaction Mechanism: 1,3-Dipolar Cycloaddition

Understanding the reaction mechanism is crucial for effective troubleshooting. The process involves two main stages: the formation of the 1,3-dipole (benzonitrile oxide) and the subsequent cycloaddition with the dipolarophile (methyl acetoacetate).

ReactionMechanism Figure 1: Reaction Mechanism cluster_step1 Step 1: Nitrile Oxide Formation cluster_step2 Step 2: Cycloaddition & Tautomerization Benzaldoxime Benzaldoxime Intermediate Hydroximoyl Chloride Intermediate Benzaldoxime->Intermediate -Cl NCS NCS / Base (e.g., Triethylamine) BenzonitrileOxide Benzonitrile Oxide (1,3-Dipole) Intermediate->BenzonitrileOxide -HCl Cycloadduct Cycloaddition Intermediate BenzonitrileOxide->Cycloadduct [3+2] Cycloaddition MAA Methyl Acetoacetate (Enol form) MAA->Cycloadduct Product Methyl 5-methyl-3-phenyl- 4-isoxazolecarboxylate Cycloadduct->Product -H₂O (Dehydration)

Caption: Figure 1: Key steps in the synthesis via 1,3-dipolar cycloaddition.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I've isolated no product. What are the likely causes and how can I fix it?

Low or no yield is the most frequent issue, often stemming from problems with the nitrile oxide intermediate or suboptimal reaction conditions.[4]

Possible Cause A: Inefficient Generation of Benzonitrile Oxide The conversion of benzaldoxime to benzonitrile oxide is a critical step. If this fails, the reaction cannot proceed.

  • Diagnosis: Monitor the disappearance of benzaldoxime using Thin Layer Chromatography (TLC). If the starting material remains largely unconsumed after the expected reaction time, this is a likely culprit.

  • Solution:

    • Reagent Quality: Ensure your chlorinating agent (e.g., N-Chlorosuccinimide, NCS) and base (e.g., triethylamine) are pure and anhydrous.[5] Triethylamine should be distilled before use.

    • Base Strength: The base must be strong enough to facilitate the elimination of HCl from the intermediate hydroximoyl chloride but not so strong that it promotes side reactions. Triethylamine is generally a good choice.[6]

Possible Cause B: Dimerization of Benzonitrile Oxide Benzonitrile oxide is highly reactive and can dimerize to form furoxan (1,2,5-oxadiazole-2-oxide), especially at higher concentrations or temperatures.[5][6] This parasitic reaction directly competes with the desired cycloaddition.

  • Diagnosis: The presence of a new, unexpected spot on the TLC plate or peaks in an LC-MS analysis of the crude mixture may indicate the furoxan dimer.

  • Solution:

    • Slow Addition: Generate the nitrile oxide in situ by slowly adding the base or chlorinating agent to the reaction mixture containing both the benzaldoxime and methyl acetoacetate. This keeps the instantaneous concentration of the nitrile oxide low, favoring the reaction with the abundant dipolarophile.[7]

    • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the rate of dimerization relative to the cycloaddition.[6]

Possible Cause C: Poor Quality of Starting Materials

  • Diagnosis: Impure starting materials can introduce contaminants that inhibit the reaction. Check the purity of your benzaldoxime and methyl acetoacetate via NMR or GC-MS.

  • Solution: Purify starting materials if necessary. Methyl acetoacetate should be freshly distilled if it has been stored for a long time.

Caption: Figure 2: A decision-making workflow for troubleshooting low yields.

Q2: My reaction produces a mixture of isomers. How can I improve regioselectivity?

While the reaction with methyl acetoacetate is generally regioselective, the formation of isomers can occur, complicating purification and reducing the yield of the desired product.[6]

  • Cause: The 1,3-dipolar cycloaddition's regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile.[3] While the primary regioisomer is expected, changes in solvent or temperature can sometimes allow for the formation of the minor isomer.

  • Solution:

    • Solvent Choice: Solvent polarity can influence the transition state energies of the different cycloaddition pathways.[6] Screen a range of solvents from nonpolar (e.g., Toluene) to polar aprotic (e.g., Acetonitrile, THF) to find the optimal medium for regioselectivity.

    • Catalysis: In some 1,3-dipolar cycloadditions, Lewis acid catalysts (e.g., Cu(I) or Ru(II) complexes) can enhance both the rate and regioselectivity.[2][7] However, care must be taken as this can also introduce new side reactions. A catalyst screen with substoichiometric amounts of various Lewis acids could be beneficial.

Q3: I'm having difficulty purifying the final product. What techniques do you recommend?

Purification can be challenging if the product is an oil or if impurities have similar properties.

  • Problem A: Product is an oil or low-melting solid.

    • Solution: Attempt crystallization from a different solvent system. A binary solvent system (e.g., ethyl acetate/hexanes or dichloromethane/petroleum ether) where the product is soluble in one solvent but insoluble in the other can be effective. If crystallization fails, column chromatography is the next best option.

  • Problem B: Impurities co-elute during column chromatography.

    • Solution:

      • Change Solvent System: Modify the polarity of your mobile phase. If a hexanes/ethyl acetate system is not working, try a dichloromethane/methanol gradient.

      • Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase column (C18).

      • Chemical Conversion: As a last resort, the crude ester can be hydrolyzed to the corresponding carboxylic acid (5-methyl-3-phenylisoxazole-4-carboxylic acid), which is often a stable, crystalline solid that is easier to purify by recrystallization.[8] After purification, the acid can be cleanly re-esterified to the desired methyl ester using standard methods (e.g., Fischer esterification or reaction with SOCl₂ followed by methanol).[9]

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control for maximizing yield? A: The three most critical parameters are:

  • Temperature: To prevent nitrile oxide dimerization and other side reactions.[6]

  • Reagent Stoichiometry: A slight excess (1.1 to 1.5 equivalents) of the dipolarophile (methyl acetoacetate) can help capture the transient nitrile oxide.

  • Rate of Addition: Slow, controlled addition of the base is crucial for maintaining a low concentration of the reactive nitrile oxide intermediate.[7]

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is essential for unambiguous characterization:[1][10]

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for the presence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups like the ester carbonyl (C=O) and the C=N bond of the isoxazole ring.

  • Melting Point: A sharp melting point is a good indicator of high purity for solid compounds.

Q: Are there greener or safer alternatives to traditional chlorinated solvents? A: Yes, there is a significant push towards greener synthesis.[11] For isoxazole synthesis, researchers have reported success using solvents like ethanol or even aqueous media, which can simplify workup and reduce environmental impact.[12][13] Ultrasound-assisted synthesis has also been shown to improve yields and reduce reaction times in greener solvents.[11]

Q: What are the primary safety precautions for this synthesis? A: Adherence to standard laboratory safety practices is mandatory.[14]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Perform the reaction in a well-ventilated fume hood, especially when working with volatile solvents and reagents like triethylamine.

  • Reagent Handling: N-Chlorosuccinimide (NCS) is an irritant and should be handled with care. Avoid inhalation of dust.

Quantitative Data & Protocols

Table 1: Typical Reaction Parameters
ParameterRecommended ValueRationale
Benzaldoxime 1.0 eqLimiting Reagent
Methyl Acetoacetate 1.2 - 1.5 eqExcess captures transient nitrile oxide
NCS 1.05 - 1.1 eqEnsures full conversion of oxime
Triethylamine (Base) 1.1 - 1.2 eqNeutralizes generated HCl
Solvent Dichloromethane or THFGood solubility for reactants
Temperature 0 °C to Room TempMinimizes side reactions[6]
Reaction Time 6 - 12 hoursMonitor by TLC for completion
Typical Yield 65 - 85%Varies with scale and purity
Detailed Experimental Protocol: Synthesis
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add benzaldoxime (1.0 eq) and methyl acetoacetate (1.2 eq) in anhydrous dichloromethane (DCM).

  • Chlorination: Dissolve N-Chlorosuccinimide (1.05 eq) in anhydrous DCM and add it portion-wise to the stirred reaction mixture at 0 °C (ice bath). Stir for 30 minutes.

  • Nitrile Oxide Generation & Cycloaddition: Dissolve triethylamine (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the triethylamine solution dropwise to the reaction mixture over 1 hour at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Detailed Experimental Protocol: Purification (Recrystallization)
  • Dissolve the crude product in a minimum amount of hot ethanol or ethyl acetate.

  • Slowly add a non-polar solvent (e.g., hexanes or petroleum ether) dropwise until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the pure this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 1,3-Dipolar Cycloaddition of Nitrile Oxides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 1,3-dipolar cycloaddition of nitrile oxides. This powerful transformation is a cornerstone in synthetic organic chemistry for constructing five-membered heterocycles like isoxazoles and isoxazolines, which are key components in many natural products and pharmaceuticals.[1] However, the transient and reactive nature of nitrile oxides presents unique challenges in optimizing reaction conditions.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction yield is low, and I'm isolating a significant amount of a dimeric byproduct. What is happening, and how can I fix it?

Answer:

The primary side reaction in 1,3-dipolar cycloadditions of nitrile oxides is their dimerization to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[2][3] This occurs because most nitrile oxides are highly reactive and unstable. In the absence of a dipolarophile, they will readily react with themselves.[3]

The key to minimizing this side reaction and improving the yield of your desired cycloadduct is to maintain a low instantaneous concentration of the nitrile oxide throughout the reaction. This can be achieved by generating the nitrile oxide in situ and employing slow addition techniques.[2]

Recommended Solutions:

  • In Situ Generation of the Nitrile Oxide: This is the most common and effective method to prevent dimerization. The nitrile oxide is generated slowly in the presence of the dipolarophile, allowing it to be trapped before it can dimerize.[2] There are several methods for the in situ generation of nitrile oxides from stable precursors.

  • Slow Addition/Diffusion Mixing: If you are using a pre-formed nitrile oxide or a rapid generation method, adding the nitrile oxide or the generating agent slowly to the reaction mixture containing the dipolarophile can significantly reduce dimerization. A technique known as "diffusion reagent mixing," where vapors of a volatile base (like triethylamine) are slowly introduced into the reaction mixture, can be particularly effective for generating the nitrile oxide from its precursor at a controlled rate.[4]

Question 2: I am attempting an in situ generation of my nitrile oxide from an aldoxime, but the reaction is still sluggish and producing byproducts. What can I do to optimize this?

Answer:

The choice of oxidant and reaction conditions for the in situ generation of nitrile oxides from aldoximes is critical for a successful reaction. Several factors can influence the efficiency of this process.

Key Optimization Parameters:

  • Oxidant Choice: A variety of oxidants can be used, each with its own advantages and disadvantages.

    • Sodium hypochlorite (NaOCl) or Chloramine-T: These are common and effective oxidants.[5]

    • Hypervalent iodine reagents (e.g., diacetoxyiodobenzene - DIB): These reagents are often milder and can be advantageous for sensitive substrates.[1]

    • N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS): These are also effective halogenating agents for the initial step of nitrile oxide formation.[6]

  • Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.

    • Biphasic systems (e.g., CH₂Cl₂/H₂O): Often used with NaOCl to facilitate the reaction.

    • Polar aprotic solvents (e.g., DMF, CH₃CN): Can be effective but may require careful temperature control.

    • "Green" solvents: Aqueous conditions have been explored as environmentally friendly alternatives.[7]

  • Temperature: Most in situ generation methods proceed at room temperature. However, for particularly unstable nitrile oxides or slow cycloadditions, cooling the reaction mixture may help to suppress dimerization.[2]

  • Base: A base is typically required to facilitate the elimination step to form the nitrile oxide. Triethylamine (Et₃N) is a common choice.[4]

Question 3: My cycloaddition is not regioselective, and I'm obtaining a mixture of isomers. How can I improve the regioselectivity?

Answer:

The regioselectivity of 1,3-dipolar cycloadditions is governed by a combination of steric and electronic factors, which can be rationalized by Frontier Molecular Orbital (FMO) theory.[8][9] This theory considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[10]

Factors Influencing Regioselectivity:

  • Electronic Effects (FMO Theory): The relative energies of the HOMO and LUMO of the nitrile oxide and the dipolarophile determine which regioisomer is favored.[9]

    • Type I (Dipole HOMO-controlled): Occurs with electron-rich dipoles and electron-poor dipolarophiles.

    • Type III (Dipole LUMO-controlled): Occurs with electron-poor dipoles and electron-rich dipolarophiles.[9] For monosubstituted olefins, the reaction typically yields the 5-substituted isoxazoline.[8]

  • Steric Effects: Bulky substituents on either the nitrile oxide or the dipolarophile can hinder one approach, favoring the formation of the less sterically hindered regioisomer.[11]

  • Solvent Effects: The polarity of the solvent can influence the transition state energies and, in some cases, affect the regiochemical outcome.[12]

  • Catalysis: The use of metal catalysts (e.g., copper, ruthenium) can sometimes reverse or enhance the regioselectivity observed in the uncatalyzed reaction.[5]

Strategies to Improve Regioselectivity:

  • Modify Substituents: Altering the electronic nature (electron-donating or electron-withdrawing) of the substituents on both the nitrile oxide and the dipolarophile can change the dominant FMO interaction and thus the regioselectivity.

  • Introduce Steric Bulk: Increasing the steric hindrance near one of the reacting centers can direct the cycloaddition to the more accessible face.

  • Solvent Screening: Perform the reaction in a range of solvents with varying polarities to identify conditions that favor the desired regioisomer.

  • Explore Catalysis: Investigate the use of different metal catalysts that are known to influence the regioselectivity of 1,3-dipolar cycloadditions.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for generating nitrile oxides?

A1: The transient nature of nitrile oxides necessitates their in situ generation. The most prevalent methods include:

  • Dehydrohalogenation of Hydroximoyl Halides: This classic method involves treating an aldoxime with a halogenating agent (e.g., NCS, NBS, or Cl₂) to form a hydroximoyl halide, which is then treated with a base (e.g., triethylamine) to eliminate HX and generate the nitrile oxide.[6][14]

  • Oxidation of Aldoximes: Direct oxidation of aldoximes using reagents like sodium hypochlorite, chloramine-T, or hypervalent iodine compounds is a widely used and often milder alternative.[1][5]

  • Dehydration of Primary Nitroalkanes: Primary nitroalkanes can be dehydrated using reagents like phenyl isocyanate to furnish nitrile oxides.[6][15]

Q2: How does Frontier Molecular Orbital (FMO) theory explain the reactivity and selectivity of these cycloadditions?

A2: FMO theory provides a powerful framework for understanding the [3+2] cycloaddition. The reaction is viewed as a concerted process where the HOMO of the 1,3-dipole interacts with the LUMO of the dipolarophile, or vice versa. The smaller the energy gap between these interacting orbitals, the faster the reaction. The regioselectivity is determined by the alignment of the orbitals that leads to the strongest bonding interaction in the transition state. This is typically achieved when the largest coefficients of the interacting orbitals overlap.[9][10] For many nitrile oxide cycloadditions with alkenes, the dominant interaction is between the LUMO of the nitrile oxide and the HOMO of the alkene.[16]

Q3: Can I perform these reactions under "green" or solvent-free conditions?

A3: Yes, there has been growing interest in developing more environmentally benign protocols for 1,3-dipolar cycloadditions.

  • Water as a Solvent: Performing the reaction in water can sometimes accelerate the reaction rate and influence selectivity.[7]

  • Solvent-Free Conditions: Mechanochemical methods, such as ball-milling, have been successfully employed for the solvent-free cycloaddition of nitrile oxides generated in situ from aldoximes.[17] Microwave irradiation has also been used to promote these reactions under solvent-free conditions, often leading to shorter reaction times and improved yields.[18]

Q4: What is the typical stereochemistry of the 1,3-dipolar cycloaddition of nitrile oxides?

A4: The 1,3-dipolar cycloaddition of nitrile oxides is a concerted, suprafacial-suprafacial process. This means that the stereochemistry of the dipolarophile is retained in the product. For example, a cis-alkene will give a cis-substituted isoxazoline, and a trans-alkene will yield a trans-substituted product. This high degree of stereospecificity is a key advantage of this reaction.[9][19]

Experimental Protocols & Data

Table 1: Common Methods for In Situ Nitrile Oxide Generation
PrecursorReagents/ConditionsTypical Yields (%)AdvantagesDisadvantagesReferences
AldoximeNaCl, Oxone®, Na₂CO₃, MeCN/H₂O63-95"Green" protocol, readily available and inexpensive reagents, broad substrate scope.May require aqueous conditions, which can affect sensitive substrates.[1]
AldoximeHypervalent Iodine Reagents (e.g., DIB)70-90Mild conditions, good for sensitive substrates.Reagents can be more expensive.[1]
Hydroximoyl ChlorideTriethylamine (Et₃N), THF or CH₂Cl₂60-95Well-established, reliable method.Requires pre-synthesis of the hydroximoyl chloride, byproduct formation (Et₃N·HCl).[4]
Primary NitroalkanePhenyl isocyanate, benzene, heat50-80Useful for specific substrates.Requires elevated temperatures, limited substrate scope.[6][20]
Protocol 1: In Situ Generation of Nitrile Oxide from an Aldoxime using Sodium Hypochlorite
  • Dissolve the aldoxime (1.0 equiv) and the dipolarophile (1.2-1.5 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Cool the mixture to 0 °C in an ice bath.

  • Add an aqueous solution of sodium hypochlorite (NaOCl, commercial bleach, ~1.1 equiv) dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: In Situ Generation of Nitrile Oxide from a Hydroximoyl Chloride
  • Dissolve the hydroximoyl chloride (1.0 equiv) and the dipolarophile (1.2-1.5 equiv) in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C.

  • Slowly add a solution of triethylamine (Et₃N, 1.1 equiv) in the same solvent to the reaction mixture via a syringe pump over several hours.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizations

Diagram 1: General Mechanism of 1,3-Dipolar Cycloaddition

G cluster_reactants Reactants cluster_product Product nitrile_oxide R-C≡N⁺-O⁻ (Nitrile Oxide) isoxazoline Isoxazoline Ring nitrile_oxide->isoxazoline [3+2] Cycloaddition dipolarophile R'HC=CHR'' (Dipolarophile) dipolarophile->isoxazoline

Caption: Concerted [3+2] cycloaddition of a nitrile oxide and a dipolarophile.

Diagram 2: Troubleshooting Low Yield

G start Low Yield of Cycloadduct check_dimer Significant Furoxan (Dimer) Formation? start->check_dimer yes_dimer Yes check_dimer->yes_dimer Yes no_dimer No check_dimer->no_dimer No slow_addition Implement Slow Addition of Base/Precursor yes_dimer->slow_addition in_situ Use In Situ Generation Method yes_dimer->in_situ check_conditions Review Reaction Conditions: - Temperature - Solvent - Stoichiometry no_dimer->check_conditions success Improved Yield slow_addition->success in_situ->success optimize_generation Optimize Nitrile Oxide Generation Step check_conditions->optimize_generation optimize_generation->success

Caption: Decision workflow for troubleshooting low reaction yields.

References

strategies to reduce byproduct formation in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isoxazole ring formation and to provide practical solutions for common challenges encountered in the laboratory. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and optimize your synthetic strategies to minimize byproduct formation and maximize the yield of your target isoxazole.

Troubleshooting Guide: Common Issues in Isoxazole Synthesis

This section addresses specific problems you may encounter during your isoxazole synthesis experiments, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Isoxazole

This is a frequent issue that can arise from several factors related to reactant stability, reaction conditions, and the chosen synthetic route.

Possible Cause Troubleshooting Steps & Scientific Rationale
Poor Reactant Quality - Action: Use freshly distilled aldehydes, as they are prone to oxidation. Ensure that β-ketoesters and hydroxylamine hydrochloride are of high purity.[1]- Rationale: Impurities in starting materials can act as inhibitors or participate in side reactions, consuming reactants and lowering the yield of the desired product.
Inefficient Nitrile Oxide Generation (in 1,3-Dipolar Cycloaddition) - Action: Verify the quality of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride). Ensure the base used (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for the substrate and reaction conditions.[2]- Rationale: The 1,3-dipolar cycloaddition relies on the in-situ formation of a nitrile oxide. Incomplete conversion of the precursor to the reactive dipole will naturally lead to low product yield.
Reactant Decomposition - Action: If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or the use of a less aggressive base or catalyst.[2]- Rationale: High temperatures or highly reactive reagents can lead to the degradation of starting materials or the desired product, reducing the overall yield.
Suboptimal Reaction Temperature - Action: Systematically screen a range of temperatures. For some reactions, a moderate increase in temperature can improve yields, while excessive heat may be detrimental.[2]- Rationale: Reaction kinetics are highly temperature-dependent. An optimal temperature ensures a sufficient reaction rate without promoting decomposition or side reactions.
Poor Reactant Solubility - Action: Select a solvent in which all reactants are fully soluble at the reaction temperature. Common choices include acetonitrile, DMF, and DMSO.[2]- Rationale: For a reaction to proceed efficiently, the reactants must be in the same phase to interact. Poor solubility can significantly hinder the reaction rate.
Problem 2: Formation of a Mixture of Regioisomers

The formation of regioisomers is a common challenge in isoxazole synthesis, particularly when using unsymmetrical starting materials.[3] This complicates purification and reduces the yield of the desired isomer.

Possible Cause Troubleshooting Steps & Scientific Rationale
Lack of Regiocontrol in 1,3-Dipolar Cycloaddition - Action: Modify the electronic and steric properties of the substituents on the alkyne and the nitrile oxide. Experiment with different solvents; polar or fluorinated solvents have been shown to enhance regioselectivity.[2] The use of catalysts, such as copper(I), can also direct the reaction towards a specific regioisomer.[2]- Rationale: The regiochemical outcome of a 1,3-dipolar cycloaddition is governed by the electronic and steric interactions between the dipole and the dipolarophile. Fine-tuning these factors can favor the formation of one regioisomer over the other.
Non-selective Cyclocondensation of 1,3-Dicarbonyls - Action: Vary the reaction conditions such as the solvent and the use of additives like pyridine or a Lewis acid (e.g., BF₃). The structure of the β-enamino diketone precursor can also be modified to control regioselectivity.[4][5]- Rationale: In the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine, the initial nucleophilic attack can occur at either carbonyl group. Altering the reaction conditions can influence the relative reactivity of the carbonyls, thus directing the cyclization to yield a specific regioisomer.
Influence of Reaction Temperature - Action: Lowering the reaction temperature may favor the kinetically controlled, less stable product, while higher temperatures may favor the thermodynamically more stable product.[3]- Rationale: The activation energies for the formation of different regioisomers may vary. Temperature can be used as a tool to favor the pathway with the lower activation energy (kinetic control) or to allow the reaction to reach equilibrium and form the most stable product (thermodynamic control).
Problem 3: Presence of Significant Byproducts

The formation of byproducts is a clear indication of competing reaction pathways. Identifying these byproducts is the first step in devising a strategy to suppress their formation.

Common Byproduct Prevention Strategies & Scientific Rationale
Furoxans (Nitrile Oxide Dimers) - Action: Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration of the reactive nitrile oxide. Using a slight excess of the alkyne dipolarophile can also help.[2]- Rationale: Furoxan formation is a second-order reaction with respect to the nitrile oxide. By keeping the concentration of the nitrile oxide low, the rate of the desired [3+2] cycloaddition (a second-order reaction between the nitrile oxide and the alkyne) can be favored over dimerization.
Aldehyde Oxime and Corresponding Nitrile - Action: Ensure that the reaction conditions favor the initial reaction of hydroxylamine with the β-ketoester rather than the aldehyde in multicomponent reactions.[1] The choice of catalyst can also influence the relative rates of the desired reaction and byproduct formation.[1]- Rationale: In a multicomponent reaction for isoxazole synthesis, the desired reaction pathway involves a specific sequence of events. Byproduct formation occurs when this sequence is disrupted. Optimizing the reaction conditions can steer the reaction towards the desired pathway.
Michael Adducts or Self-Condensation Products - Action: Avoid the use of strong bases when possible, as they can promote self-condensation of β-ketoesters or other side reactions.[1]- Rationale: Strong bases can deprotonate acidic protons in the starting materials, leading to undesired condensation reactions that compete with the isoxazole ring formation.
5-Isoxazolone Byproduct in 3-Isoxazolol Synthesis - Action: Employ N,O-diBoc-protected β-keto hydroxamic acids, which can be cyclized to 5-substituted 3-isoxazolols without the formation of the 5-isoxazolone byproduct.[6]- Rationale: The use of protecting groups can block undesired reaction pathways. In this case, the Boc groups prevent the formation of the tautomeric 5-isoxazolone, leading to the clean formation of the desired 3-isoxazolol.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about isoxazole synthesis, offering insights into method selection and reaction optimization.

Q1: What are the most common methods for synthesizing isoxazoles, and what are their primary advantages and disadvantages?

A1: The two most prevalent methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne and the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.

  • 1,3-Dipolar Cycloaddition:

    • Advantages: This method is highly versatile and allows for the synthesis of a wide variety of substituted isoxazoles.

    • Disadvantages: The main challenges are controlling regioselectivity when using unsymmetrical alkynes and preventing the dimerization of the in-situ generated nitrile oxide to form furoxan byproducts.[2]

  • Cyclocondensation of 1,3-Dicarbonyls (Claisen Isoxazole Synthesis):

    • Advantages: This is one of the oldest and most straightforward methods for isoxazole synthesis.

    • Disadvantages: It often suffers from a lack of regioselectivity, leading to mixtures of isomeric products. The reaction conditions can also be harsh, and the scope may be limited.[4]

Q2: How do electronic and steric effects of substituents influence the outcome of isoxazole synthesis?

A2: Electronic and steric effects play a crucial role in determining both the reaction rate and the regioselectivity of isoxazole synthesis.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the starting materials can direct the cyclization to a specific position. For example, in some cases, aromatic aldehydes with electron-donating groups tend to give higher yields compared to those with electron-withdrawing groups.[1]

  • Steric Hindrance: Bulky substituents can prevent a reaction from occurring at a nearby position, thereby directing the synthesis towards the less sterically hindered regioisomer.[3]

Q3: Can "green chemistry" approaches be applied to isoxazole synthesis to reduce byproducts and improve efficiency?

A3: Yes, several green chemistry approaches have been successfully applied to isoxazole synthesis.

  • Ultrasound Irradiation: Sonochemistry can accelerate reaction kinetics, reduce reaction times, and minimize byproduct formation.[7][8] The localized high temperatures and pressures generated by acoustic cavitation can enhance reaction efficiency.[9]

  • Microwave Irradiation: Microwave-assisted synthesis can also significantly reduce reaction times and improve yields compared to conventional heating methods.

  • Aqueous Media: Performing the synthesis in water instead of organic solvents is a more environmentally friendly approach that can also simplify work-up procedures.[10]

Q4: What is the role of the catalyst in controlling byproduct formation?

A4: The choice of catalyst can be critical in directing a reaction towards the desired product and away from side reactions.

  • Regioselectivity: In 1,3-dipolar cycloadditions, metal catalysts like copper(I) can influence the regiochemical outcome.[2]

  • Reaction Rates: A suitable catalyst can selectively accelerate the rate of the desired reaction over competing byproduct-forming pathways.[1]

  • Milder Conditions: Catalysts can enable reactions to proceed under milder conditions (e.g., lower temperatures), which can help to prevent the decomposition of sensitive reactants and products.

Experimental Protocols & Visualizations

Protocol: General Procedure for Ultrasound-Assisted Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones

This protocol is adapted from methodologies that utilize ultrasound to promote the efficient synthesis of isoxazole derivatives.[9][11]

Materials:

  • Aromatic aldehyde

  • Ethyl acetoacetate or another suitable β-ketoester

  • Hydroxylamine hydrochloride

  • Pyridine or another suitable base

  • Ethanol-water mixture as solvent

  • Ultrasonic bath/processor

Procedure:

  • In a suitable reaction vessel, dissolve the aromatic aldehyde (1 mmol), β-ketoester (1 mmol), and hydroxylamine hydrochloride (1 mmol) in an ethanol-water mixture.

  • Add a catalytic amount of pyridine to the mixture.

  • Place the reaction vessel in an ultrasonic bath and irradiate with ultrasound at a specified frequency and power (e.g., 40 kHz, 300 W) at room temperature or a slightly elevated temperature (e.g., 50 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Ultrasound-assisted reactions are often complete within 20-45 minutes.[7][11]

  • Upon completion, a solid product may precipitate. If so, cool the reaction mixture to room temperature or in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a suitable solvent (e.g., cold water or ethanol) to remove any remaining starting materials or catalyst.

  • Dry the purified product. If necessary, further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).

Diagrams of Key Processes

Byproduct_Formation_Pathways cluster_desired Desired Reaction Pathway cluster_byproduct1 Byproduct Formation 1 cluster_byproduct2 Byproduct Formation 2 A Nitrile Oxide C Isoxazole A->C B Alkyne B->C D Nitrile Oxide F Furoxan (Dimer) D->F E Nitrile Oxide E->F G Aldehyde I Aldehyde Oxime G->I H Hydroxylamine H->I Troubleshooting_Workflow start Experiment Start problem Low Yield or Byproducts? start->problem check_reactants Check Reactant Quality & Stoichiometry problem->check_reactants Yes success Successful Synthesis problem->success No optimize_conditions Optimize Temperature, Solvent, & Catalyst check_reactants->optimize_conditions check_regioisomers Analyze for Regioisomers optimize_conditions->check_regioisomers modify_substrate Modify Substrate (Steric/Electronic Effects) check_regioisomers->modify_substrate Yes check_regioisomers->success No modify_substrate->optimize_conditions

References

Technical Support Center: Addressing Regioselectivity Problems in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the formation of the isoxazole ring. The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] However, its synthesis is often plagued by the formation of regioisomeric mixtures, leading to challenging purifications and reduced yields of the desired product.

This document provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve common issues related to regioselectivity. We will delve into the mechanistic underpinnings of the most common synthetic routes and provide actionable, field-proven protocols to steer your reactions toward the desired isomeric outcome.

Troubleshooting Guide: Common Regioselectivity Issues & Solutions

This section addresses specific problems you might encounter during your experiments, providing causal explanations and detailed protocols to overcome them.

Problem 1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles.

Root Cause Analysis:

The Huisgen 1,3-dipolar cycloaddition is a powerful method for isoxazole synthesis, but its regioselectivity with unsymmetrical alkynes is highly sensitive to steric and electronic factors.[2][3] The reaction proceeds via a concerted [3+2] cycloaddition mechanism.[3][4] The regiochemical outcome is dictated by the frontier molecular orbital (FMO) interactions between the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile).[5] Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For many common substrates, this leads to the 3,5-disubstituted isomer as the thermodynamically favored product. However, a mixture often arises when the electronic and steric biases are not strongly directing.

Solutions & Experimental Protocols:

Solution 1.1: Implement Copper(I) Catalysis to Favor the 3,5-Regioisomer.

Causality: Copper(I) catalysts, particularly in the context of "click chemistry," have been shown to dramatically enhance both the rate and regioselectivity of the reaction between terminal alkynes and in situ generated nitrile oxides, strongly favoring the 3,5-disubstituted product.[6][7] The mechanism is believed to involve the formation of a copper(I) acetylide intermediate, which then undergoes a stepwise reaction with the nitrile oxide.[7]

Protocol: One-Pot Copper(I)-Catalyzed Isoxazole Synthesis (CuAAC variant) [7]

  • To a stirred solution of the terminal alkyne (1.0 equiv.) and the corresponding aldoxime (1.1 equiv.) in a 1:1 mixture of t-BuOH and water, add sodium ascorbate (0.1 equiv.).

  • Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 equiv.) in a minimum amount of water.

  • Add the base (e.g., triethylamine, 1.2 equiv.) to generate the nitrile oxide in situ.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Solution 1.2: Employ Ruthenium Catalysis to Selectively Form the 3,4-Regioisomer.

Causality: In a complementary fashion to copper, certain ruthenium catalysts can reverse the regioselectivity to favor the formation of 3,4-disubstituted isoxazoles.[8][9] This catalyst-controlled regioselectivity switch is a powerful tool when the less common isomer is the target.[10] The proposed mechanism involves the formation of a ruthenium-vinylidene complex that directs the cycloaddition.

Protocol: Ruthenium-Catalyzed Synthesis of 3,4-Disubstituted Isoxazoles [11]

  • In a glovebox, charge a reaction vial with a ruthenium catalyst such as [Cp*RuCl(cod)] (5 mol%).

  • Add the terminal alkyne (1.0 equiv.) and the nitrile oxide precursor (e.g., a hydroximoyl chloride, 1.2 equiv.) in a suitable solvent (e.g., toluene or THF).

  • Add a base (e.g., triethylamine, 1.5 equiv.) to generate the nitrile oxide in situ.

  • Seal the vial and stir at the optimized temperature (e.g., 60-80 °C) for 12-24 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by flash chromatography to isolate the 3,4-disubstituted isoxazole.

Problem 2: The reaction of my unsymmetrical 1,3-dicarbonyl compound with hydroxylamine yields an inseparable mixture of regioisomers.

Root Cause Analysis:

The Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, is a classic and straightforward method.[1][12] However, when an unsymmetrical 1,3-dicarbonyl is used, two regioisomeric products are possible, arising from the initial condensation of hydroxylamine at either of the two distinct carbonyl carbons.[1] The selectivity is often poor because the reactivity of the two carbonyl groups can be very similar.

Solutions & Experimental Protocols:

Solution 2.1: Modify the Substrate to a β-Enamino Diketone for Controlled Cyclization.

Causality: Converting the 1,3-dicarbonyl into a β-enamino diketone introduces a significant electronic difference between the two carbonyl groups. The enamine moiety deactivates the adjacent carbonyl towards nucleophilic attack, thereby directing the initial attack of hydroxylamine to the more electrophilic, unconjugated carbonyl.[1][13] By carefully choosing the reaction conditions (solvent, temperature, and additives), you can achieve high regioselectivity.[1][13][14]

Protocol: Regioselective Synthesis from a β-Enamino Diketone [13]

  • Synthesize the β-enamino diketone from the corresponding 1,3-dicarbonyl and a secondary amine (e.g., pyrrolidine or morpholine).

  • Dissolve the β-enamino diketone (1.0 equiv.) and hydroxylamine hydrochloride (1.2 equiv.) in a selected solvent (e.g., ethanol, acetonitrile, or acetic acid).

  • To favor one regioisomer: Conduct the reaction in ethanol at reflux.

  • To favor the alternative regioisomer: Add a Lewis acid like BF₃·OEt₂ (2.0 equiv.) and pyridine (1.4 equiv.) in acetonitrile at room temperature.[13][14]

  • Monitor the reaction by TLC. The reaction times can vary from 2 to 24 hours.

  • After completion, neutralize the reaction mixture (if acidic) and perform a standard aqueous workup.

  • Purify the product via column chromatography or recrystallization.

ConditionSolventAdditivePredominant RegioisomerReference
Method AEthanolNone (or mild base)4,5-disubstituted[13]
Method BAcetonitrileBF₃·OEt₂, Pyridine3,4-disubstituted[13][14]
Method CAcetic AcidNone3,5-disubstituted[1]

Table 1: Influence of Reaction Conditions on Regioselectivity in the Cyclocondensation of β-Enamino Diketones with Hydroxylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the 1,3-dipolar cycloaddition for isoxazole synthesis?

A1: Regioselectivity in the Huisgen cycloaddition is primarily governed by a combination of electronic and steric effects.[2][3]

  • Electronic Effects: These are best understood using Frontier Molecular Orbital (FMO) theory.[5] The reaction is controlled by the energy gap between the HOMO of the nitrile oxide and the LUMO of the alkyne (or vice-versa). The larger orbital coefficients on the interacting atoms will preferentially form the new sigma bonds, thus dictating the orientation (regiochemistry) of the addition.

  • Steric Effects: Bulky substituents on either the nitrile oxide or the alkyne will sterically hinder one of the two possible transition states, favoring the approach that minimizes steric repulsion.[15] In many cases, this favors the formation of the 3,5-disubstituted isoxazole where the bulky groups are further apart.

  • Catalysis: As detailed in the troubleshooting guide, the choice of metal catalyst (e.g., Copper vs. Ruthenium) can override the intrinsic electronic and steric preferences of the substrates to yield a specific regioisomer.[8][16]

Q2: How can I reliably determine the regiochemistry of my synthesized isoxazoles?

A2: Unambiguous structural assignment is critical. A combination of spectroscopic techniques is the most robust approach.

  • NMR Spectroscopy: This is the most powerful tool.

    • ¹H-¹³C HMBC/HSQC: Heteronuclear Multiple Bond Correlation (HMBC) is particularly useful. For a 3,5-disubstituted isoxazole, you will observe a 3-bond correlation (³J) between the proton at C4 and the carbon of the substituent at C5, and also between the C4 proton and the carbon of the substituent at C3. For a 3,4-disubstituted isomer, correlations will be observed differently.[17]

    • NOE (Nuclear Overhauser Effect): NOE experiments can show through-space proximity between the protons on the substituents and the remaining proton on the isoxazole ring (e.g., H4), helping to confirm their relative positions.

    • ¹³C{¹⁴N} Solid-State NMR: Specialized techniques can function as an "attached nitrogen test," allowing for straightforward differentiation by identifying carbons directly bonded to nitrogen.[18][19]

  • Single-Crystal X-ray Diffraction: If you can obtain a suitable crystal, this method provides definitive, unambiguous proof of the molecular structure and regiochemistry.

Q3: My nitrile oxide precursor seems to be decomposing or dimerizing, leading to low yields. How can I mitigate this?

A3: Nitrile oxides are unstable and prone to dimerization to form furoxans.[20] The best strategy is to generate the nitrile oxide in situ at a controlled rate, so its concentration remains low and it is consumed by the alkyne as it is formed.

  • Slow Addition of Base: When generating the nitrile oxide from a hydroximoyl chloride, add the base (e.g., triethylamine) slowly to the reaction mixture containing the alkyne.

  • Choice of Generation Method: The classic method involves dehydrohalogenation of a hydroximoyl chloride with a base. Alternatively, oxidation of an aldoxime (e.g., with chloramine-T, N-chlorosuccinimide (NCS), or (hydroxy(tosyloxy)iodo)benzene (HTIB)) is a very common and effective method.[6][20] These conditions are often compatible with one-pot catalytic cycloadditions.

Visualizing the Regiochemical Challenge

The diagrams below illustrate the two primary synthetic pathways and the regiochemical choice inherent in each.

G cluster_0 1,3-Dipolar Cycloaddition Nitrile Oxide Nitrile Oxide Transition State A Transition State A Nitrile Oxide->Transition State A Path A Transition State B Transition State B Nitrile Oxide->Transition State B Path B Alkyne Alkyne Alkyne->Transition State A Alkyne->Transition State B 3,5-Isoxazole 3,5-Isoxazole Transition State A->3,5-Isoxazole 3,4-Isoxazole 3,4-Isoxazole Transition State B->3,4-Isoxazole

Caption: Regiochemical divergence in 1,3-dipolar cycloaddition.

G cluster_1 Cyclocondensation 1,3-Dicarbonyl 1,3-Dicarbonyl Attack at C1 Attack at C1 1,3-Dicarbonyl->Attack at C1 Path 1 Attack at C3 Attack at C3 1,3-Dicarbonyl->Attack at C3 Path 2 Hydroxylamine Hydroxylamine Hydroxylamine->Attack at C1 Hydroxylamine->Attack at C3 Regioisomer 1 Regioisomer 1 Attack at C1->Regioisomer 1 Regioisomer 2 Regioisomer 2 Attack at C3->Regioisomer 2

Caption: Regiochemical outcomes in Claisen isoxazole synthesis.

References

Technical Support Center: Isoxazole Ring Stability in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with isoxazole-containing compounds. The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] However, its heterocyclic nature, specifically the weak N-O bond, can present stability challenges under various experimental conditions.[5] This guide provides in-depth, field-proven insights into the pH-dependent stability of the isoxazole moiety, offering troubleshooting advice and validated protocols to ensure the integrity of your compounds throughout the research and development lifecycle.

Frequently Asked Questions (FAQs) on Isoxazole Stability

This section addresses fundamental questions regarding the chemical stability of the isoxazole ring.

Q1: What is the general pH stability profile of the isoxazole ring?

A: The isoxazole ring's stability is highly dependent on pH. Generally, it exhibits the greatest stability in the neutral to mildly acidic pH range (approximately pH 4.0 to 7.5).[6][7][8] It is most susceptible to degradation under basic (alkaline) conditions, where it can undergo base-catalyzed ring opening.[6] While more stable in acidic media compared to basic media, specific acid catalysis can lead to degradation at very low pH values (typically below pH 3.5).[8][9]

Q2: What is the mechanism of isoxazole degradation under basic conditions?

A: Under basic conditions, the isoxazole ring is susceptible to nucleophilic attack, most commonly by hydroxide ions. The degradation is typically initiated by the deprotonation of a carbon atom adjacent to the ring or direct attack on one of the ring's electrophilic carbon atoms. This leads to the cleavage of the weak N-O bond, resulting in a ring-opened intermediate, often a β-ketonitrile or an α-cyanoenol metabolite.[6] For instance, the anti-inflammatory drug leflunomide undergoes base-catalyzed hydrolysis to its active metabolite A771726, a process that is significantly accelerated at higher temperatures.[6]

Q3: How do substituents on the isoxazole ring affect its stability?

A: Substituents play a critical role in modulating the electronic properties and, consequently, the stability of the isoxazole ring.

  • Electronic Effects: Electron-withdrawing groups can increase the electrophilicity of the ring carbons, potentially making the ring more susceptible to nucleophilic attack and ring-opening. Conversely, electron-donating groups can stabilize the ring.

  • Positional Effects: The position of the substituents is crucial. 3,5-disubstituted isoxazoles are known to be particularly stable against acids, bases, and oxidizing agents.[10] Unsubstituted C3 or C5 positions can be sites of deprotonation under basic conditions, initiating degradation.[11]

Q4: Are there other factors besides pH that influence isoxazole stability?

A: Yes, several factors can impact the stability of an isoxazole-containing molecule:

  • Temperature: Degradation rates are almost always temperature-dependent. As seen with leflunomide, the half-life (t½) of the compound in basic buffer decreases dramatically when the temperature is raised from 25°C to 37°C.[6]

  • Enzymatic Action: In biological systems, cytochrome P450 enzymes can catalyze the cleavage of the isoxazole ring, which is a key metabolic pathway for some drugs.[6]

  • Photochemistry: The N-O bond in the isoxazole ring is weak and can be cleaved by UV irradiation. This photolytic cleavage can cause the isoxazole to rearrange into an oxazole through an azirine intermediate.[5]

Troubleshooting Guide: Experimental Stability Issues

This section provides solutions to common problems encountered during experiments involving isoxazole derivatives.

Scenario 1: Unexpected Degradation During Aqueous Synthesis or Work-up

  • Q: My isoxazole-containing product is degrading during an aqueous work-up procedure that involves a basic wash (e.g., sodium bicarbonate). How can I prevent this?

    • Analysis & Solution: The basic wash is the likely cause of degradation. Even weak bases can catalyze the ring-opening of sensitive isoxazoles.

      • Avoid Strong Bases: If a basic wash is necessary, use the mildest possible conditions for the shortest duration. Consider using a chilled, dilute solution.

      • pH Monitoring: Monitor the pH of the aqueous layer throughout the extraction. Do not let it exceed pH 8-9 if possible.

      • Alternative Work-up: If feasible, opt for a non-basic work-up. This could involve washing with brine, drying the organic layer directly, and purifying via chromatography.

      • Temperature Control: Perform the entire work-up procedure in an ice bath to minimize the rate of any potential base-catalyzed hydrolysis.[6]

Scenario 2: Inconsistent Potency in Biological Assays

  • Q: I am observing a loss of activity or high variability in my results for an isoxazole-based compound in a multi-day cell culture assay. Could stability be the issue?

    • Analysis & Solution: Yes, this is a classic sign of compound instability in the assay medium. Standard cell culture media are buffered around pH 7.4 and incubated at 37°C. For some isoxazoles, these conditions are sufficient to cause significant degradation over 24-72 hours.[6]

      • Confirm Instability: Perform a stability study of your compound directly in the cell culture medium. Incubate the compound in the medium at 37°C and take samples at different time points (e.g., 0, 2, 8, 24, 48 hours). Analyze the samples by HPLC or LC-MS to quantify the remaining parent compound.

      • Mitigation Strategies:

        • Dosing Schedule: If degradation is confirmed, change the dosing schedule. Instead of a single dose at the beginning of the experiment, replenish the compound daily.

        • Formulation: Investigate if a formulation, such as encapsulation in cyclodextrins or nanoparticles, can protect the isoxazole ring from hydrolysis.

        • Structural Modification: If this issue is identified early in a drug discovery campaign, this data provides a critical rationale for medicinal chemists to synthesize more stable analogs, for example, by introducing stabilizing substituents.[10]

Workflow for Investigating Isoxazole Instability

Below is a logical workflow for diagnosing and addressing potential stability issues with your isoxazole compounds.

G A Unexpected Result (Low Yield, Variable Activity) B Hypothesize pH-Mediated Degradation A->B C Perform Forced Degradation Study (See Protocol Below) B->C D Analyze Data: Quantify Degradation vs. pH/Temp C->D E Is Degradation Significant in Experimental Conditions? D->E F No: Investigate Other Causes (e.g., Oxidation, Photodegradation) E->F No G Yes: Implement Mitigation Strategy E->G Yes H Modify Protocol: - Adjust pH - Lower Temperature - Change Reagents/Solvents G->H I Modify Assay: - Adjust Dosing Schedule - Use Fresh Compound G->I J Redesign Molecule: - Introduce Stabilizing Groups - Modify Scaffold G->J K Problem Resolved H->K I->K J->K

Caption: Troubleshooting workflow for isoxazole stability issues.

Data Summary & Experimental Protocols

Data Presentation: pH-Dependent Stability of Leflunomide

The following table summarizes published stability data for the isoxazole-containing drug Leflunomide, illustrating the combined effect of pH and temperature on the rate of ring opening.[6]

pHTemperature (°C)Half-life (t½) in hoursStability Assessment
4.025StableHigh
4.037StableHigh
7.425StableHigh
7.4377.4Moderate
10.0256.0Low
10.0371.2Very Low

Data synthesized from literature reports. "Stable" indicates no significant degradation was observed during the experiment's timeframe.[6]

Protocol: Forced Degradation Study for Isoxazole Compounds

This protocol provides a standardized method to assess the stability of an isoxazole derivative under various pH conditions.

Objective: To determine the rate of degradation of an isoxazole-containing compound as a function of pH and temperature.

Materials:

  • Isoxazole compound of interest

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Calibrated pH meter

  • Water bath or incubator

  • Standard buffer solutions (pH 2.0, 4.0, 7.4, 9.0, 12.0)

  • Acetonitrile or other suitable organic solvent for stock solution and quenching

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of your isoxazole compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

  • Reaction Setup:

    • Label five sets of vials for each pH condition to be tested (e.g., pH 2.0, 4.0, 7.4, 9.0, 12.0).

    • Add the appropriate buffer to each vial.

    • Pre-heat the vials to the desired temperature (e.g., 37°C or 50°C) in a water bath.

  • Initiate Reaction:

    • To each vial, add a small aliquot of the stock solution to achieve the final desired concentration (e.g., 10 µg/mL). Ensure the volume of organic solvent is minimal (<1-2%) to not significantly alter the buffer's properties.

    • Vortex briefly to mix. This is your T=0 time point.

  • Time-Point Sampling:

    • Immediately withdraw an aliquot from each vial for the T=0 analysis. Quench the reaction by diluting the aliquot in a vial containing a mixture of mobile phase or a high concentration of organic solvent.

    • Continue to withdraw and quench aliquots at predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours). The sampling frequency should be adjusted based on the expected stability.

  • Sample Analysis:

    • Analyze all quenched samples by a validated HPLC or LC-MS method.

    • Quantify the peak area of the parent isoxazole compound at each time point.

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at T=0.

    • Plot the percentage of the remaining parent compound versus time for each pH condition.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½) for each condition.

Degradation Pathway Visualization

The following diagram illustrates the generalized pathways for isoxazole ring opening under acidic and basic conditions.

G cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 8) Isoxazole_Acid Isoxazole Ring Protonated N-Protonated Isoxazole Isoxazole_Acid->Protonated + H⁺ Attack_Acid Nucleophilic Attack (e.g., by H₂O) Protonated->Attack_Acid Opened_Acid Ring-Opened Products (e.g., β-Diketone derivatives) Attack_Acid->Opened_Acid Isoxazole_Base Isoxazole Ring Attack_Base Nucleophilic Attack (by OH⁻) Isoxazole_Base->Attack_Base + OH⁻ Cleavage N-O Bond Cleavage Attack_Base->Cleavage Opened_Base Ring-Opened Products (e.g., β-Ketonitrile) Cleavage->Opened_Base

Caption: General mechanisms of isoxazole degradation.

References

Technical Support Center: Enhancing the Oral Bioavailability of Isoxazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Isoxazole Drug Delivery

The isoxazole moiety is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its versatile biological activities.[1][2] However, the journey from a promising isoxazole-based new chemical entity (NCE) to a clinically effective oral therapeutic is often fraught with the significant challenge of poor oral bioavailability. These compounds frequently exhibit low aqueous solubility, which can severely limit their dissolution in gastrointestinal fluids and subsequent absorption.[3]

This Technical Support Center is designed to equip researchers, scientists, and drug development professionals with the requisite knowledge and practical guidance to systematically troubleshoot and enhance the oral bioavailability of their isoxazole-based drug candidates. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your formulation development endeavors.

Frequently Asked Questions (FAQs): Foundational Knowledge

Here, we address some of the common initial questions that arise when working with isoxazole-containing compounds.

Q1: What are the primary reasons for the low oral bioavailability of many isoxazole-based drug candidates?

A1: The low oral bioavailability of isoxazole derivatives often stems from a combination of factors:

  • Poor Aqueous Solubility: Many isoxazole compounds are crystalline and lipophilic, leading to low solubility in the aqueous environment of the gastrointestinal (GI) tract. This is a primary rate-limiting step for absorption.

  • Low Dissolution Rate: Consequent to low solubility, the rate at which the solid drug dissolves is often slow, limiting the concentration of the drug available for absorption.

  • First-Pass Metabolism: The drug may be extensively metabolized by enzymes in the intestinal wall or the liver (e.g., Cytochrome P450 enzymes) before it reaches systemic circulation.[4]

  • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug from inside the intestinal cells back into the GI lumen, thereby reducing net absorption.[5][6]

Q2: How does the substitution pattern on the isoxazole ring affect its physicochemical properties and stability?

A2: The substituents on the isoxazole ring play a critical role in defining the molecule's properties.[7][8] For instance, the presence of electron-withdrawing or -donating groups can influence the pKa, lipophilicity (LogP), and crystal lattice energy, all of which impact solubility and permeability. The N-O bond within the isoxazole ring is a potential site for cleavage under certain reducing or basic conditions, and the stability can be influenced by the nature and position of substituents.[9]

Q3: My isoxazole compound is stable at neutral pH but degrades in basic conditions. What are the implications for oral delivery?

A3: This is a critical consideration. While the stomach has an acidic environment, the pH progressively increases in the small intestine (pH 6.0-7.5), where most drug absorption occurs. If your compound is unstable at these higher pH values, it may degrade before it can be fully absorbed. This necessitates formulation strategies that either protect the drug in the intestinal lumen or enhance its dissolution and absorption in the more acidic environment of the upper GI tract.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and resolving common issues encountered during the development of oral formulations for isoxazole-based drugs.

Problem 1: Consistently Low and Variable Oral Bioavailability in Preclinical Studies

Initial Assessment Workflow:

Before proceeding to complex formulation strategies, a systematic initial assessment is crucial to identify the root cause of poor bioavailability.

cluster_0 Initial Assessment cluster_1 Problem Identification Start Low Bioavailability Observed Solubility Determine Aqueous Solubility (pH 1.2, 4.5, 6.8) Start->Solubility Permeability Assess Intestinal Permeability (e.g., Caco-2 Assay) Solubility->Permeability Metabolism Evaluate Metabolic Stability (Liver Microsomes/S9) Permeability->Metabolism BCS Tentative BCS Classification Metabolism->BCS Sol_Limited Solubility-Limited Absorption (BCS Class II or IV) BCS->Sol_Limited Low Solubility Perm_Limited Permeability-Limited Absorption (BCS Class III or IV) BCS->Perm_Limited Low Permeability Met_Limited High First-Pass Metabolism BCS->Met_Limited Low Metabolic Stability

Caption: Initial assessment workflow for low bioavailability.

Troubleshooting Steps & Solutions:

Identified Problem Rationale Recommended Strategies
Low Solubility (BCS Class II/IV) The rate of dissolution is the limiting factor for absorption. Increasing the dissolution rate and/or the apparent solubility in the GI tract is key.1. Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[10][11] 2. Lipid-Based Formulations (e.g., SEDDS): For lipophilic compounds, these formulations can enhance solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[12] 3. Particle Size Reduction (Nanosuspensions): Increasing the surface area of the drug particles enhances the dissolution rate.
Low Permeability (BCS Class III/IV) The drug's ability to cross the intestinal epithelium is the primary barrier.1. Permeation Enhancers: Co-administration with excipients that reversibly open tight junctions or inhibit efflux pumps. 2. Lipid-Based Formulations: Can facilitate lymphatic uptake, bypassing the portal circulation to some extent.[12] 3. Prodrug Approach: Chemical modification of the drug to a more permeable form that converts back to the active parent drug in vivo.
High First-Pass Metabolism The drug is extensively metabolized before reaching systemic circulation.1. Inhibition of Metabolic Enzymes: Co-administration with known inhibitors of the responsible CYP enzymes (e.g., CYP3A4). This is often used as a tool in clinical pharmacology but can be complex for therapeutic development. 2. Prodrug Approach: Designing a prodrug that is less susceptible to first-pass metabolism.
P-glycoprotein (P-gp) Efflux The drug is actively transported out of intestinal cells.1. P-gp Inhibitors: Co-formulation with excipients that are known P-gp inhibitors (e.g., certain surfactants like Tween 80).[5][6] 2. Saturation of P-gp: High intestinal concentrations of the drug, which can be achieved with enabling formulations, may saturate the transporter.[13]
Problem 2: Formulation Instability - Precipitation of Amorphous Solid Dispersion (ASD) During Dissolution

Possible Cause: Your ASD formulation achieves supersaturation in the dissolution medium, but the amorphous drug rapidly crystallizes, losing the solubility advantage. This is a common challenge with ASDs, often referred to as the "spring and parachute" effect, where the "parachute" (maintenance of supersaturation) fails.[10]

Troubleshooting Steps:

  • Polymer Selection: The choice of polymer is critical for maintaining supersaturation. Polymers like HPMC-AS and Soluplus® are known to inhibit precipitation. A systematic screening of polymers is recommended.[4][14]

  • Drug Loading: High drug loading can increase the thermodynamic driving force for crystallization. Experiment with lower drug-to-polymer ratios.

  • Inclusion of Precipitation Inhibitors: Incorporate a secondary polymer or surfactant that can act as a precipitation inhibitor in the formulation.

  • Biorelevant Dissolution Media: Test your formulation in biorelevant media (FaSSIF and FeSSIF) that mimic the composition of intestinal fluids. These media are often more predictive of in vivo performance for ASDs than simple buffers.[15][16][17]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol provides a general method for preparing ASDs at a laboratory scale for initial screening.

Materials:

  • Isoxazole-based drug candidate

  • Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) capable of dissolving both the drug and the polymer.

Procedure:

  • Dissolution: Dissolve the isoxazole drug and the polymer in the selected solvent at a predetermined ratio (e.g., 1:1, 1:3, 1:5 by weight). Ensure a clear solution is formed.

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible to minimize thermal stress on the compound.

  • Drying: Further dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature (Tg) of the ASD for 24-48 hours to remove residual solvent.

  • Milling and Sieving: Gently mill the dried product to obtain a fine powder and pass it through a sieve to ensure particle size uniformity.

  • Characterization: Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Protocol 2: In Vitro Dissolution Testing using Biorelevant Media

This protocol is designed to assess the dissolution profile of your formulation under conditions that mimic the human intestine.

Materials:

  • Formulation of the isoxazole drug candidate

  • FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) powders (commercially available)

  • USP Dissolution Apparatus 2 (Paddles)

  • HPLC for drug quantification

Procedure:

  • Media Preparation: Prepare FaSSIF or FeSSIF according to the supplier's instructions. Maintain the temperature at 37 ± 0.5 °C.[3]

  • Apparatus Setup: Set the paddle speed to a standard rate, typically 50 or 75 rpm.

  • Sample Introduction: Introduce the formulation (e.g., capsule, tablet, or powder equivalent to the desired dose) into the dissolution vessel containing 900 mL of the biorelevant medium.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes). Replace the withdrawn volume with fresh medium.

  • Sample Preparation: Immediately filter the samples through a suitable syringe filter (e.g., 0.22 µm PVDF) to stop the dissolution process.

  • Analysis: Quantify the drug concentration in each sample using a validated HPLC method.

  • Data Analysis: Plot the percentage of drug dissolved versus time to generate the dissolution profile. For ASDs, it's crucial to observe the peak concentration and any subsequent decrease due to precipitation.[18]

Protocol 3: Caco-2 Permeability Assay

This assay is the industry standard for in vitro assessment of a compound's intestinal permeability and to identify if it is a substrate for efflux transporters like P-gp.

Materials:

  • Caco-2 cells

  • Transwell® inserts (24-well format)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Test compound, positive control (e.g., propranolol), and negative control (e.g., Lucifer yellow)

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Assessment (Apical to Basolateral - A to B): a. Add the test compound solution to the apical (A) side of the Transwell®. b. Add fresh transport buffer to the basolateral (B) side. c. Incubate at 37 °C with gentle shaking. d. At specified time points, take samples from the basolateral side and analyze for drug concentration.

  • Efflux Assessment (Basolateral to Apical - B to A): a. Add the test compound solution to the basolateral (B) side. b. Add fresh buffer to the apical (A) side. c. Incubate and sample from the apical side.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. b. Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 is generally considered indicative of active efflux.

Data Presentation: Case Studies of Isoxazole-Based Drugs

The following table summarizes the physicochemical properties and oral bioavailability of some well-known isoxazole-containing drugs, illustrating the diversity within this class of compounds.

Drug Name Molecular Weight ( g/mol ) LogP Aqueous Solubility Oral Bioavailability (%) Key Bioavailability Enhancement Strategy
Sulfamethoxazole [19][20]253.280.9Poorly soluble~85%[21]Good intrinsic permeability; absorption is dissolution rate-limited but often sufficient for therapeutic effect.
Zonisamide [15]212.230.2Moderately soluble (0.8 mg/mL)~100%[16]Good solubility and permeability characteristics. No specific enhancement needed.
Valdecoxib 314.42.6Very slightly soluble~83%A potent drug, so the required dose is low. Formulation likely optimized for dissolution.
Leflunomide 270.213.6Practically insoluble~80% (as active metabolite)Prodrug approach; Leflunomide is rapidly converted to its active metabolite, teriflunomide.

Visualization of Key Workflows

Workflow for Developing a Self-Emulsifying Drug Delivery System (SEDDS)

Screening Excipient Screening: 1. Oil Solubility 2. Surfactant Emulsification 3. Co-surfactant Selection PhaseDiagram Construct Ternary Phase Diagram Screening->PhaseDiagram Formulation Select Ratios from Microemulsion Region PhaseDiagram->Formulation Characterization Characterize Formulation: - Droplet Size - Zeta Potential - Emulsification Time Formulation->Characterization Dissolution In Vitro Dissolution (Biorelevant Media) Characterization->Dissolution Stability Stability Studies Dissolution->Stability PK In Vivo Pharmacokinetic Study Stability->PK

Caption: Workflow for SEDDS development.

References

Validation & Comparative

A Comparative Analysis of Methyl 5-Methyl-3-Phenyl-4-Isoxazolecarboxylate and Other JNK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate, a representative of the isoxazole class of c-Jun N-terminal kinase (JNK) inhibitors, against other well-characterized JNK inhibitors. The JNK signaling pathway is a crucial mediator of cellular responses to stress signals, playing a significant role in inflammation, apoptosis, and cell proliferation.[1][2][3] Its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNK an attractive therapeutic target.[4][5][6]

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the biochemical and cellular characterization of these inhibitors, supported by experimental data and detailed protocols.

The JNK Signaling Pathway: A Key Regulator of Cellular Stress Response

The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) cascade.[2] It is activated by a variety of stimuli, including inflammatory cytokines (e.g., TNF-α), environmental stresses (e.g., UV irradiation, osmotic shock), and DNA damaging agents.[3][7] Activation of the JNK pathway involves a three-tiered kinase cascade, culminating in the phosphorylation of JNK by upstream MAP2Ks, MKK4 and MKK7. Activated JNK then phosphorylates a range of downstream targets, most notably the transcription factor c-Jun, which leads to the regulation of gene expression involved in various cellular processes.[3]

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α) Cytokines->MAP3K MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K JNK JNK (JNK1/2/3) MAP2K->JNK cJun c-Jun JNK->cJun Other Other Substrates (e.g., ATF2, Bcl-2 family) JNK->Other Response Cellular Responses (Apoptosis, Inflammation, Proliferation) cJun->Response Other->Response Inhibitor JNK Inhibitors Inhibitor->JNK

Caption: The JNK signaling pathway and points of inhibitor intervention.

Comparative Analysis of JNK Inhibitors

The development of JNK inhibitors has led to a variety of small molecules with different mechanisms of action and selectivity profiles. Here, we compare this compound, as a representative of the isoxazole scaffold, with three other widely studied JNK inhibitors: SP600125, BI-78D3, and AS601245.

This compound and the Isoxazole Scaffold: The isoxazole scaffold has been explored for the development of potent JNK inhibitors. Research into isoxazole derivatives has shown that modifications to this core structure can lead to potent and selective inhibitors of JNK, particularly JNK3, with improved selectivity over other kinases like p38.[8] The compound this compound represents a foundational structure within this class.

SP600125: SP600125 is a potent, reversible, and ATP-competitive inhibitor of JNK1, JNK2, and JNK3.[9][10][11] It is one of the most widely used JNK inhibitors in preclinical research and has demonstrated efficacy in various models of inflammatory diseases and cancer.[6][11][12]

BI-78D3: BI-78D3 is a substrate-competitive inhibitor of JNK.[13][14] Unlike ATP-competitive inhibitors, it targets the JNK-JIP interaction site, preventing the phosphorylation of JNK substrates.[15][16] This different mechanism of action can offer a distinct pharmacological profile.

AS601245: AS601245 is another orally active, ATP-competitive JNK inhibitor with selectivity for all three JNK isoforms.[17][18] It has shown neuroprotective properties in models of cerebral ischemia and has anti-inflammatory effects.[18][19][20]

Quantitative Data Summary

The following table summarizes the key biochemical data for these JNK inhibitors. It is important to note that IC50 values can vary depending on the assay conditions.

Compound Type Mechanism of Action JNK1 IC50 (nM) JNK2 IC50 (nM) JNK3 IC50 (nM) Selectivity Notes
Isoxazole Representative InhibitorATP-Competitive--Potent (nM range)Often shows selectivity for JNK3 over JNK1 and p38.[8]
SP600125 InhibitorATP-Competitive, Reversible40[9][10]40[9][10]90[9][10]>10-fold selective over MKK4; >25-fold over MKK3, MKK6, PKB, and PKCα; >100-fold over ERK2, p38.[10]
BI-78D3 InhibitorSubstrate-Competitive280 (overall JNK)[13][14]280 (overall JNK)[13][14]280 (overall JNK)[13][14]>100-fold selective over p38α; no activity at mTOR and PI3K.[14][21]
AS601245 InhibitorATP-Competitive150[17][18]220[17][18]70[17][18]10- to 20-fold selective over c-src, CDK2, and c-Raf.[18]

Experimental Protocols

To evaluate and compare the efficacy of JNK inhibitors, a combination of biochemical and cell-based assays is essential. The following protocols provide a framework for these experiments.

General Experimental Workflow

Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo™, TR-FRET) IC50 Determine IC50 Value KinaseAssay->IC50 CellCulture Cell Culture & Treatment with Inhibitor Stimulation Stimulate JNK Pathway (e.g., Anisomycin, TNF-α) CellCulture->Stimulation Lysis Cell Lysis & Protein Quantification Stimulation->Lysis WesternBlot Western Blot for p-c-Jun Lysis->WesternBlot Viability Cell Viability Assay (e.g., MTT, CCK-8)

Caption: General experimental workflow for evaluating JNK inhibitors.

Protocol 1: In Vitro JNK Kinase Assay (ADP-Glo™)

This biochemical assay measures the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity. It is used to determine the half-maximal inhibitory concentration (IC50) of a compound.[22][23]

Rationale: This assay provides a direct measure of the inhibitor's ability to block the enzymatic activity of purified JNK in a controlled, cell-free environment.

Materials:

  • Recombinant active JNK1, JNK2, or JNK3 enzyme

  • ATF2 or c-Jun substrate

  • ATP

  • JNK Inhibitor (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)

  • 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the JNK inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the JNK enzyme, substrate, and diluted inhibitor.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final volume is typically 5 µL. Include controls without enzyme and without inhibitor.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[24]

  • Convert ADP to ATP and Detect: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and provides the substrate for luciferase. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Western Blot Analysis of c-Jun Phosphorylation

This cell-based assay assesses the ability of an inhibitor to block JNK activity within a cellular context by measuring the phosphorylation of its direct downstream target, c-Jun.[25][26]

Rationale: This assay validates the findings from the biochemical assay in a more physiologically relevant system and confirms the cell permeability and on-target activity of the inhibitor.

Materials:

  • Cell line (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • JNK pathway activator (e.g., Anisomycin or TNF-α)

  • JNK Inhibitor

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and a loading control (e.g., anti-β-actin or anti-GAPDH)[27][28]

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Pre-treat the cells with various concentrations of the JNK inhibitor for 1-2 hours.

  • JNK Pathway Stimulation: Stimulate the JNK pathway by adding an activator (e.g., 25 µg/ml Anisomycin for 30 minutes). Include an untreated control.[29]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate them by SDS-PAGE. Transfer the proteins to a membrane.[26]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using ECL substrate and an imaging system.[25]

  • Stripping and Re-probing: To ensure equal protein loading and to assess total protein levels, the membrane can be stripped and re-probed with antibodies against total c-Jun and a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-c-Jun signal to the total c-Jun and/or loading control signal.

Conclusion

The comparative analysis of JNK inhibitors is crucial for selecting the appropriate tool compound for research or for advancing a lead candidate in a drug discovery program. This compound, as a representative of the isoxazole class, offers a potentially distinct selectivity profile, particularly towards JNK3, which could be advantageous for targeting specific JNK-mediated pathologies.[8]

In contrast, SP600125 provides a well-documented, potent pan-JNK inhibitor for broad pathway inhibition studies.[9][10] BI-78D3, with its substrate-competitive mechanism, presents an alternative approach that may circumvent some of the off-target effects associated with ATP-competitive inhibitors.[13][14] AS601245 is another potent ATP-competitive inhibitor with demonstrated in vivo activity.[17][18]

The choice of inhibitor will depend on the specific research question, the required isoform selectivity, and the experimental system. The provided protocols offer a robust framework for the head-to-head comparison of these and other novel JNK inhibitors, enabling researchers to make informed decisions based on empirical data.

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Isoxazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, the isoxazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of anticancer activities.[1][2] These compounds have been shown to disrupt tumor progression through diverse mechanisms, including the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical signaling pathways and structural proteins.[2] However, a potent cytotoxic effect in an initial screen is merely the prologue. The true scientific narrative lies in rigorously validating the specific mechanism of action (MoA). A definitive understanding of how a compound works is paramount for lead optimization, biomarker discovery, and ultimately, clinical success.

This guide provides an in-depth comparison of methodologies to elucidate and confirm the MoA of novel isoxazole-based anticancer agents. We will move beyond simply listing techniques, instead focusing on the causality behind experimental choices and the construction of self-validating workflows. The protocols and data presented are grounded in established, authoritative sources to ensure scientific integrity.

Deconstructing the "How": A Multi-Pronged Approach to MoA Validation

A robust MoA validation is not a linear process but an iterative investigation. It begins with a hypothesis, often derived from computational modeling or the activity of structurally similar compounds, which is then tested through a tiered series of cellular and biochemical assays. The goal is to build a self-reinforcing web of evidence. For any isoxazole candidate, the initial question is fundamental: does it kill cancer cells by directly engaging a specific target, and what are the downstream cellular consequences?

The overall workflow for this validation process is a systematic progression from identifying direct target interaction to characterizing the subsequent cellular phenotypes.

MOA_Validation_Workflow cluster_0 Phase 1: Target Identification & Engagement cluster_1 Phase 2: Biochemical & Cellular Consequence cluster_2 Phase 3: In Vivo Confirmation Target_Hypothesis Hypothesized Target (e.g., Kinase, HSP90, Tubulin) CETSA Cellular Thermal Shift Assay (CETSA) Target_Hypothesis->CETSA Confirms direct binding in intact cells Biochemical_Assay In Vitro Activity Assay (e.g., Kinase Assay, Tubulin Polymerization Assay) CETSA->Biochemical_Assay Validates target functionally Western_Blot Western Blot (Downstream signaling) Biochemical_Assay->Western_Blot Links binding to pathway modulation Cell_Phenotype Phenotypic Assays (Apoptosis, Cell Cycle) Western_Blot->Cell_Phenotype Links pathway to cellular outcome Xenograft Xenograft Tumor Model Cell_Phenotype->Xenograft Translates cellular effect to in vivo model Biomarker Pharmacodynamic Biomarkers Xenograft->Biomarker Confirms target modulation and efficacy in vivo

Caption: General workflow for MoA validation of a targeted anticancer agent.

Part 1: The Foundational Question - Does the Drug Hit Its Target?

Before investigating downstream effects like apoptosis, it is crucial to confirm that the isoxazole compound physically interacts with its intended molecular target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to assess target engagement.[3][4][5][6]

Principle of CETSA: This assay is based on the principle that when a protein binds to a ligand (our isoxazole compound), its thermal stability increases. When cells are heated, unbound proteins denature and aggregate, becoming insoluble. However, proteins stabilized by a ligand will remain in solution at higher temperatures. By measuring the amount of soluble target protein across a range of temperatures, we can generate a "melting curve." A shift in this curve to the right in the presence of the drug indicates direct target engagement.[6]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established methodologies for assessing target engagement in intact cells.[3][5]

  • Cell Treatment: Culture your cancer cell line of interest to ~80% confluency. Treat cells with various concentrations of the isoxazole compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating Step: Harvest the cells and resuspend them in a buffered solution (like PBS) with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a PCR thermocycler, followed by a cooling step to 25°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C). This releases the cellular proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins and cell debris.

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of the specific target protein in the supernatant using a standard protein detection method, typically Western blotting or an ELISA-based approach.

  • Data Analysis: For each temperature point, quantify the band intensity (for Western blot) relative to the 37°C control. Plot the percentage of soluble protein against the temperature to generate melting curves for both vehicle- and drug-treated samples. A rightward shift in the curve for the drug-treated sample confirms target stabilization.

Part 2: Characterizing the Cellular Demise - Apoptosis and Cell Cycle Arrest

Once target engagement is confirmed, the next step is to characterize the resulting cellular phenotype. For many anticancer agents, this involves inducing apoptosis and/or causing cell cycle arrest. Flow cytometry is an indispensable tool for these analyses.

Mechanism Focus: Induction of Apoptosis

Apoptosis is a form of programmed cell death critical for eliminating damaged or cancerous cells. It is characterized by a series of biochemical events, including the externalization of phosphatidylserine (PS) on the cell membrane and the activation of executioner enzymes called caspases.[7]

Validation Approach: Annexin V & Propidium Iodide (PI) Staining

This dual-staining method, analyzed by flow cytometry, distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[8]

  • Annexin V: A protein that has a high affinity for PS. It is conjugated to a fluorophore (e.g., FITC) and will label cells where PS has flipped to the outer membrane leaflet—a hallmark of early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells. It can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

This protocol is a standard method used to quantify apoptosis.[8]

  • Cell Seeding and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with the isoxazole compound at its IC50 concentration (and multiples thereof) for a relevant time period (e.g., 24, 48 hours). Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Use a gentle cell scraper or trypsin for adherent cells.

  • Washing: Wash the collected cells twice with cold PBS by gentle centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions (e.g., 5 µL of each).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer within one hour. The results will quadrant the cell population:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to injury)

Comparative Data: Apoptosis Induction by Isoxazole Derivatives

Compound IDCell LineConcentration (µM)Total Apoptotic Cells (%) [Early + Late]Source
Compound 4 K5620.180.1[9]
Compound 8 K5621090.6[9]
Compound 11 K56220088.5[9]
Compound 2g MCF-72.639~45%[10]
Compound 2d Hep3B23Shifted from necrosis to apoptosis[11]
Mechanism Focus: Cell Cycle Arrest

The cell cycle is a tightly regulated process that allows cells to replicate. Anticancer drugs often exploit this by causing damage or stress that triggers checkpoints, arresting the cell cycle in a specific phase (G1, S, or G2/M) and preventing proliferation.[10][12]

Validation Approach: Propidium Iodide (PI) Staining for DNA Content

By staining fixed, permeabilized cells with PI, which binds stoichiometrically to DNA, the phase of the cell cycle can be determined based on DNA content.

  • G0/G1 phase: Cells have a normal (2N) amount of DNA.

  • S phase: Cells are actively synthesizing DNA and will have a DNA content between 2N and 4N.

  • G2/M phase: Cells have completed DNA replication and have a 4N DNA content.

Experimental Protocol: Cell Cycle Analysis

This is a standard flow cytometry-based protocol for cell cycle analysis.[8][12]

  • Cell Treatment: Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution that also contains RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence of the PI signal.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.

Comparative Data: Cell Cycle Arrest Induced by Isoxazole Derivatives

Compound IDCell LineConcentration (µM)EffectSource
Compound 2f MCF-7IC50S phase arrest[12]
Compound 2f A549IC50G2/M phase arrest[12]
Compound 2g MCF-7IC50G0/G1 phase arrest[12]
Compound 14 MCF-7IC50S and G2/M phase arrest[13]
Compound 33a A-549IC50G2/M phase arrest[13]

Part 3: Pinpointing the Pathway - Inhibition of Key Signaling Cascades

Many isoxazoles function by inhibiting specific proteins within signaling pathways that are crucial for cancer cell survival and proliferation, such as the PI3K/AKT pathway or the HSP90 chaperone system.

Mechanism Focus: Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism and is frequently hyperactivated in cancer.[14] Inhibitors targeting this pathway are of high therapeutic interest. Validation involves demonstrating a reduction in the phosphorylation of key downstream proteins.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTORC1 AKT->mTOR Activates S6K S6K / 4E-BP1 mTOR->S6K Activates Proliferation Cell Growth & Proliferation S6K->Proliferation Isoxazole Isoxazole Inhibitor Isoxazole->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway showing a potential point of inhibition.

Validation Approach: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample.[14] By using antibodies that recognize both the total and the phosphorylated (active) forms of a protein, we can quantify the inhibitory effect of a compound on a signaling cascade. For the PI3K/AKT pathway, key readouts include the levels of phosphorylated AKT (p-AKT) and phosphorylated S6 ribosomal protein (p-S6), a downstream effector of mTOR.[14]

Experimental Protocol: Western Blot for Pathway Inhibition

This protocol is a standard procedure for analyzing protein phosphorylation.[14][15][16][17]

  • Cell Treatment & Lysis: Treat cells with the isoxazole compound as previously described. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-AKT Ser473). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light. Capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed for total AKT and a loading control (e.g., GAPDH or β-actin) to normalize the data.

  • Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein in drug-treated samples indicates pathway inhibition.

Mechanism Focus: Disruption of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton, crucial for cell division (mitosis).[18] Isoxazole derivatives can act as microtubule-destabilizing agents, inhibiting the polymerization of tubulin dimers into microtubules, leading to mitotic arrest and apoptosis.[19]

Validation Approach: In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.[20][21] The assembly of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured by the absorbance of light at 340 nm.

Experimental Protocol: Tubulin Polymerization Assay

This protocol is based on commercially available kits and established methods.[18][20][21]

  • Reagent Preparation: Reconstitute highly purified tubulin protein in a GTP-containing polymerization buffer on ice. Prepare serial dilutions of the isoxazole compound, a positive control (e.g., nocodazole for inhibition), and a negative/vehicle control.

  • Assay Setup: In a pre-warmed 96-well plate (37°C), add the tubulin solution to wells containing the test compounds or controls.

  • Kinetic Measurement: Immediately place the plate in a microplate reader capable of maintaining 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot absorbance versus time. A standard polymerization reaction shows a sigmoidal curve. An inhibitory compound will decrease the rate and extent of polymerization, resulting in a flattened curve.

Comparative Data: Tubulin Polymerization Inhibition

Compound IDAssay TypeIC50 (µM)EffectSource
KRIBB3 In vitro<10Inhibits polymerization[19]
Combretastatin A-4 In vitro~1Inhibits polymerization (standard)[20]
Nocodazole In vitro~0.2Inhibits polymerization (standard)[22]

Conclusion: Building a Cohesive Mechanistic Narrative

Validating the mechanism of action for a novel isoxazole-based anticancer agent requires a logical and multi-faceted experimental approach. No single experiment is sufficient. True confidence in an MoA comes from the convergence of evidence: demonstrating direct target engagement in a cellular context (CETSA), linking it to the predicted biochemical consequence (e.g., inhibition of tubulin polymerization or kinase activity), and observing the expected downstream cellular phenotypes (e.g., G2/M arrest and apoptosis). By employing these self-validating workflows, we can build a robust and compelling case for the therapeutic potential of new isoxazole candidates, paving the way for rational drug development and successful clinical translation.

References

The 3-Phenylisoxazole Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 3-phenylisoxazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its synthetic tractability and the diverse pharmacological activities exhibited by its analogs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-phenylisoxazole derivatives across various therapeutic areas, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial applications. By synthesizing data from numerous studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the rational design of novel and potent therapeutic agents.

I. Anticancer Activity: Targeting Key Pathways in Oncology

The 3-phenylisoxazole moiety has been extensively explored as a pharmacophore in the development of novel anticancer agents. SAR studies have revealed that substitutions on both the phenyl and isoxazole rings, as well as the introduction of various functional groups, can significantly modulate cytotoxic potency and selectivity against different cancer cell lines.

A. Histone Deacetylase (HDAC) Inhibition

Recent research has identified 3-phenylisoxazole derivatives as potent inhibitors of histone deacetylase 1 (HDAC1), a key enzyme implicated in the epigenetic regulation of gene expression and a promising target in cancer therapy.[1][2][3]

A systematic SAR study of 3-phenylisoxazole-based HDAC1 inhibitors revealed several key insights.[1][2][3] The R1 position on the phenyl ring was found to be relatively tolerant to various substitutions. However, the length of the linker at the R2 position of the isoxazole core had a significant impact on inhibitory activity, with a butyl linker demonstrating the highest potency.[1][2][3]

Table 1: SAR of 3-Phenylisoxazole Analogs as HDAC1 Inhibitors and Anticancer Agents

Compound IDR1 (Phenyl Substitution)R2 (Linker)HDAC1 Inhibition (%) @ 1000 nMPC3 Cancer Cell Line IC50 (µM)
Hit 7 H-9.30-
10 HEthyl-9.18
17 HButyl86.785.82

Data synthesized from Qin et al. (2025).[1][2][3]

Compound 17 , featuring a butyl linker, emerged as a potent HDAC1 inhibitor and exhibited strong anti-proliferative activity against the PC3 prostate cancer cell line with an IC50 value of 5.82 µM.[1][2] Importantly, this compound showed no significant toxicity against normal prostate WPMY-1 cells, highlighting its potential as a selective anticancer agent.[1][2]

B. Cytotoxicity against Various Cancer Cell Lines

Phenyl-isoxazole-carboxamide derivatives have also been investigated for their cytotoxic effects against a panel of human cancer cell lines.[4][5] These studies underscore the importance of the substitution pattern on the phenyl ring for potent and selective anticancer activity.

Table 2: Cytotoxic Activity of Phenyl-isoxazole-carboxamide Analogs

Compound IDPhenyl Ring SubstitutionHeLa IC50 (µM)Hep3B IC50 (µM)MCF-7 IC50 (µM)
2a Unsubstituted0.918.02Potent
2e -InactiveInactiveInactive
Doxorubicin --2.23-

Data from Eid et al. (2021).[4][5]

Compound 2a demonstrated potent activity against HeLa and Hep3B cancer cell lines.[4][5] The collective findings suggest that the 3-phenylisoxazole scaffold is a versatile template for the design of cytotoxic agents, with specific substitutions driving activity against different cancer types.

II. Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[2] The 3-phenylisoxazole scaffold has been incorporated into molecules designed as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2]

SAR studies on isoxazole-carboxamide derivatives have identified compounds with potent and selective COX-2 inhibitory activity.[1] The substitution pattern on the phenyl rings plays a crucial role in determining both potency and selectivity.

Table 3: In Vitro COX-1 and COX-2 Inhibitory Activity of Isoxazole-Carboxamide Derivatives

Compound IDPhenyl SubstitutionsCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
A13 3,4-dimethoxy and Cl64134.63
B2 ---20.7
Ketoprofen ----

Data from Assali et al. (2022).[1]

Compound A13 , with a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other, was identified as the most potent inhibitor of both COX-1 and COX-2, with a notable selectivity for COX-2.[1] The structural analysis suggests that these substitutions allow the molecule to favorably interact with the secondary binding pocket of the COX-2 enzyme.[1]

III. Anticonvulsant Activity: Modulating Neuronal Excitability

The search for novel antiepileptic drugs with improved efficacy and fewer side effects is an ongoing endeavor. The 3-phenylisoxazole scaffold has emerged as a promising starting point for the design of new anticonvulsant agents.

Studies on 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione derivatives have identified compounds with significant anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[6][7]

Table 4: Anticonvulsant Activity of Benzisoxazole-Pyrrolidine-2,5-dione Analogs

Compound IDN-SubstituentMES ED50 (mg/kg)scPTZ ED50 (mg/kg)
8a 4-fluorophenyl14.90-
7d cyclohexyl-42.30
Phenytoin -Potent-
Ethosuximide --Potent

Data from Khan et al. (2014).[6][7]

Compound 8a was particularly potent in the MES test, a model for generalized tonic-clonic seizures, while compound 7d showed strong activity in the scPTZ test, which is predictive of efficacy against absence seizures.[6][7] These findings highlight the potential of these derivatives as broad-spectrum anticonvulsants with reduced neurotoxicity compared to standard drugs like phenytoin and ethosuximide.[6][7]

IV. Antimicrobial Activity: A Scaffold for Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. The isoxazole ring is a component of several clinically used antibiotics, and novel 3-phenylisoxazole derivatives continue to be explored for their antibacterial and antifungal properties.

While specific quantitative SAR data for a series of 3-phenylisoxazole analogs against various microbial strains is dispersed across the literature, numerous studies have confirmed the antimicrobial potential of this scaffold. For instance, various substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds have demonstrated good antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

V. Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments and workflows cited in the SAR studies of 3-phenylisoxazole analogs.

A. General Synthesis of 3,5-Disubstituted Isoxazoles

The synthesis of 3,5-disubstituted isoxazoles, a common core for many of the analogs discussed, often proceeds via the reaction of a chalcone with hydroxylamine hydrochloride.

  • Chalcone Synthesis: An appropriate acetophenone is reacted with a substituted aromatic aldehyde in the presence of a base, such as aqueous potassium hydroxide, in an alcoholic solvent. The reaction mixture is stirred at room temperature until completion. The resulting chalcone is then filtered, washed, and dried.

  • Isoxazole Ring Formation: The synthesized chalcone is refluxed with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, often in the presence of a base like sodium acetate. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.

G cluster_0 Chalcone Synthesis cluster_1 Isoxazole Formation Acetophenone Substituted Acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Base1 Base (e.g., KOH) Base1->Chalcone Catalyst Chalcone_ref Chalcone Hydroxylamine Hydroxylamine Hydrochloride Isoxazole 3,5-Disubstituted Isoxazole Hydroxylamine->Isoxazole Base2 Base (e.g., NaOAc) Base2->Isoxazole Reagent Chalcone_ref->Isoxazole

Caption: General synthetic workflow for 3,5-disubstituted isoxazoles.

B. In Vitro HDAC Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of HDACs.

  • Reagent Preparation: Prepare serial dilutions of the test 3-phenylisoxazole analog in assay buffer. The final concentration of DMSO should be kept below 1%.

  • Reaction Setup: In a 96-well black microplate, add the assay buffer, the test compound at various concentrations, and the diluted recombinant HDAC enzyme.

  • Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add a fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Signal Development: Add a developer solution containing a stop reagent (e.g., Trichostatin A) to each well. This stops the HDAC reaction and allows the fluorescent signal to develop. Incubate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

G A Prepare Reagents (Test Compound, Buffer, Enzyme) B Add Reagents to 96-well Plate A->B C Pre-incubate (37°C, 15 min) B->C D Add Fluorogenic Substrate C->D E Incubate (37°C, 30-60 min) D->E F Add Developer/ Stop Solution E->F G Incubate (RT, 15 min) F->G H Read Fluorescence (Plate Reader) G->H I Calculate % Inhibition and IC50 H->I

Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.

C. MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3-phenylisoxazole analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

D. In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Compound Preparation: Prepare serial twofold dilutions of the 3-phenylisoxazole analogs in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in the same broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

VI. Conclusion

The 3-phenylisoxazole scaffold has proven to be a remarkably versatile platform for the development of a wide range of biologically active compounds. The SAR studies highlighted in this guide demonstrate that subtle structural modifications to this core can lead to significant changes in potency and selectivity across different therapeutic targets. For researchers in drug discovery, the 3-phenylisoxazole moiety represents a privileged starting point for the design of novel therapeutics with improved pharmacological profiles. The continued exploration of this scaffold is likely to yield new and effective treatments for a variety of diseases.

References

A Framework for Cross-Reactivity Profiling of Isoxazole-Containing Scaffolds: A Case Study with Leflunomide

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison and cross-reactivity profile for methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate cannot be provided. Extensive searches of chemical databases and scientific literature indicate that this compound is primarily a chemical intermediate used in the synthesis of other molecules, rather than a pharmacologically active agent with characterized biological effects. There is no publicly available data on its biological targets, off-targets, or any form of cross-reactivity profiling.

Therefore, to fulfill the user's request for a scientifically rigorous guide on this topic, the focus has been shifted to a comprehensive framework for how to conduct a cross-reactivity profile, using a well-characterized, structurally related isoxazole-containing drug, Leflunomide , as a practical case study. This guide provides the strategic approach, detailed experimental protocols, and data interpretation methods that researchers would apply to a novel isoxazole compound like this compound.

This guide outlines a comprehensive strategy for assessing the selectivity and potential off-target liabilities of small molecules built around the isoxazole core, a privileged scaffold in medicinal chemistry. Given the absence of biological data for this compound, we will use the approved immunomodulatory drug Leflunomide as our working example. The principles, workflows, and experimental protocols detailed herein are directly applicable to the characterization of any new chemical entity (NCE) emerging from a drug discovery program.

Introduction: The Imperative of Selectivity Profiling

The biological effect of a drug is dictated not only by its interaction with its intended target but also by its engagement with a host of unintended "off-targets." These off-target interactions are the primary cause of adverse drug reactions (ADRs) and can terminate promising clinical programs. For scaffolds like the isoxazole ring, which are present in a wide array of approved drugs targeting diverse protein families, early and systematic cross-reactivity profiling is not just a regulatory requirement but a critical step in de-risking a development program.

Leflunomide is an isoxazole-based drug used to treat rheumatoid arthritis. Its primary mechanism of action is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of activated lymphocytes. However, its active metabolite, teriflunomide, has been shown to interact with other targets, providing a valuable real-world example for exploring cross-reactivity.

Strategic Workflow for Cross-Reactivity Assessment

A tiered approach is the most resource-efficient strategy for profiling a new compound. The process begins with broad, lower-affinity screening against a wide panel of targets and progresses to more specific, high-potency validation assays for any "hits" identified.

G cluster_0 Phase 1: Discovery & Initial Profiling cluster_1 Phase 2: Broad Cross-Reactivity Screening cluster_2 Phase 3: Validation & Selectivity Determination A Compound Synthesis (e.g., Methyl 5-methyl-3-phenyl- 4-isoxazolecarboxylate) B Primary Target Assay (e.g., DHODH Inhibition) A->B Test Compound C Broad Target Panel Screen (e.g., Eurofins SafetyScreen44) Single High Concentration (10 µM) B->C Lead Compound D Identify Hits (>50% Inhibition/Displacement) C->D E Dose-Response Assays (Determine IC50 / Ki for each hit) D->E Confirmed Hits F Cell-Based Functional Assays (Confirm activity in a physiological context) E->F G Calculate Selectivity Index (IC50 Off-Target / IC50 Primary Target) F->G

Figure 1: A tiered workflow for systematic cross-reactivity profiling of a new chemical entity.

Phase 1: Primary Target Engagement & Rationale

Before assessing cross-reactivity, one must rigorously validate a compound's activity at its intended target. For Leflunomide's active metabolite, teriflunomide, the primary target is human DHODH.

Experimental Protocol: In Vitro DHODH Inhibition Assay

This protocol quantifies the ability of a test compound to inhibit the enzymatic activity of DHODH.

  • Principle: The DHODH enzyme catalyzes the oxidation of dihydroorotate to orotate, using coenzyme Q (CoQ) as an electron acceptor. The reduction of CoQ can be monitored spectrophotometrically by coupling it to the reduction of a dye like 2,6-dichloroindophenol (DCIP), which changes color upon reduction.

  • Materials:

    • Recombinant human DHODH enzyme.

    • L-dihydroorotate (substrate).

    • Decylubiquinone (CoQ analog).

    • DCIP (indicator dye).

    • Triton X-100.

    • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl).

    • Test compound (Leflunomide/Teriflunomide) and vehicle control (DMSO).

    • 96-well microplate and spectrophotometer.

  • Procedure:

    • Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute into assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 2 µL of the test compound dilution to each well.

    • Add 25 µL of a substrate/dye mixture containing L-dihydroorotate and DCIP.

    • Initiate the reaction by adding 25 µL of recombinant DHODH enzyme.

    • Immediately measure the change in absorbance at 600 nm over 15 minutes at 37°C.

    • Calculate the rate of reaction for each compound concentration.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Fit the normalized data to a four-parameter logistic equation to determine the IC50 value.

Phase 2: Broad Panel Screening for Off-Target Liabilities

The goal of this phase is to rapidly identify potential off-target interactions by screening the compound at a high concentration against a diverse panel of receptors, enzymes, transporters, and ion channels. Commercial services, such as the Eurofins SafetyScreen or CEREP panels, are the industry standard. These panels typically test the compound at 1-10 µM and report the percent inhibition or displacement of a radioligand.

Hypothetical Screening Data for an Isoxazole Compound (e.g., Teriflunomide)

Target ClassRepresentative TargetAssay Type% Inhibition @ 10 µMResult
Enzyme (Primary) DHODH Enzymatic 98% Expected Hit
Enzyme (Kinase)SRC Tyrosine KinaseEnzymatic65%Hit
Enzyme (Kinase)JAK3Enzymatic58%Hit
Enzyme (Cyclooxygenase)COX-2Enzymatic45%Borderline
GPCR (Adrenergic)Alpha-1ABinding12%No Hit
GPCR (Dopaminergic)D2Binding8%No Hit
Ion Channel (hERG)hERGBinding21%No Hit

A "hit" is typically defined as >50% inhibition or displacement in the primary screen.

From this hypothetical data, the compound shows potent activity at its primary target (DHODH) but also displays significant interaction with SRC and JAK3 tyrosine kinases. This necessitates further investigation.

Phase 3: Hit Validation and Selectivity Quantification

Each "hit" from the broad screen must be validated through full dose-response studies to determine its potency (IC50 or Ki).

G cluster_primary Primary Pathway cluster_offtarget Off-Target Pathway compound Leflunomide (Active Metabolite) dhodh DHODH compound->dhodh srckinase SRC Kinase compound->srckinase pyrimidine Pyrimidine Synthesis dhodh->pyrimidine Inhibits proliferation Lymphocyte Proliferation pyrimidine->proliferation Blocks downstream Downstream Signaling srckinase->downstream Inhibits sideeffect Potential Side Effects (e.g., GI toxicity) downstream->sideeffect Leads to

Figure 2: Simplified signaling diagram illustrating primary vs. off-target pathways for Leflunomide.

Protocol: Dose-Response Kinase Inhibition Assay (e.g., for SRC Kinase)

  • Principle: Measures the inhibition of phosphorylation of a specific peptide substrate by the kinase using a luminescence-based ATP detection system (e.g., Promega's Kinase-Glo®). Lower kinase activity results in more ATP remaining, producing a brighter signal.

  • Procedure:

    • Perform serial dilutions of the test compound as in the DHODH assay.

    • In a white, opaque 96-well plate, add recombinant SRC kinase, its specific peptide substrate, and ATP in a kinase buffer.

    • Add the test compound dilutions and incubate at 30°C for 60 minutes.

    • Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Normalize the data and calculate the IC50 value as described previously.

Data Interpretation: Calculating the Selectivity Index

Once IC50 values are obtained for both the primary target and the off-targets, the selectivity can be quantified.

Selectivity Index (SI) = IC50 (Off-Target) / IC50 (Primary Target)

CompoundPrimary Target IC50 (DHODH)Off-Target IC50 (SRC Kinase)Selectivity Index (SRC/DHODH)Interpretation
Teriflunomide 150 nM15,000 nM (15 µM)100-foldReasonably selective, but off-target effects may occur at high concentrations.
Compound B 200 nM400 nM2-foldPoorly selective; high risk of off-target driven side effects.
Compound C 50 nM> 50,000 nM (>50 µM)>1000-foldHighly selective; lower risk of this specific off-target effect.

A selectivity index of >100-fold is generally desired to minimize the risk of off-target effects in a clinical setting. The data for Teriflunomide show that while it is selective for DHODH, its inhibition of tyrosine kinases at higher concentrations is a known liability that contributes to its overall pharmacological profile.

Conclusion and Future Directions

This guide provides a robust, multi-tiered framework for the cross-reactivity profiling of novel isoxazole-containing compounds. By using the well-characterized drug Leflunomide as a stand-in for the uncharacterized this compound, we have detailed the essential strategic and technical steps required. The process moves logically from primary target validation to broad panel screening and finally to quantitative selectivity assessment. The resulting selectivity index is a critical piece of data for lead optimization and candidate selection, enabling a data-driven assessment of a compound's potential for clinical success. Any new isoxazole derivative must undergo this rigorous profiling to uncover potential liabilities and ensure the desired therapeutic window.

Navigating the Synthesis of 3,5-Disubstituted Isoxazoles: A Comparative Guide to Modern and Classical Routes

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring, particularly when substituted at the 3- and 5-positions, represents a "privileged structure" in medicinal chemistry. Its presence in a wide array of approved drugs, from the anti-inflammatory celecoxib to the antibiotic sulfamethoxazole, underscores its importance as a versatile pharmacophore.[1][2] The unique electronic properties of the N-O bond also make these heterocycles valuable synthons for further chemical transformations.[3]

Given their significance, a variety of synthetic methodologies have been developed to construct the 3,5-disubstituted isoxazole core. For researchers and drug development professionals, selecting the optimal synthetic route is a critical decision dictated by factors such as substrate availability, desired functional group tolerance, scalability, and regiochemical control.

This guide provides an in-depth comparison of the three most prominent and reliable strategies for synthesizing 3,5-disubstituted isoxazoles: the workhorse [3+2] cycloaddition of nitrile oxides, the classical condensation of 1,3-dicarbonyls, and a modern domino approach using β-nitroenones. We will delve into the mechanistic underpinnings of each route, provide field-proven experimental protocols, and offer a comparative analysis to guide your synthetic planning.

The Workhorse: 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The most widely employed and versatile method for constructing the 3,5-disubstituted isoxazole ring is the Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne.[4][5] This reaction forms two new covalent bonds in a single step, offering high efficiency. The critical component, the nitrile oxide, is typically unstable and is therefore generated in situ from a stable precursor, most commonly an aldoxime.[6]

Principle and Mechanism

The process begins with the conversion of an aldehyde to its corresponding aldoxime via condensation with hydroxylamine. The aldoxime is then oxidized to a transient hydroximoyl chloride (or a similar intermediate), which, upon elimination of HCl with a base, generates the highly reactive nitrile oxide dipole. This dipole rapidly undergoes a [3+2] cycloaddition reaction with a terminal alkyne. The regioselectivity of this reaction is highly reliable, yielding the 3,5-disubstituted isoxazole isomer exclusively.[7]

Aldehyde Aldehyde Aldoxime Aldoxime Aldehyde->Aldoxime NH2OH Hydroximoyl_Chloride Hydroximoyl_Chloride Aldoxime->Hydroximoyl_Chloride Oxidizing/Halogenating Agent (e.g., NCS) Nitrile_Oxide Nitrile_Oxide Hydroximoyl_Chloride->Nitrile_Oxide Base (e.g., Et3N) Isoxazole Isoxazole Nitrile_Oxide->Isoxazole

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Route 1A: The Copper(I)-Catalyzed "Click" Approach

A significant advancement in this methodology is the use of a copper(I) catalyst. This approach, analogous to the renowned CuAAC "click chemistry," dramatically accelerates the reaction, allowing it to proceed under exceptionally mild conditions, often at room temperature and in aqueous solvent mixtures.[8][9] The copper(I) species coordinates with the terminal alkyne, forming a copper acetylide, which then readily reacts with the in situ generated nitrile oxide.[10] This method is celebrated for its high yields, broad functional group tolerance, and simple workup procedures.

  • Oxime Formation: To a solution of the chosen aldehyde (1.0 eq) in a 1:1 mixture of t-BuOH and water, add hydroxylamine hydrochloride (1.05 eq) and sodium hydroxide (1.05 eq). Stir the mixture at room temperature for 30-60 minutes until thin-layer chromatography (TLC) indicates complete conversion of the aldehyde.

  • Nitrile Oxide Generation & Cycloaddition: To the reaction mixture, add Chloramine-T trihydrate (1.05 eq) in small portions over 5 minutes. A transient color change may be observed.

  • Catalyst and Alkyne Addition: Add CuSO₄·5H₂O (0.03 eq) and a few copper turnings (to generate Cu(I) in situ). Then, add the terminal alkyne (1.0 eq).

  • Reaction: Stir the mixture vigorously at room temperature for 4-16 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.

Route 1B: Metal-Free Synthesis

While the copper-catalyzed method is highly efficient, the presence of a metal catalyst can be undesirable in certain applications, particularly in the final steps of pharmaceutical synthesis.[11][12] Metal-free alternatives achieve the same transformation by using different reagents for nitrile oxide generation that do not require a metal co-catalyst for the subsequent cycloaddition. Common reagents include N-chlorosuccinimide (NCS) with a base like triethylamine or pyridine, or hypervalent iodine reagents.[3][13][14]

  • Oxime Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or a deep eutectic solvent (e.g., Choline Chloride:Urea 1:2). Add a base (e.g., solid NaOH, 1.0 eq) and stir the mixture at 50 °C for 1 hour.

  • Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS) (1.5 eq) to the mixture and continue stirring at 50 °C for 3 hours.

  • Cycloaddition: Add the terminal alkyne (1.0 eq) to the reaction mixture and stir for an additional 4 hours at 50 °C.

  • Workup and Purification: Quench the reaction with water and extract with ethyl acetate (3x). Dry the combined organic phases over MgSO₄, evaporate the solvent, and purify the residue by column chromatography on silica gel.

The Classical Approach: Condensation of 1,3-Dicarbonyls with Hydroxylamine

One of the oldest and most direct methods for forming the isoxazole ring is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like an enamino ketone or ynone) with hydroxylamine.[3][15] This reaction is analogous to the well-known Paal-Knorr synthesis of pyrroles and furans.[16]

Principle and Mechanism

The reaction proceeds via a two-step condensation-cyclization sequence. Hydroxylamine first attacks one of the carbonyl groups to form a monoxime intermediate. Subsequent intramolecular condensation of the hydroxyl group of the oxime onto the second carbonyl, followed by dehydration, yields the aromatic isoxazole ring.

Diketone 1,3-Diketone NH2OH NH2OH·HCl Monoxime Monoxime Intermediate Diketone->Monoxime Attack on C=O Cyclized Cyclized Hemiacetal Monoxime->Cyclized Intramolecular Cyclization Isoxazole Isoxazole Cyclized->Isoxazole - H2O Nitroenone β-Nitroenone SnCl2 SnCl2·2H2O Oxime Oxime Intermediate Nitroenone->Oxime Reductive Nef Reaction Cyclized Cyclized Intermediate Oxime->Cyclized Intramolecular Cyclization Isoxazole 3,5-Disubstituted Isoxazole Cyclized->Isoxazole - H2O

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Isoxazole Derivatives in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Method Validation in Isoxazole Derivative Quantification

The isoxazole moiety is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] For researchers, scientists, and drug development professionals, the accurate quantification of these isoxazole derivatives in biological matrices such as plasma, serum, and urine is paramount. It underpins pivotal decisions in pharmacokinetic and toxicokinetic studies, efficacy and safety assessments, and ultimately, regulatory approval.

This guide provides an in-depth comparison of the two most prevalent analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the core principles of bioanalytical method validation, grounded in the guidelines set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to provide a framework for selecting the most appropriate method for your research needs.[2][3] This document is designed to be a practical, field-proven resource, explaining not just the "how" but the critical "why" behind experimental choices.

Pillar 1: Foundational Principles of Bioanalytical Method Validation

A robust and reliable bioanalytical method is the bedrock of any study that requires the quantification of a drug or its metabolites in a biological matrix. The validation process is a systematic demonstration that the chosen analytical procedure is fit for its intended purpose.[4] The core parameters, as mandated by regulatory guidelines, ensure that the data generated is accurate, precise, and reproducible.

The Causality Behind Key Validation Parameters:
  • Selectivity and Specificity: In the complex milieu of a biological matrix, the ability to unequivocally measure the analyte of interest without interference from endogenous or exogenous components is non-negotiable. Specificity is the ultimate goal, ensuring the signal is solely from the analyte, while selectivity refers to the method's ability to distinguish the analyte from other components.[3]

  • Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision describes the reproducibility of measurements. Together, they ensure the reliability of the quantitative data.[3]

  • Calibration Curve and Linearity: The calibration curve models the relationship between the analytical response and the concentration of the analyte. Linearity within a defined range is crucial for accurate quantification across the expected concentration spectrum in study samples.

  • Sensitivity (Lower Limit of Quantification - LLOQ): The LLOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. This parameter is critical for studies where low drug concentrations are anticipated.

  • Matrix Effect: Unique to mass spectrometry-based methods, the matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix. Its evaluation is essential to prevent erroneous results.

  • Recovery: This parameter assesses the efficiency of the sample preparation process in extracting the analyte from the biological matrix. Consistent and reproducible recovery is key to a reliable method.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions must be thoroughly investigated to ensure that the measured concentration reflects the concentration at the time of sample collection.[2]

Pillar 2: Comparative Analysis of HPLC-UV and LC-MS/MS for Isoxazole Derivatives

The choice between HPLC-UV and LC-MS/MS is often dictated by the specific requirements of the study, including the desired sensitivity, the complexity of the biological matrix, and available resources.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust, cost-effective, and widely accessible technique. It is often suitable for the analysis of isoxazole derivatives when expected concentrations are in the higher ng/mL to µg/mL range. The presence of a chromophore in the isoxazole derivative is a prerequisite for UV detection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[5] It can quantify analytes at the pg/mL to low ng/mL level, making it indispensable for studies with low dosage or for analytes with low systemic exposure. The high selectivity of Multiple Reaction Monitoring (MRM) minimizes interferences from the biological matrix.

Head-to-Head Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of isoxazole derivatives based on a synthesis of published data.

Validation Parameter HPLC-UV LC-MS/MS Scientific Rationale
Selectivity Moderate to GoodExcellentHPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting compounds with similar chromophores. LC-MS/MS offers superior selectivity through the specific precursor-to-product ion transitions.[6]
Sensitivity (LLOQ) Typically in the range of 10-100 ng/mLTypically in the range of 0.1-10 ng/mL or lowerThe inherent sensitivity of mass spectrometric detection is significantly higher than UV detection, allowing for the quantification of much lower concentrations.[7]
Linearity (r²) ≥ 0.995≥ 0.998Both techniques can achieve excellent linearity, but the wider dynamic range of LC-MS/MS often results in slightly better correlation coefficients.
Accuracy & Precision Intra- and Inter-day Precision (%CV) < 15% Accuracy (%Bias) within ±15%Intra- and Inter-day Precision (%CV) < 15% Accuracy (%Bias) within ±15%Both methods are expected to meet the stringent regulatory requirements for accuracy and precision.
Matrix Effect Not applicableMust be evaluatedIon suppression or enhancement from matrix components can significantly impact the accuracy of LC-MS/MS results. This is not a factor in UV detection.
Recovery Dependent on extraction methodDependent on extraction methodRecovery is a function of the sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) and is independent of the detection method.
Stability Assessment Amenable to stability studiesAmenable to stability studiesBoth techniques can be used to assess the stability of isoxazole derivatives under various conditions.

Pillar 3: Experimental Protocols and Workflows

To ensure the trustworthiness and reproducibility of your results, detailed and well-documented experimental protocols are essential.

Sample Preparation: A Critical First Step

The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

cluster_0 Sample Preparation Workflow cluster_1 Extraction Choices Biological_Matrix Biological Matrix (e.g., Plasma) Add_IS Add Internal Standard (IS) Biological_Matrix->Add_IS Extraction Extraction Method Add_IS->Extraction Evaporation Evaporation to Dryness (if applicable) Extraction->Evaporation PPT Protein Precipitation (PPT) Extraction->PPT LLE Liquid-Liquid Extraction (LLE) Extraction->LLE SPE Solid-Phase Extraction (SPE) Extraction->SPE Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HPLC-UV or LC-MS/MS Analysis Reconstitution->Analysis

Caption: A generalized workflow for sample preparation of biological matrices.

Detailed Protocol for Protein Precipitation (PPT):

  • To 100 µL of the biological matrix (e.g., plasma), add 200 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected for analysis or evaporated to dryness and reconstituted in the mobile phase.

Method Validation Workflow

The validation of a bioanalytical method is a multi-step process that systematically evaluates each performance parameter.

cluster_0 Bioanalytical Method Validation Workflow Method_Development Method Development & Optimization Full_Validation Full Validation Method_Development->Full_Validation Selectivity Selectivity & Specificity Full_Validation->Selectivity Calibration_Curve Calibration Curve & Linearity Full_Validation->Calibration_Curve Accuracy_Precision Accuracy & Precision Full_Validation->Accuracy_Precision LLOQ LLOQ Determination Full_Validation->LLOQ Recovery_Matrix Recovery & Matrix Effect (LC-MS/MS) Full_Validation->Recovery_Matrix Stability Stability Assessment Full_Validation->Stability Validation_Report Validation Report Selectivity->Validation_Report Calibration_Curve->Validation_Report Accuracy_Precision->Validation_Report LLOQ->Validation_Report Recovery_Matrix->Validation_Report Stability->Validation_Report

Caption: A flowchart outlining the key stages of bioanalytical method validation.

Stability Studies: Ensuring Sample Integrity

Stability testing is crucial to determine the conditions under which samples can be stored and handled without compromising the integrity of the analyte.[8]

Detailed Protocol for Freeze-Thaw Stability:

  • Prepare replicate quality control (QC) samples at low and high concentrations in the biological matrix.

  • Analyze one set of QC samples immediately (baseline).

  • Freeze the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • Repeat the freeze-thaw cycle for a specified number of times (typically three cycles).

  • After the final thaw, analyze the samples and compare the results to the baseline values. The mean concentration should be within ±15% of the nominal concentration.[8]

Forced Degradation Studies for Stability-Indicating Methods:

To develop a stability-indicating method, forced degradation studies are performed to intentionally degrade the drug substance.[9][10] This helps in identifying potential degradation products and ensuring that the analytical method can separate them from the parent drug.

Typical Stress Conditions Include:

  • Acidic and Basic Hydrolysis: e.g., 0.1 M HCl or 0.1 M NaOH at elevated temperatures.

  • Oxidative Degradation: e.g., 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: e.g., heating the solid drug or a solution at a high temperature.

  • Photodegradation: Exposing the drug to UV or fluorescent light.[11]

Conclusion: Making an Informed Decision

The validation of analytical methods for quantifying isoxazole derivatives in biological matrices is a rigorous but essential process. The choice between HPLC-UV and LC-MS/MS should be a strategic one, based on a thorough understanding of the project's requirements.

  • HPLC-UV is a reliable and cost-effective workhorse for routine analysis where high sensitivity is not the primary driver.

  • LC-MS/MS is the undisputed leader for applications demanding the highest sensitivity and selectivity, particularly in early drug discovery and for potent isoxazole derivatives.

By adhering to the principles of scientific integrity, following established regulatory guidelines, and meticulously executing the validation protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable data that will withstand scientific and regulatory scrutiny.

References

A Comparative Guide to the Cytotoxicity of Isoxazole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of novel anticancer agents with improved efficacy and reduced side effects is a paramount objective. Among the myriad of heterocyclic compounds, isoxazole derivatives have emerged as a promising class of molecules with potent cytotoxic activities against a range of cancer cell lines.[1][2][3] This guide provides an in-depth comparative analysis of the cytotoxic effects of various isoxazole derivatives, supported by experimental data. We will delve into the structure-activity relationships that govern their potency, elucidate their mechanisms of action, and provide detailed experimental protocols to empower your own research endeavors.

The Isoxazole Scaffold: A Privileged Structure in Oncology Research

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms in adjacent positions, is a versatile scaffold in medicinal chemistry.[4] Its unique electronic and structural features allow for diverse chemical modifications, enabling the fine-tuning of its pharmacological properties. In the context of oncology, isoxazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways involved in tumor progression.[1][5]

Comparative Cytotoxicity of Isoxazole-Carboxamide Derivatives

To provide a clear and objective comparison, this guide focuses on a series of novel isoxazole-carboxamide derivatives (designated as 2a-2g ) synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines: breast adenocarcinoma (MCF-7), cervical adenocarcinoma (HeLa), and hepatocellular carcinoma (Hep3B).[6][7] The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each derivative.

Data Presentation: IC50 Values of Isoxazole-Carboxamide Derivatives

The following table summarizes the cytotoxic activity of the isoxazole-carboxamide derivatives 2a-2g against the MCF-7, HeLa, and Hep3B cancer cell lines.[6][7]

CompoundR GroupIC50 (µg/mL) vs. MCF-7IC50 (µg/mL) vs. HeLaIC50 (µg/mL) vs. Hep3B
2a 4-methylphenyl39.8039.80>100
2b 4-methoxyphenyl63.10158.50>100
2c 4-chlorophenyl100.00100.00100.00
2d 4-bromophenyl79.4318.62 23.44
2e 4-iodophenyl125.8963.1023.44
2f 4-cyanophenyl588.80251.19>100
2g 4-nitrophenyl>400>400>400

Data sourced from Eid, Ahmad M., et al. (2021).[6][7]

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals critical structure-activity relationships that govern the cytotoxic potency of these isoxazole-carboxamide derivatives:

  • Influence of Halogen Substitution: The presence of a halogen atom at the para-position of the phenyl ring significantly impacts cytotoxicity. Derivatives with bromo (2d ) and iodo (2e ) substituents demonstrated the most potent activity against Hep3B cells.[6] Compound 2d also exhibited the highest potency against the HeLa cell line.[6]

  • Effect of Electron-Donating and Withdrawing Groups: The nature of the substituent on the phenyl ring plays a crucial role. The derivative with a strong electron-withdrawing nitro group (2g ) was inactive against all tested cell lines.[6] Conversely, the derivative with a moderately electron-donating methyl group (2a ) showed the best activity against the MCF-7 cell line.[6]

Mechanism of Action: Induction of Apoptosis

A key mechanism through which many isoxazole derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis.[5][8] This process is a tightly regulated cellular program that eliminates damaged or unwanted cells. Several studies have shown that isoxazole derivatives can trigger apoptosis in cancer cells through the activation of a cascade of enzymes called caspases.[5][8]

The Apoptotic Pathway Activated by Isoxazole Derivatives

The diagram below illustrates a simplified model of the apoptotic signaling pathway initiated by isoxazole derivatives, leading to the activation of executioner caspases, such as caspase-3.

cluster_0 Cellular Stress cluster_1 Apoptotic Cascade cluster_2 Cellular Response Isoxazole Isoxazole Derivatives Mitochondria Mitochondria Isoxazole->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Activated_Caspase9 Activated Caspase-9 Cytochrome_c->Activated_Caspase9 Forms Apoptosome with Apaf-1 and activates Caspase-9 Caspase9 Pro-caspase-9 Caspase3 Pro-caspase-3 Activated_Caspase3 Activated Caspase-3 (Executioner Caspase) Activated_Caspase9->Activated_Caspase3 Cleaves and Activates Apoptosis Apoptosis (Cell Death) Activated_Caspase3->Apoptosis Executes Apoptosis

Caption: Apoptotic pathway induced by isoxazole derivatives.

Studies on the isoxazole-carboxamide derivatives 2d and 2e showed that they induced a delay in the G2/M phase of the cell cycle and shifted the cell death mechanism from necrosis to apoptosis in Hep3B cells.[6][7]

Experimental Protocols: A Guide to Assessing Cytotoxicity

To ensure the reproducibility and reliability of cytotoxicity studies, a well-defined and validated experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Detailed Step-by-Step MTT Assay Protocol

This protocol provides a comprehensive guide for evaluating the cytotoxicity of isoxazole derivatives using the MTT assay.

Materials:

  • Target cancer cell lines (e.g., MCF-7, HeLa, Hep3B)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Isoxazole derivative stock solutions (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the isoxazole derivatives in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the key steps of the MTT assay workflow.

cluster_0 Preparation cluster_1 Assay Procedure cluster_2 Data Analysis Cell_Culture Cell Culture (e.g., MCF-7, HeLa) Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Compound_Prep Prepare Isoxazole Derivative Dilutions Treat_Cells Treat Cells with Compounds Compound_Prep->Treat_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Incubate_24h->Treat_Cells Incubate_Exposure Incubate for Exposure Time Treat_Cells->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

This guide has provided a comparative analysis of the cytotoxic effects of a series of isoxazole-carboxamide derivatives, highlighting the importance of structural modifications in determining their anticancer potency. The induction of apoptosis via caspase activation stands out as a key mechanism of action for these compounds. The detailed MTT assay protocol and workflow diagrams serve as practical resources for researchers aiming to evaluate the cytotoxic properties of novel chemical entities.

The promising results observed for derivatives such as 2d and 2e warrant further investigation. Future studies should focus on expanding the panel of cancer cell lines to assess their broader spectrum of activity, conducting in vivo studies to evaluate their efficacy and safety in animal models, and further elucidating their molecular targets and signaling pathways to refine their therapeutic potential. The continued exploration of the isoxazole scaffold holds significant promise for the development of the next generation of targeted anticancer therapies.

References

A Comparative Guide to the Metabolic Stability of Methyl 5-Methyl-3-Phenyl-4-Isoxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the metabolic stability of methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate, a compound of interest within the broader class of isoxazole-containing molecules frequently explored in medicinal chemistry.[1][2][3] We will objectively compare its performance against a well-established drug, Valdecoxib, and a hypothetical structural analog to provide a comprehensive understanding of its metabolic profile. This document is intended for researchers, scientists, and drug development professionals seeking to understand the critical role of metabolic stability in advancing drug candidates.

The isoxazole ring is a privileged scaffold in drug design, present in numerous approved therapeutic agents.[1][4] However, the metabolic fate of this heterocycle and its substituents can vary dramatically, influencing a compound's pharmacokinetic profile and overall viability. Early assessment of metabolic stability is therefore a cornerstone of modern drug discovery, allowing for the ranking of compounds and reducing the risk of late-stage failures due to poor pharmacokinetics.[5]

This guide will delve into the experimental framework for assessing metabolic stability using human liver microsomes, explain the rationale behind the chosen methodologies, and interpret the resulting data in the context of structure-metabolism relationships.

The Experimental Framework: A Head-to-Head Comparison

To contextualize the metabolic stability of This compound (Compound A) , we compare it with two key alternatives:

  • Valdecoxib: A well-characterized, selective COX-2 inhibitor containing a 3,4-disubstituted isoxazole ring. Its known metabolic pathways provide an excellent benchmark.[6][7][8]

  • Ethyl 5-methyl-3-phenyl-4-isoxazolecarboxylate (Compound B): A hypothetical, close structural analog designed to probe the metabolic liability of the ester functional group.

The primary experimental system chosen for this assessment is the Human Liver Microsome (HLM) assay . HLMs are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[9] This in vitro system is a cost-effective, high-throughput method widely accepted by regulatory bodies like the FDA for initial metabolic profiling.[10][11][12] It primarily assesses Phase I metabolism, which is often the rate-limiting step in a compound's clearance.[9][13]

Experimental Workflow: From Incubation to Analysis

The workflow for assessing metabolic stability is a multi-step process designed to quantify the disappearance of the parent compound over time. This process is crucial for calculating key pharmacokinetic parameters.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis p1 Test Compound Stock (e.g., 10 mM in DMSO) i1 Initiate Reaction: Add NADPH to Microsome/ Compound Mixture p1->i1 p2 Pooled Human Liver Microsomes (0.5 mg/mL in Buffer) p2->i1 p3 NADPH Regenerating System (Cofactor) p3->i1 Starts Metabolism i2 Time-Point Sampling (t=0, 5, 15, 30, 45 min) i1->i2 i3 Quench Reaction: Add Acetonitrile + Internal Standard (IS) i2->i3 a1 Centrifuge to Pellet Protein i3->a1 Stops Reaction a2 Collect Supernatant a1->a2 a3 LC-MS/MS Analysis a2->a3 a4 Quantify Remaining Parent Compound vs. IS a3->a4

Fig. 1: Standard workflow for an in vitro metabolic stability assay using liver microsomes.

Comparative Performance Data

The following table summarizes hypothetical, yet plausible, experimental data from an HLM assay. The key metrics are the half-life (t½), which is the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (Clint), which represents the inherent ability of the liver to metabolize a drug.

CompoundStructureHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Predicted In Vivo Clearance
A: this compound 4530.8Low to Moderate
Valdecoxib 3539.6Moderate
B: Ethyl 5-methyl-3-phenyl-4-isoxazolecarboxylate 2069.3High

Data is hypothetical for illustrative purposes.

Detailed Experimental Protocol

This protocol provides a self-validating system for determining metabolic stability in human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier, stored at -80°C)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test Compounds (Compound A, Valdecoxib, Compound B) dissolved in DMSO

  • Acetonitrile (ACN), HPLC-grade, containing an appropriate internal standard (IS)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in ice-cold phosphate buffer.

    • Prepare a 2X working solution of the NADPH regenerating system in phosphate buffer.

    • Prepare 1 µM working solutions of the test compounds by diluting their DMSO stocks in phosphate buffer. The final DMSO concentration in the incubation must be ≤ 0.5%.[14]

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound solution.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution. This is the t=0 time point for a parallel sampling approach.

    • For the t=0 sample, immediately add 2 volumes of ice-cold ACN with internal standard to quench the reaction.

    • Incubate the remaining reaction plate at 37°C with shaking.

    • At subsequent time points (e.g., 5, 15, 30, and 45 minutes), transfer aliquots of the reaction mixture to separate wells containing ice-cold ACN with IS to terminate the reaction.[15]

    • Include a negative control incubation without the NADPH regenerating system to check for non-enzymatic degradation.

  • Sample Processing & Analysis:

    • Once all time points are collected and quenched, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent compound to the internal standard at each time point.[16][17][18]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line from the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

Analysis of Potential Metabolic Pathways

The structure of this compound presents several potential sites for metabolic attack by CYP enzymes. Based on known metabolic pathways of similar isoxazole-containing drugs like Valdecoxib and Leflunomide, we can predict the most likely routes of metabolism.[6][19][20]

Fig. 2: Potential metabolic pathways for this compound.
  • Oxidation of the 5-Methyl Group: This is a very common metabolic pathway for isoxazoles containing an alkyl substituent.[21] The metabolism of Valdecoxib, for instance, primarily involves the oxidation of its 5-methyl group to a hydroxymethyl metabolite, which is then further oxidized.[6][20] This is often a primary driver of clearance.

  • Ester Hydrolysis: The methyl ester at the 4-position is a potential site for hydrolysis by carboxylesterases, which are abundant in the liver, to form the corresponding carboxylic acid. This pathway can be rapid, significantly impacting the compound's half-life.

  • Aromatic Hydroxylation: The phenyl ring at the 3-position can undergo CYP-mediated hydroxylation, typically at the para-position, although ortho- and meta-hydroxylation are also possible.

  • Isoxazole Ring Cleavage: While often a minor pathway, cleavage of the N-O bond in the isoxazole ring is a known metabolic fate for some compounds, such as Leflunomide, leading to the formation of a cyano-enol metabolite.[19][22][23] The substitution pattern on the ring can influence its susceptibility to this type of cleavage.

Structure-Metabolism Relationship (SMR) Insights

  • Compound A vs. Valdecoxib: Compound A shows slightly higher metabolic stability (longer t½, lower Clint) than Valdecoxib. This could be attributed to the absence of the sulfonamide group present in Valdecoxib, which is also a site for Phase II metabolism (glucuronidation).[8][24] This suggests that the core isoxazole scaffold of Compound A is relatively robust.

  • Compound A vs. Compound B: The hypothetical Compound B, with an ethyl ester, shows significantly lower stability. This is a classic SMR observation; ethyl esters are generally more susceptible to enzymatic hydrolysis than methyl esters due to steric factors. This highlights the ester as a potential metabolic "soft spot" that could be modified to tune the compound's pharmacokinetic profile.

  • Overall Stability: With a half-life of 45 minutes, Compound A would be classified as having low to moderate intrinsic clearance. This is often a desirable profile in early drug discovery, as it suggests the compound is likely to have a reasonable half-life in vivo and is not so rapidly cleared as to prevent therapeutic exposure.

Conclusion

The metabolic stability of this compound (Compound A) appears promising in this comparative in vitro assessment. It demonstrates greater stability than a closely related ethyl ester analog and slightly better stability than the marketed drug Valdecoxib. The primary metabolic liabilities are likely to be oxidation of the 5-methyl group and hydrolysis of the methyl ester.

These findings provide a solid foundation for further development. The next logical steps would involve metabolite identification studies to confirm the predicted pathways and in vivo pharmacokinetic studies in animal models to see how these in vitro data translate to a living system. By understanding and leveraging these structure-metabolism relationships, researchers can rationally design next-generation analogs with optimized pharmacokinetic properties.

References

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 5-Methyl-3-Phenyl-4-Isoxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds built around the isoxazole scaffold are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate is one such compound, and while it holds scientific promise, ensuring its safe handling is paramount. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: A Proactive Approach Based on Chemical Analogs

Analysis of analogs like Methyl 5-methylisoxazole-3-carboxylate and Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate consistently indicates the following GHS hazard classifications:

  • H315: Causes skin irritation. [4][5]

  • H319: Causes serious eye irritation. [4][5]

  • H335: May cause respiratory irritation. [4][5]

Furthermore, other related isoxazole derivatives carry more severe warnings, including being harmful if swallowed, inhaled, or in contact with skin.[6] Given that this compound is likely a solid powder[7], the primary routes of exposure are inhalation of airborne particles and direct contact with skin and eyes. Therefore, our PPE strategy is designed to create a robust barrier against these specific risks.

Core PPE Requirements: Your Last Line of Defense

While engineering controls like chemical fume hoods are the primary method for exposure reduction, PPE is the essential final barrier between you and the chemical.

Eye and Face Protection
  • Minimum Requirement: At all times when handling the compound, wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166. These must provide a complete seal around the eyes to protect against fine dust and potential splashes.[7]

  • Enhanced Protection: When working with larger quantities (typically >1 gram) or during procedures that may generate significant dust (e.g., scraping, vigorous mixing), supplement your goggles with a full-face shield.[8][9] This provides a secondary layer of protection for your eyes and shields your entire face from contact.

Skin and Body Protection
  • Gloves: Nitrile gloves are the standard for providing splash protection against a wide array of chemicals.[8]

    • Causality: Nitrile offers a balance of chemical resistance and dexterity. For handling this solid compound, a standard thickness is sufficient.

    • Best Practice: Always double-glove when weighing and transferring the neat compound. This allows you to remove the outer, potentially contaminated glove without exposing your skin before you handle other equipment or leave the immediate work area. Before use, always inspect gloves for any signs of degradation or perforation.

  • Laboratory Coat: A clean, knee-length laboratory coat with full-length sleeves, buttoned completely, is mandatory.

  • Enhanced Body Protection: For bulk transfers or situations with a high risk of dust generation, consider using disposable coveralls (e.g., Tyvek) to prevent contamination of personal clothing.[9]

Respiratory Protection

The potential for respiratory irritation makes this the most critical PPE component when handling the powdered form of this chemical.[4]

  • Causality: Fine chemical powders can be easily aerosolized and inhaled deep into the lungs, causing irritation or other long-term health effects.[10][9]

  • Selection Protocol: The choice of respirator is dictated by the work environment.

    • Inside a Certified Fume Hood: For manipulating small quantities (<100 mg) exclusively within a properly functioning chemical fume hood, respiratory protection may not be strictly required, but is always recommended as good practice.

    • On an Open Bench or with Dust Generation: If weighing the powder on an open bench (not recommended) or if any procedure could create dust, a respirator is mandatory . The minimum requirement is a NIOSH-approved N95 or P95 particulate respirator.[11]

    • High-Exposure Scenarios: For handling large quantities or during spill clean-up, a full-face respirator with P100 cartridges offers superior protection for both the respiratory system and the face.[8]

The following decision-making workflow should be used to determine the appropriate level of respiratory protection.

PPE_Decision_Workflow start Start: Handling Powdered This compound q_location Is the work performed ENTIRELY within a certified chemical fume hood? start->q_location resp_none Good Practice: N95 Respirator Recommended q_location->resp_none Yes q_dust Is there ANY potential for dust generation? (e.g., weighing, transferring) q_location->q_dust No q_dust->resp_none No resp_n95 MANDATORY: Minimum N95/P95 Particulate Respirator q_dust->resp_n95 Yes q_quantity Handling bulk quantities or cleaning a spill? resp_n95->q_quantity q_quantity->resp_n95 No resp_p100 RECOMMENDED: Full-Face Respirator with P100 Cartridges q_quantity->resp_p100 Yes

Caption: Decision workflow for selecting appropriate respiratory protection.

Operational and Disposal Protocols

A self-validating safety system integrates PPE use with standard operating procedures.

PPE Donning and Doffing Sequence

Correctly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Don your lab coat and fasten all buttons.

  • Respirator: If required, perform a seal check and don your respirator.

  • Goggles/Face Shield: Put on your eye and face protection.

  • Gloves: Don your inner gloves, followed by your outer gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off so they turn inside out. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat & Inner Gloves: Remove your lab coat and the inner pair of gloves simultaneously, rolling the coat away from your body so the contaminated exterior is contained within the roll. Dispose of immediately.

  • Face Shield/Goggles: Remove your face shield or goggles by handling the strap, not the front.

  • Respirator: Remove your respirator.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Recommended PPE by Task
TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Storage & Inventory Single pair nitrile glovesSafety GogglesNot requiredLab Coat
Weighing <1g in Fume Hood Double-glove (nitrile)Safety GogglesRecommended (N95)Lab Coat
Solution Preparation Double-glove (nitrile)Safety GogglesN/A (if in hood)Lab Coat
Bulk Transfer (>1g) Double-glove (nitrile)Goggles & Face ShieldMandatory (N95/P95)Lab Coat or Coverall
Spill Cleanup Heavy-duty nitrile glovesGoggles & Face ShieldMandatory (P100)Coverall
Spill and Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Small Spill (Solid): Alert personnel in the area. Wearing your full PPE (including respirator), gently cover the spill with an inert absorbent material like vermiculite or sand.[12] Sweep it up carefully to avoid creating dust and place it in a sealed, labeled container for hazardous waste disposal.

  • Large Spill: Evacuate the immediate area and follow your institution's emergency procedures.

Waste Disposal

All disposable PPE that has been in contact with this compound must be considered hazardous waste. This includes gloves, disposable coveralls, and any materials used for spill cleanup. Place these items in a sealed, clearly labeled hazardous waste container. The chemical itself and any solutions must be disposed of through your institution's licensed hazardous waste program, in accordance with all local, state, and federal regulations.[6][13][14] Do not discharge to drains or sewers.[15]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.